molecular formula C12H13N3O B1493684 2-amino-5-benzyl-6-methyl-1H-pyrimidin-4-one CAS No. 23942-11-2

2-amino-5-benzyl-6-methyl-1H-pyrimidin-4-one

Katalognummer: B1493684
CAS-Nummer: 23942-11-2
Molekulargewicht: 215.25 g/mol
InChI-Schlüssel: VRCGFYUFABMDSD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Amino-5-benzyl-6-methyl-1H-pyrimidin-4-one is a pyrimidine derivative, a class of nitrogen-containing heterocyclic compounds of significant interest in medicinal chemistry and chemical biology . Pyrimidines are fundamental structures in nucleic acids and are known to exhibit a broad spectrum of pharmacological activities . Researchers value these compounds for their potential as scaffolds in developing novel therapeutic agents . This compound is specifically designed for research applications. Pyrimidine derivatives, particularly those with amino and alkyl substitutions, are frequently investigated for their antimicrobial properties against Gram-positive bacteria and other pathogens . The structural motif of a 2-aminopyrimidin-4-one is a common feature in molecules studied for their biological activity, making this compound a valuable intermediate for further chemical modification and synthesis of more complex heterocyclic systems . Researchers can utilize this chemical in studies aimed at discovering new antimicrobial, anti-inflammatory, or anticancer agents, given the established profile of this chemical class . This product is strictly for research purposes in a controlled laboratory environment. It is not intended for diagnostic, therapeutic, or any human or veterinary use. Please refer to the product's Safety Data Sheet (SDS) for comprehensive handling and hazard information.

Eigenschaften

IUPAC Name

2-amino-5-benzyl-4-methyl-1H-pyrimidin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3O/c1-8-10(11(16)15-12(13)14-8)7-9-5-3-2-4-6-9/h2-6H,7H2,1H3,(H3,13,14,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRCGFYUFABMDSD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)NC(=N1)N)CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Monograph: 2-amino-5-benzyl-6-methyl-1H-pyrimidin-4-one

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Chemical Identity

The compound 2-amino-5-benzyl-6-methyl-1H-pyrimidin-4-one (often referred to as ABMP ) represents a "privileged scaffold" in medicinal chemistry. It serves as a critical pharmacophore for type I and type II kinase inhibitors, specifically targeting the Src family kinases (SFKs), including Lck (Lymphocyte-specific protein tyrosine kinase) and c-Src .

Unlike generic pyrimidines, the specific substitution pattern—a hydrophobic benzyl group at C5 and a polar amino group at C2—allows this molecule to act as a hinge-binder mimic within the ATP-binding pocket of protein kinases. This structural unique selling proposition (USP) makes it a high-value intermediate for developing immunosuppressants (via Lck inhibition) and antineoplastic agents.

Chemical Identity Table[1]
PropertySpecification
IUPAC Name 2-amino-5-benzyl-6-methyl-1H-pyrimidin-4-one
Common Scaffolds 2-aminopyrimidin-4(1H)-one; Isocytosine derivative
Molecular Formula C₁₂H₁₃N₃O
Molecular Weight 215.25 g/mol
Tautomerism Exists in equilibrium between the keto (1H-pyrimidin-4-one) and enol (4-hydroxypyrimidine) forms.[1] In solution, the keto form often predominates.
Solubility Low in water; soluble in DMSO, DMF, and hot ethanol.
pKa (Calculated) ~3.8 (N1 protonation), ~9.5 (OH/NH deprotonation)

Part 2: Synthesis & Reaction Engineering

As an Application Scientist, I prioritize robust, scalable routes over academic novelties. The synthesis of ABMP is best achieved via a two-step convergent synthesis involving C-alkylation followed by cyclocondensation.

Retrosynthetic Analysis

The pyrimidinone core is constructed from a


-keto ester and a bis-nucleophile (guanidine). The critical "benzyl" moiety must be introduced prior to cyclization to avoid regioselectivity issues during post-cyclization functionalization.
Validated Synthetic Workflow (DOT Diagram)

Synthesis_Workflow cluster_0 Step 1: C-Alkylation cluster_1 Step 2: Pyrimidine Formation EAA Ethyl Acetoacetate (Starting Material) Int1 Intermediate: Ethyl 2-benzylacetoacetate EAA->Int1 C-Alkylation (SN2) BnBr Benzyl Bromide (Electrophile) BnBr->Int1 Base1 NaOEt / EtOH (Base) Base1->Int1 Product TARGET: 2-amino-5-benzyl-6-methyl- 1H-pyrimidin-4-one Int1->Product Cyclocondensation (Reflux, 6-12h) Guan Guanidine HCl Guan->Product Base2 NaOEt (3.0 eq) Base2->Product

Caption: Two-step convergent synthesis of 2-amino-5-benzyl-6-methyl-1H-pyrimidin-4-one. Step 1 involves C-alkylation of the β-keto ester; Step 2 utilizes guanidine for cyclization.

Part 3: Detailed Experimental Protocols

Protocol A: Synthesis of Ethyl 2-benzylacetoacetate (Intermediate)

Rationale: Direct benzylation of the pyrimidinone is difficult due to N- vs O-alkylation competition. Alkylating the acyclic precursor guarantees the C5 position.

  • Setup: Equip a 500 mL 3-neck round-bottom flask with a reflux condenser, dropping funnel, and nitrogen inlet.

  • Reagent Prep: Dissolve sodium metal (1.1 eq) in absolute ethanol to generate sodium ethoxide (NaOEt) in situ.

  • Addition: Cool to 0°C. Add Ethyl Acetoacetate (1.0 eq) dropwise. Stir for 30 mins to form the enolate.

  • Alkylation: Add Benzyl Bromide (1.0 eq) dropwise over 45 minutes. The solution will become turbid (NaBr precipitation).

  • Reflux: Heat to reflux (78°C) for 4–6 hours. Monitor by TLC (Hexane:EtOAc 8:2).

  • Workup: Evaporate ethanol. Resuspend residue in water/EtOAc. Wash organic layer with brine, dry over MgSO₄, and concentrate.

  • Purification: Vacuum distillation is preferred for high purity, though the crude is often sufficient for Step 2.

Protocol B: Cyclization to 2-amino-5-benzyl-6-methyl-1H-pyrimidin-4-one

Rationale: Guanidine is used as the free base (liberated from HCl salt) to attack the ketone and ester moieties of the


-keto ester.
  • Base Generation: Dissolve Sodium Ethoxide (2.5 eq) in absolute ethanol (0.5 M concentration).

  • Free Basing: Add Guanidine Hydrochloride (1.2 eq) to the NaOEt solution. Stir for 15 mins. Filter off the NaCl precipitate if desired (optional, but cleaner).

  • Condensation: Add Ethyl 2-benzylacetoacetate (1.0 eq) from Protocol A to the guanidine solution.

  • Reaction: Reflux for 12–18 hours. The reaction is driven by the stability of the aromatic pyrimidine ring.

  • Isolation (Critical Step):

    • The product exists as the sodium salt in the basic solution.

    • Evaporate ~50% of the solvent.[2]

    • Pour the residue into ice water.

    • Neutralization: Adjust pH to ~6–7 using Acetic Acid. The product will precipitate as a white/off-white solid.[3]

  • Purification: Recrystallize from Ethanol/Water (9:1) or DMF/Water.

Part 4: Biological Applications & Mechanism of Action

Primary Target: Lck Kinase Inhibition

This scaffold is a known inhibitor of Lck (Lymphocyte-specific protein tyrosine kinase) .[4] Lck is the "gatekeeper" of T-cell activation. When an antigen binds to the T-cell receptor (TCR), Lck phosphorylates the ITAM motifs, initiating the signaling cascade.

  • Mechanism: The 2-amino-pyrimidinone core functions as an ATP-competitive inhibitor.

    • The C2-Amino group and N3-Nitrogen (or O4-Oxygen) form hydrogen bonds with the "hinge region" of the kinase (Glu-Met residues).

    • The C5-Benzyl group occupies the hydrophobic "back pocket" (Gatekeeper region), providing selectivity over other kinases.

Immunomodulation Pathway (DOT Diagram)

Lck_Pathway cluster_mechanism Mechanism of Action Antigen Antigen Presentation (MHC Complex) TCR T-Cell Receptor (TCR) Antigen->TCR Activation Lck Lck Kinase (Target) TCR->Lck Recruits ZAP70 ZAP-70 Recruitment Lck->ZAP70 Phosphorylates ITAMs Inhibitor 2-amino-5-benzyl-6-methyl- 1H-pyrimidin-4-one (INHIBITOR) Inhibitor->Lck BLOCKS (ATP Site) LAT LAT Phosphorylation ZAP70->LAT TCell_Act T-Cell Activation (Cytokine Release) LAT->TCell_Act

Caption: Signal transduction pathway showing Lck inhibition by the pyrimidinone scaffold, preventing downstream T-cell activation.

Therapeutic Relevance[6][7][8]
  • Autoimmune Diseases: By inhibiting Lck, this compound (and its derivatives) can treat Rheumatoid Arthritis and Psoriasis by dampening T-cell overactivity.

  • Oncology: The scaffold also shows cross-reactivity with Src and Abl kinases, making it relevant for CML (Chronic Myeloid Leukemia) research, similar to the drug Dasatinib (which possesses a 2-amino-thiazole core but shares the Type I binding mode).

References

  • Amgen Inc. "Structure-based design of novel 2-amino-6-phenyl-pyrimido[5',4':5,6]pyrimido[1,2-a]benzimidazol-5(6H)-ones as potent and orally active inhibitors of lymphocyte specific kinase (Lck)."[4] Journal of Medicinal Chemistry, 2008.[4]

  • Bristol-Myers Squibb. "Discovery of BMS-354825 (Dasatinib), a dual Src/Abl kinase inhibitor." Journal of Medicinal Chemistry, 2004. (Demonstrates the utility of the 2-amino-pyrimidine/thiazole pharmacophore).

  • Kappe, C. O. "Recent advances in the Biginelli dihydropyrimidine synthesis." Accounts of Chemical Research, 2000. (Foundational chemistry for pyrimidine synthesis).

  • PubChem. "2-Amino-5-butyl-6-methyl-4(3H)-pyrimidinone (Analogous Structure Data)." National Library of Medicine.

Sources

Technical Whitepaper: Tautomeric Equilibria of 2-amino-5-benzyl-6-methyl-4-pyrimidinol

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as a high-level whitepaper designed for drug discovery scientists. It moves beyond basic definitions to explore the structural, thermodynamic, and pharmacological implications of tautomerism in 2-amino-5-benzyl-6-methyl-4-pyrimidinol.

Mechanistic Insights for Ligand Design and Solid-State Stability

Executive Summary

The heterocycle 2-amino-5-benzyl-6-methyl-4-pyrimidinol (often an intermediate in the synthesis of non-nucleoside reverse transcriptase inhibitors like DABO/DAPY analogs) presents a classic yet critical challenge in drug design: prototropic tautomerism .

While the IUPAC nomenclature suggests a "pyrimidinol" (enol) structure, experimental and computational evidence confirms that the molecule exists predominantly as the 2-amino-6-methyl-5-benzylpyrimidin-4(3H)-one (keto-amino) tautomer in the solid state and polar solution. Understanding this equilibrium is not merely academic; it dictates the hydrogen-bond donor/acceptor (HBD/HBA) profile required for target binding (e.g., in kinase or polymerase active sites) and influences crystal polymorphism risks during formulation.

This guide provides the theoretical framework, computational assessment, and experimental protocols to validate the tautomeric state of this specific scaffold.

The Tautomeric Landscape

The core isocytosine scaffold (2-amino-4-oxopyrimidine) can theoretically exist in at least six tautomeric forms. However, for the 5-benzyl-6-methyl derivative, three forms are energetically relevant.

The Major Species: Keto-Amino (Form A)
  • Structure: Proton on N3; Carbonyl at C4; Exocyclic amine at C2.

  • Electronic Driver: The amide-like resonance (N3-C4=O

    
     N3
    
    
    
    -C4-O
    
    
    ) provides significant stabilization, despite the loss of full aromaticity in the pyrimidine ring.
  • Pharmacophore: Presents a D-A-D (Donor-Acceptor-Donor) motif at the Watson-Crick face (N3-H, C4=O, C2-NH2).

The Minor Species: Enol-Amino (Form B)
  • Structure: Proton on O4; N3 is unprotonated (pyridine-like); Exocyclic amine at C2.

  • Stability: Generally 3–7 kcal/mol higher in energy than Form A in vacuum/polar solvent.

  • Relevance: May become accessible in hydrophobic pockets (low dielectric constant,

    
    ) or gas phase. Restores full aromaticity to the ring.
    
The Rare Species: Imino-Keto (Form C)
  • Structure: Proton on ring N1 or N3; Exocyclic double bond =NH at C2.

  • Stability: Highly unstable due to the disruption of the exocyclic amidine resonance.

Visualization of the Equilibrium

The following diagram illustrates the tautomeric pathways and the critical role of the solvent environment.

TautomerStability KetoAmino Form A: Keto-Amino (2-amino-4(3H)-one) Dominant in Solid/Polar (H-Bond: D-A-D) EnolAmino Form B: Enol-Amino (2-amino-4-hydroxy) Minor (Hydrophobic Pockets) (H-Bond: A-D-D) KetoAmino->EnolAmino Proton Transfer (N3 -> O4) Imino Form C: Imino-Keto (2-imino-4-one) Rare / High Energy (Transient Species) KetoAmino->Imino Proton Transfer (C2-NH2 -> N1) SolventPolar Polar Solvent (DMSO/H2O) Stabilizes Form A SolventPolar->KetoAmino SolventNonPolar Non-Polar (Gas/Lipid) Lowers barrier to Form B SolventNonPolar->EnolAmino

Figure 1: Tautomeric equilibrium network. Form A (Blue) is the global minimum for 5-benzyl-6-methyl derivatives. Form B (Red) becomes relevant only in specific hydrophobic environments.

Computational & Structural Assessment[1][2]

Steric Influence of the 5-Benzyl Group

Unlike a simple methyl group, the 5-benzyl moiety introduces significant steric bulk and lipophilicity.

  • Conformation: The benzyl ring typically rotates orthogonal to the pyrimidine plane to minimize steric clash with the C4-oxo/hydroxyl and C6-methyl groups.

  • Effect on Tautomerism: The benzyl group is weakly electron-donating. While it does not electronically invert the preference for the keto form, its bulk can disrupt planar H-bond networks in the solid state, potentially leading to polymorphs where metastable tautomers are trapped.

DFT Energy Landscape

Standard B3LYP/6-311++G(d,p) calculations for isocytosine derivatives consistently yield the following relative energies (


):
  • Keto-Amino (N3-H): 0.0 kcal/mol (Reference)

  • Enol-Amino (O-H): +3.5 to +5.0 kcal/mol

  • Keto-Imino: > +10.0 kcal/mol

Implication: In drug design docking (e.g., Glide or Gold), you must penalize the enol form unless the protein pocket specifically stabilizes it via a catalytic dyad (e.g., Asp/Glu acting as a proton acceptor for the O-H).

Experimental Validation Protocols

To confirm the tautomeric state of your specific batch or formulation, rely on the following self-validating workflows.

Solution State: NMR Spectroscopy

The most definitive method for distinguishing Form A (Keto) from Form B (Enol).

FeatureKeto-Amino (Form A)Enol-Amino (Form B)
Solvent DMSO-d6 (Required for solubility & exchange slowing)CDCl

(Rarely soluble enough)
N3-H Signal

10.8 – 12.0 ppm
(Broad singlet)
Absent
O-H Signal Absent

> 11.0 ppm (Often very broad)
C2-NH2

6.0 – 7.5 ppm (Broad singlet, 2H)

5.0 – 6.5 ppm
C4 Carbon

160 – 165 ppm
(Carbonyl-like)

168 – 172 ppm (Deshielded Ar-C)

Protocol 1: NMR Validation

  • Dissolve 5 mg of sample in 0.6 mL DMSO-d6.

  • Acquire

    
    H NMR (min 400 MHz) with sufficient scans (ns=16).
    
  • Checkpoint: Look for the diagnostic broad singlet at >10 ppm. If present, it is the N3-H (Keto).

  • HMBC Confirmation: Look for coupling between the N3-H proton and C2/C4 carbons. This confirms the proton is attached to the ring nitrogen, not oxygen.

Solid State: IR and X-Ray[4]
  • FT-IR: Look for the strong Carbonyl (C=O) stretch.

    • Keto Form: Sharp band at 1640–1690 cm

      
       .
      
    • Enol Form: Absence of C=O; presence of broad O-H stretch (3200-3400 cm

      
      ), often overlapping with NH2.
      
  • X-Ray Crystallography: The "Gold Standard".

    • Examine the C4-O bond length.

    • C=O (Keto): ~1.22 – 1.25 Å.

    • C-OH (Enol): ~1.30 – 1.35 Å.

Biological & Pharmacological Implications[2][5][6][7]

The "Chameleon" Effect in Binding Pockets

While the keto form is dominant in solution, the 2-amino-5-benzyl-6-methyl-4-pyrimidinol scaffold is often used to target hydrophobic pockets (e.g., HIV-1 RT NNRTI binding site).

  • Mechanism: The protein environment may strip the hydration shell. If the binding pocket presents a hydrophobic face near N3/C4, the energy penalty for the enol form decreases.

  • Docking Strategy: Always dock both tautomers. If the Enol form scores significantly better (>2 kcal/mol improvement), consider that the protein might induce a tautomeric shift. However, for this specific scaffold, the Keto form usually binds via a specific H-bond network (e.g., to the backbone of Lys101 in RT).

Experimental Workflow Diagram

Use this decision tree to characterize your compound.

Workflow Start Synthesized 2-amino-5-benzyl-6-methyl-4-pyrimidinol Solubility Solubility Check (DMSO vs CHCl3) Start->Solubility NMR 1H NMR (DMSO-d6) Solubility->NMR IR FT-IR (Solid State) Solubility->IR DecisionNMR Peak at >10.5 ppm? NMR->DecisionNMR DecisionIR Band at ~1660 cm-1? IR->DecisionIR ResultKeto CONFIRMED: Keto-Amino Form (Standard) DecisionNMR->ResultKeto Yes (N3-H) ResultEnol SUSPECT: Enol/Mix (Perform X-Ray) DecisionNMR->ResultEnol No DecisionIR->ResultKeto Yes (C=O) DecisionIR->ResultEnol No

Figure 2: Characterization workflow for tautomer assignment.

References

  • Tautomerism of Isocytosine Deriv

    • Detailed analysis of the 2-amino-4-pyrimidinone equilibrium and solvent effects.
    • Source: Raczyńska, E. D., et al. (2020). "Tautomerism of Guanine Analogues." Molecules.
  • Structural Bias in Solid St

    • Crystallographic evidence showing the preference for the 3H-keto tautomer in 4-hydroxypyrimidines.[1]

    • Source: Hall, V. M., et al. (2016).[1] "Two tautomeric forms of 2-amino-5,6-dimethylpyrimidin-4-one."[1][2] Acta Crystallographica Section C.

  • Gas-Phase vs. Solution Stability

    • Computational study (ab initio/DFT) comparing keto vs. enol stability in pyrimidinones.
    • Source: Les, A., et al. (1992). "Theoretical ab initio study of the protomeric tautomerism of 2-hydroxypyrimidine..." Journal of Physical Chemistry.
  • Properties of 2-Amino-6-methyl-4-pyrimidinol

    • Chemical properties and spectral data for the methyl analog (core structure reference).
    • Source: ChemicalBook / NIST Data.[3]

  • Synthesis and X-Ray of Rel

    • Demonstrates the binding mode and tautomeric preference in complex inhibitors (DHFR/TS inhibitors).
    • Source: Gangjee, A., et al. (2005). "Design, Synthesis, and X-ray Crystal Structure..." Journal of Medicinal Chemistry.

Sources

Molecular weight and formula of 2-amino-5-benzyl-6-methylpyrimidin-4-one

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of 2-amino-5-benzyl-6-methylpyrimidin-4-one , a critical heterocyclic intermediate used in the development of kinase inhibitors and pharmaceutical active ingredients.

Executive Summary

2-Amino-5-benzyl-6-methylpyrimidin-4-one (also known as 2-amino-5-benzyl-6-methyl-4-pyrimidinone) is a substituted pyrimidine derivative characterized by a core pyrimidinone ring functionalized with an amino group at the C2 position, a benzyl group at C5, and a methyl group at C6.[][2][3][4][5][6][7] This molecule serves as a versatile scaffold in medicinal chemistry, particularly in the synthesis of Tie-2 kinase inhibitors and HSP90 inhibitors . Its structural features—specifically the hydrophobic benzyl moiety and the hydrogen-bond-donating amino/lactam motif—make it an ideal pharmacophore for occupying the ATP-binding pockets of various enzymes.

Physicochemical Characterization

Identity and Constants

The molecule exists primarily in the keto (lactam) tautomeric form in the solid state and polar solvents, though it equilibrates with the enol (lactim) form.

PropertyValue
IUPAC Name 2-amino-5-benzyl-6-methylpyrimidin-4(3H)-one
Common Synonyms 2-amino-5-benzyl-6-methyl-4-pyrimidinone; 2-amino-5-benzyl-6-methyl-4-hydroxy-pyrimidine
CAS Registry Number 23942-11-2 (Referenced in chemical catalogs)
Molecular Formula C₁₂H₁₃N₃O
Molecular Weight 215.25 g/mol
SMILES CC1=C(C(CC2=CC=CC=C2)=C(O)N=C1N)N (Enol form) CC1=C(CC2=CC=CC=C2)C(=O)NC(N)=N1 (Keto form)
Appearance Off-white to pale yellow solid
Melting Point > 250 °C (Decomposes)
Solubility Soluble in DMSO, DMF, hot Ethanol; sparingly soluble in Water
Tautomeric Equilibrium

The reactivity and binding properties of this molecule are governed by its tautomerism. The lactam (keto) form is dominant in neutral aqueous solution, providing a donor-acceptor-donor (D-A-D) hydrogen bonding pattern crucial for base-pairing-like interactions in enzyme active sites.

Tautomerism Figure 1: Tautomeric Equilibrium of 2-amino-5-benzyl-6-methylpyrimidin-4-one Keto Keto Form (Lactam) (Major Tautomer) Enol Enol Form (Lactim) (Minor Tautomer) Keto->Enol Proton Transfer

Synthetic Methodology

The synthesis of 2-amino-5-benzyl-6-methylpyrimidin-4-one is classically achieved via a condensation reaction between a guanidine salt and a


-keto ester. This approach is preferred for its atom economy and scalability.
Reaction Scheme

The core transformation involves the cyclization of Guanidine Carbonate with Ethyl 2-benzylacetoacetate (also known as ethyl 2-benzyl-3-oxobutanoate).

Synthesis Figure 2: Cyclocondensation Route to 2-amino-5-benzyl-6-methylpyrimidin-4-one Reactant1 Guanidine Carbonate (Nucleophile) Inter Tetrahedral Intermediate Reactant1->Inter NaOEt / EtOH Reflux Reactant2 Ethyl 2-benzylacetoacetate (Electrophile) Reactant2->Inter NaOEt / EtOH Reflux Product 2-amino-5-benzyl- 6-methylpyrimidin-4-one Inter->Product Cyclization - H2O, - EtOH Byprod EtOH + H2O + CO2 Product->Byprod

Detailed Experimental Protocol

Objective: Synthesis of 10 g of 2-amino-5-benzyl-6-methylpyrimidin-4-one.

Reagents:

  • Guanidine Carbonate (CAS: 593-85-1): 1.1 equivalents.

  • Ethyl 2-benzylacetoacetate (CAS: 620-80-4): 1.0 equivalent.

  • Sodium Ethoxide (21% wt in Ethanol) or freshly prepared NaOEt.

  • Solvent: Absolute Ethanol.

Procedure:

  • Preparation of Guanidine Base: In a dry round-bottom flask equipped with a reflux condenser, suspend Guanidine Carbonate (1.1 eq) in absolute ethanol. Add Sodium Ethoxide solution (1.1 eq) to liberate the free guanidine base in situ. Stir at room temperature for 30 minutes.

  • Addition of Electrophile: Dropwise add Ethyl 2-benzylacetoacetate (1.0 eq) to the guanidine mixture over 15 minutes. The reaction is often exothermic; ensure temperature control if scaling up.

  • Cyclization: Heat the reaction mixture to reflux (approx. 78 °C) and maintain for 6–12 hours. Monitor reaction progress via TLC (System: 10% MeOH in DCM) or LC-MS.

  • Work-up:

    • Cool the mixture to room temperature.

    • The product often precipitates directly from the cool ethanol solution.

    • If precipitation is incomplete, concentrate the solvent under reduced pressure to ~20% volume and add ice-cold water.

  • Purification: Filter the solid precipitate. Wash the filter cake with water (to remove sodium salts) and cold ethanol. Recrystallize from Ethanol/DMF if high purity (>98%) is required.

  • Drying: Dry the solid in a vacuum oven at 50 °C for 12 hours.

Mechanistic Insight: The reaction proceeds via a nucleophilic attack of the guanidine nitrogen on the ketone carbonyl of the


-keto ester, followed by dehydration to form an enamine intermediate. The second guanidine nitrogen then attacks the ester carbonyl, leading to cyclization and the expulsion of ethanol.

Biological & Pharmaceutical Relevance[11][12][13][14]

This molecule is not merely a chemical curiosity but a validated scaffold in drug discovery.

Kinase Inhibition (Tie-2 / VEGFR)

The 2-aminopyrimidin-4-one core mimics the hydrogen bonding motif of the adenine base in ATP.

  • Binding Mode: The lactam unit (N-H and C=O) and the exocyclic 2-amino group form a triplet of hydrogen bonds with the "hinge region" of kinase enzymes.

  • Hydrophobic Interactions: The 5-benzyl group is critical. It projects into the hydrophobic "Gatekeeper" pocket or the solvent-accessible back pocket of the kinase ATP-binding site, providing selectivity and potency.

  • Applications: Derivatives of this scaffold have been investigated as inhibitors of Tie-2 (Tyrosine kinase with Ig and EGF homology domains 2) , a receptor involved in angiogenesis and vascular stability.

Analytical Profiling Expectations

To validate the synthesis, researchers should look for the following spectral signatures:

  • ¹H NMR (DMSO-d₆):

    • 
       2.0–2.2 ppm (s, 3H): Methyl group at C6.
      
    • 
       3.6–3.8 ppm (s, 2H): Methylene bridge of the benzyl group.
      
    • 
       6.3–6.5 ppm (br s, 2H): Exocyclic Amino group (-NH₂).
      
    • 
       7.1–7.3 ppm (m, 5H): Phenyl protons of the benzyl group.
      
    • 
       10.8–11.0 ppm (br s, 1H): Lactam NH (exchangeable with D₂O).
      

References

  • Chemical Identity & Properties

    • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 135402055 (Related Analogues). Retrieved from .

    • BLD Pharm (2025). Product Datasheet: 2-Amino-5-benzyl-6-methylpyrimidin-4(3H)-one. Retrieved from .

  • Synthetic Methodology

    • Kappe, C. O. (1993). "100 Years of the Biginelli Dihydropyrimidine Synthesis." Tetrahedron, 49(32), 6937-6963.
    • Simons, J. K., & Weaver, W. I. (1946). "Method of preparing acyl guanidines."[8][9] US Patent 2408694A. Retrieved from .

  • Biological Applications: Semple, G., et al. (2009). "Pyrimidinone derivatives as kinase inhibitors." Bioorganic & Medicinal Chemistry Letters. (Discussion of the 2-aminopyrimidinone scaffold in kinase inhibition).

Sources

Isocytosine derivatives with 5-benzyl and 6-methyl substitutions

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The isocytosine (2-amino-4-pyrimidinone) scaffold represents a privileged structure in medicinal chemistry, distinct from its isomer cytosine by the transposition of the nitrogen and carbonyl functionalities. The specific derivative 5-benzyl-6-methylisocytosine combines this unique hydrogen-bonding face with hydrophobic bulk (benzyl) and steric modulation (methyl), making it a high-value intermediate for developing kinase inhibitors, non-canonical nucleic acid bases, and supramolecular assemblies.

This guide provides a rigorous technical analysis of the synthesis, physicochemical properties, and pharmacological utility of 5-benzyl-6-methylisocytosine. It moves beyond standard textbook descriptions to offer field-proven protocols and mechanistic insights required for high-purity synthesis and biological application.

Chemical Architecture & Physicochemical Properties[1]

Tautomeric Equilibrium

Unlike cytosine, which predominantly exists in the amino-oxo form in aqueous solution, isocytosine derivatives exhibit a complex tautomeric equilibrium that is highly sensitive to substitution at the 5- and 6-positions.

  • Dominant Form: In polar protic solvents (e.g., water, methanol), the 2-amino-oxo (lactam) tautomer is favored.

  • Role of 5-Benzyl Substitution: The hydrophobic benzyl group at C5 stabilizes the lactam form through steric shielding and potential

    
    -stacking interactions if supramolecular assembly occurs.
    
  • H-Bonding Motif: The isocytosine motif presents a Donor-Donor-Acceptor (DDA) pattern (N2-H, N3-H, O4), which is complementary to the Acceptor-Acceptor-Donor (AAD) pattern of isoguanine or specific kinase hinge regions.

Structural Bioisosterism

In drug design, 5-benzyl-6-methylisocytosine serves as a bioisostere for:

  • Guanine: Mimicking the H-bonding face in non-canonical base pairing (Hachimoji DNA/RNA).

  • Adenine (partial): In kinase active sites, the N1-C2-N3 motif can mimic the N1-C2-N3 of adenine, binding to the hinge region of ATP-binding pockets.

Synthetic Pathways: Causality & Protocols

The synthesis of 5-benzyl-6-methylisocytosine is a convergent process involving the C-alkylation of a


-keto ester followed by cyclocondensation.
Reaction Scheme Visualization

SynthesisScheme cluster_conditions Critical Process Parameters EAA Ethyl Acetoacetate (Starting Material) Inter Ethyl 2-benzylacetoacetate (Intermediate) EAA->Inter 1. NaOEt/EtOH 2. BnBr, Reflux (C-Alkylation) BnBr Benzyl Bromide (Electrophile) BnBr->Inter Product 5-Benzyl-6-methylisocytosine (Target) Inter->Product Guanidine HCl NaOEt, Reflux (Cyclocondensation) Guan Guanidine HCl (Nucleophile) Guan->Product Note1 Anhydrous conditions essential for Step 1 Note2 Remove EtOH byproduct to drive equilibrium

Caption: Convergent synthesis of 5-benzyl-6-methylisocytosine via C-alkylation and cyclocondensation.

Step-by-Step Experimental Protocol
Stage 1: Synthesis of Ethyl 2-benzylacetoacetate

Rationale: Direct condensation of guanidine with a pre-functionalized


-keto ester avoids regioselectivity issues later.
  • Preparation of Ethoxide: In a dry 3-neck flask under

    
    , dissolve Sodium metal (1.1 eq) in absolute Ethanol. Caution: Exothermic, H2 evolution.
    
  • Enolate Formation: Cool to 0°C. Add Ethyl Acetoacetate (1.0 eq) dropwise. Stir for 30 min to ensure complete enolate formation.

  • Alkylation: Add Benzyl Bromide (1.0 eq) dropwise. The solution will turn turbid as NaBr precipitates.

  • Reflux: Heat to reflux (78°C) for 4–6 hours. Monitor by TLC (Hexane:EtOAc 8:2).

  • Workup: Remove solvent in vacuo. Resuspend in water, extract with EtOAc, dry over

    
    , and concentrate. Purify via vacuum distillation or flash chromatography.
    
Stage 2: Cyclocondensation to Isocytosine

Rationale: The reaction between the 1,3-dielectrophile (keto ester) and the 1,3-dinucleophile (guanidine) forms the pyrimidine ring.

  • Base Activation: Dissolve Sodium (1.2 eq) in absolute Ethanol to form NaOEt.

  • Guanidine Liberation: Add Guanidine Hydrochloride (1.2 eq) to the ethoxide solution. Stir for 15 min; NaCl will precipitate. (Optional: Filter NaCl, though often unnecessary).

  • Condensation: Add Ethyl 2-benzylacetoacetate (1.0 eq) from Stage 1.

  • Cyclization: Reflux for 8–12 hours. The product often precipitates upon cooling.[1]

  • Isolation:

    • Evaporate ethanol to 20% volume.

    • Add ice water (50 mL).

    • Neutralize with Acetic Acid to pH ~6. The isocytosine derivative will precipitate as a white/off-white solid.

    • Filter, wash with cold water and diethyl ether.

    • Recrystallize from Ethanol/Water or DMF for analytical purity.

Pharmacological Applications & SAR

The 5-benzyl-6-methylisocytosine scaffold acts as a versatile template. Its activity is modulated by the "Right-Hand Side" (RHS) substituents on the benzyl ring and the "Left-Hand Side" (LHS) modifications on the amine.

Structure-Activity Relationship (SAR) Logic

SAR_Logic Core 5-Benzyl-6-methylisocytosine Core Scaffold Pos2 Position 2 (Amino) H-Bond Donor Core->Pos2 Pos3 Position 3 (NH) H-Bond Donor Core->Pos3 Pos4 Position 4 (Carbonyl) H-Bond Acceptor Core->Pos4 Pos5 Position 5 (Benzyl) Hydrophobic Pocket Interaction Core->Pos5 Pos6 Position 6 (Methyl) Steric Gatekeeper Core->Pos6 Kinase Kinase Hinge Binding (Mimics Adenine) Pos2->Kinase BasePair Non-Canonical Base Pair (Binds Isoguanine) Pos2->BasePair Pos3->Kinase Pos4->Kinase

Caption: Functional mapping of the scaffold. The 2,3,4-motif drives binding affinity, while the 5,6-substituents determine selectivity.

Key Therapeutic Targets
  • Kinase Inhibition (CDKs/MAPK):

    • The isocytosine motif binds to the ATP-binding hinge region via a bidentate or tridentate H-bond network.

    • The 5-benzyl group occupies the hydrophobic "gatekeeper" pocket or the solvent-accessible region, depending on the specific kinase topology.

  • Viral Polymerase Inhibition:

    • Substituted pyrimidines often act as non-nucleoside inhibitors.[2] The benzyl group provides necessary lipophilicity for membrane permeability and hydrophobic pocket binding.

Analytical Validation Data

To ensure the integrity of the synthesized compound, the following analytical signatures must be verified.

TechniqueExpected SignalStructural Assignment
1H NMR (DMSO-d6)

2.10 (s, 3H)
6-Methyl group

3.65 (s, 2H)
5-Benzyl (

bridge)

6.40 (bs, 2H)
2-Amino (

, exchangeable)

7.15–7.30 (m, 5H)
Phenyl protons

10.80 (bs, 1H)
N3-H (Lactam NH, exchangeable)
13C NMR ~160–165 ppmC4 (Carbonyl) & C2 (Guanidine-like)
~105 ppmC5 (Quaternary carbon)
Mass Spec (ESI+)

= 216.1
Molecular Ion

References

  • Syntheses of Isocytosines

    • Title: Concise Synthesis of Guanidine-Containing Heterocycles Using the Biginelli Reaction.
    • Source: N
    • URL:[Link]

  • Biological Activity & Kinase Inhibition

    • Title: Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold (Isostere relevance).[3]

    • Source: RSC Advances.
    • URL:[Link]

  • Physicochemical Properties

    • Title: Amino-Imino Tautomerism in Derivatives of Cytosine: Effect on Hydrogen-Bonding.[4]

    • Source: Journal of Physical Chemistry A.
    • URL:[Link]

  • General Isocytosine Data

    • Title: Isocytosine - Compound Summary.
    • Source: PubChem.
    • URL:[Link]

Sources

An In-depth Technical Guide to 2-amino-6-methyl-5-benzyl-4(3H)-pyrimidinone: Synthesis, Properties, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents due to its ability to mimic endogenous nucleobases and interact with a wide array of biological targets.[1] Within this class, 2-amino-4(3H)-pyrimidinone derivatives have garnered significant attention for their diverse pharmacological activities, including anticancer, antibacterial, and kinase inhibitory effects.[1][2][3] This guide provides a comprehensive technical overview of a specific, yet less-documented derivative, 2-amino-6-methyl-5-benzyl-4(3H)-pyrimidinone. While direct literature on this exact molecule is sparse, this document will leverage established chemical principles and extensive data on analogous compounds to project its physicochemical properties, delineate a plausible synthetic pathway, and explore its potential as a valuable compound for researchers, scientists, and drug development professionals.

Physicochemical and Structural Properties

The fundamental characteristics of 2-amino-6-methyl-5-benzyl-4(3H)-pyrimidinone are derived from its constituent functional groups: the 2-aminopyrimidine core, the 6-methyl group, and the 5-benzyl substituent. These features collectively dictate its molecular weight, polarity, and potential for intermolecular interactions.

PropertyPredicted Value
Molecular Formula C₁₂H₁₃N₃O
Molecular Weight 215.25 g/mol
IUPAC Name 2-amino-5-benzyl-6-methyl-3H-pyrimidin-4-one
Appearance Likely a white to off-white crystalline solid
Solubility Expected to have low solubility in water and higher solubility in organic solvents like DMSO, DMF, and alcohols.[4]
Hydrogen Bond Donors 2 (from the amino group and the ring nitrogen)
Hydrogen Bond Acceptors 3 (from the carbonyl oxygen and two ring nitrogens)

The presence of both hydrogen bond donors and acceptors, along with the aromatic benzyl group, suggests that this molecule can participate in a variety of non-covalent interactions with biological macromolecules, a key feature for potential drug candidates.

Synthesis and Characterization

The synthesis of 2-amino-6-methyl-5-benzyl-4(3H)-pyrimidinone can be approached through a multi-step process, leveraging well-established reactions in heterocyclic chemistry. A logical and efficient synthetic strategy would involve the initial construction of a simpler pyrimidinone core, followed by the introduction of the benzyl group at the 5-position.

Proposed Synthetic Pathway

A plausible route begins with the condensation of ethyl acetoacetate with guanidine to form the 2-amino-6-methyl-4(3H)-pyrimidinone core. This is a classic cyclocondensation reaction for pyrimidine synthesis.[5] The subsequent step involves the introduction of the benzyl group at the C-5 position, which can be achieved through various methods, such as a Mannich-type reaction or direct benzylation of a halogenated intermediate.

Synthetic_Pathway reagents1 Guanidine Ethanol/Toluene start Ethyl Acetoacetate reagents2 1. NBS, ACN 2. Phenylboronic acid, Pd(PPh₃)₄, Na₂CO₃ intermediate2 2-amino-5-bromo-6-methyl-4(3H)-pyrimidinone intermediate1 2-amino-6-methyl-4(3H)-pyrimidinone start->intermediate1 Cyclocondensation intermediate1->intermediate2 Bromination product 2-amino-6-methyl-5-benzyl-4(3H)-pyrimidinone intermediate2->product Suzuki Coupling

Caption: Proposed synthetic workflow for 2-amino-6-methyl-5-benzyl-4(3H)-pyrimidinone.

Detailed Experimental Protocol

Step 1: Synthesis of 2-amino-6-methyl-4(3H)-pyrimidinone [5]

  • To a solution of sodium ethoxide, prepared by dissolving sodium metal (1 equivalent) in absolute ethanol, add ethyl acetoacetate (1 equivalent) and guanidine hydrochloride (1 equivalent).

  • Reflux the reaction mixture for 6-8 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and neutralize with a suitable acid (e.g., acetic acid) to precipitate the product.

  • Filter the solid, wash with cold ethanol, and dry under vacuum to obtain 2-amino-6-methyl-4(3H)-pyrimidinone.

Step 2: Synthesis of 2-amino-5-bromo-6-methyl-4(3H)-pyrimidinone

  • Dissolve 2-amino-6-methyl-4(3H)-pyrimidinone (1 equivalent) in acetonitrile.

  • Add N-bromosuccinimide (NBS) (1.1 equivalents) portion-wise to the solution at room temperature.

  • Stir the reaction mixture for 2-4 hours, monitoring by TLC.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the 5-bromo derivative.

Step 3: Synthesis of 2-amino-6-methyl-5-benzyl-4(3H)-pyrimidinone

  • To a degassed mixture of 2-amino-5-bromo-6-methyl-4(3H)-pyrimidinone (1 equivalent), phenylboronic acid (1.2 equivalents), and sodium carbonate (2 equivalents) in a 2:1 mixture of toluene and water, add a catalytic amount of tetrakis(triphenylphosphine)palladium(0).

  • Heat the reaction mixture at 90-100 °C under an inert atmosphere for 12-16 hours.

  • Monitor the reaction by TLC. After completion, cool the mixture and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain the final compound, 2-amino-6-methyl-5-benzyl-4(3H)-pyrimidinone.

Analytical Characterization

The identity and purity of the synthesized compound would be confirmed using standard analytical techniques.

  • ¹H NMR Spectroscopy: The proton NMR spectrum is expected to show characteristic signals for the methyl group (a singlet around δ 2.2-2.4 ppm), the benzyl methylene protons (a singlet around δ 3.8-4.0 ppm), and the aromatic protons of the benzyl group (multiplets in the region of δ 7.2-7.4 ppm). The amino and pyrimidinone NH protons would appear as broad singlets.[6][7]

  • ¹³C NMR Spectroscopy: The carbon NMR would display distinct signals for the methyl carbon, the benzyl methylene carbon, the aromatic carbons, and the carbons of the pyrimidinone ring, including the carbonyl carbon at a downfield chemical shift.[6]

  • Infrared (IR) Spectroscopy: The IR spectrum would feature characteristic absorption bands for the N-H stretching of the amino group (around 3300-3500 cm⁻¹), C=O stretching of the carbonyl group (around 1650-1680 cm⁻¹), and C=C and C=N stretching of the aromatic and pyrimidine rings.[6][8]

  • Mass Spectrometry (MS): The mass spectrum would show the molecular ion peak corresponding to the molecular weight of the compound (m/z = 215.25).

Potential Biological Activities and Therapeutic Applications

The 2-aminopyrimidine scaffold is a well-known "privileged structure" in medicinal chemistry, frequently found in molecules that inhibit protein kinases.[9][10] The structural similarity of the 2-aminopyrimidine moiety to the adenine core of ATP allows these compounds to act as competitive inhibitors at the ATP-binding site of kinases.

Kinase Inhibition

Numerous 2-aminopyrimidine derivatives have been developed as potent inhibitors of various kinases involved in cancer cell proliferation and survival, such as cyclin-dependent kinases (CDKs), Aurora kinases, and tyrosine kinases.[3][10][11] The benzyl group at the 5-position can be envisioned to occupy a hydrophobic pocket within the kinase active site, potentially contributing to both potency and selectivity.

Kinase_Inhibition cluster_kinase Kinase Active Site ATP_pocket ATP Binding Pocket hydrophobic_pocket Hydrophobic Pocket inhibitor 2-amino-6-methyl-5-benzyl- 4(3H)-pyrimidinone inhibitor->ATP_pocket Competitive Binding (2-aminopyrimidine core) inhibitor->hydrophobic_pocket Hydrophobic Interaction (benzyl group) ATP ATP ATP->ATP_pocket Natural Substrate

Caption: Proposed mechanism of kinase inhibition by competitive binding.

Antibacterial Activity

Derivatives of 2,4-diamino-5-benzylpyrimidine are known for their antibacterial properties, acting as inhibitors of dihydrofolate reductase (DHFR), an essential enzyme in bacterial folate metabolism.[2] While the target compound is a 2-amino-4-oxo-pyrimidine, the presence of the 5-benzyl group suggests that it could be explored for potential antibacterial activity.

Experimental Evaluation of Biological Activity

To assess the therapeutic potential of 2-amino-6-methyl-5-benzyl-4(3H)-pyrimidinone, a series of in vitro assays would be necessary.

Kinase Inhibition Assays:

  • Biochemical Assays (e.g., HTRF): To determine the in vitro inhibitory activity (IC₅₀) against a panel of purified kinases.[9]

  • Cell-Based Assays (e.g., Western Blotting): To assess the inhibition of phosphorylation of specific kinase substrates within cancer cell lines.[9]

Antiproliferative Assays:

  • MTT or CellTiter-Glo Assays: To evaluate the cytotoxic effects of the compound on various cancer cell lines.[9]

Antibacterial Assays:

  • Minimum Inhibitory Concentration (MIC) Assays: To determine the potency of the compound against a range of bacterial strains.

Conclusion

While 2-amino-6-methyl-5-benzyl-4(3H)-pyrimidinone is not extensively described in the current scientific literature, a thorough analysis of its structural analogs provides a strong foundation for predicting its properties and potential applications. The proposed synthetic route is robust and relies on well-established chemical transformations. Based on the prevalence of the 2-aminopyrimidine scaffold in numerous clinically relevant molecules, this compound represents a promising candidate for further investigation, particularly in the fields of oncology and infectious diseases. Its straightforward synthesis and the potential for diverse biological activities make it an attractive target for academic and industrial research endeavors aimed at discovering novel therapeutic agents.

References

  • Juniper Publishers. (2018). Mini Review on Synthesis of Pyrimidinthione, Pyrimidinedione Derivatives and Their Biological Activity. Juniper Publishers.
  • ACS Omega. (2023). Efficient Protocol for Novel Hybrid Pyrimidines Synthesis: Antiproliferative Activity, DFT Analyses, and Molecular Docking Studies.
  • BenchChem. (2025). Reproducibility of Pyrimidine Synthesis: A Comparative Guide to Published Protocols. BenchChem.
  • PubMed Central. (n.d.). Regioselective synthesis of 6-substituted-2-amino-5-bromo-4(3H)-pyrimidinones and evaluation of their antiviral activity.
  • RSC Publishing. (n.d.). A convenient synthesis of pyrimidinone and pyrimidine containing bisheteroarenes and analogs. Royal Society of Chemistry.
  • ResearchGate. (n.d.). IR, NMR spectral data of pyrimidine derivatives.
  • Asian Journal of Chemistry. (n.d.).
  • PubMed. (1989). 2,4-Diamino-5-benzylpyrimidines as antibacterial agents. 13. Some alkenyl derivatives with high in vitro activity against anaerobic organisms.
  • PubMed. (2016). 5-Substituted 3-isopropyl-7-[4-(2-pyridyl)benzyl]amino-1(2)H-pyrazolo[4,3-d]pyrimidines with anti-proliferative activity as potent and selective inhibitors of cyclin-dependent kinases.
  • ACS Publications. (n.d.). Design, Synthesis, and Biological Evaluation of Pyrimidine Dihydroquinoxalinone Derivatives as Tubulin Colchicine Site-Binding Agents That Displayed Potent Anticancer Activity Both In Vitro and In Vivo.
  • PubMed Central. (n.d.). 5-Substituted 2-amino-4,6-dihydroxypyrimidines and 2-amino-4,6-dichloropyrimidines: synthesis and inhibitory effects on immune-activated nitric oxide production.
  • PubChem. (n.d.). 2-Aminopyrimidine.
  • PubMed. (2010). Identification and characterisation of 2-aminopyridine inhibitors of checkpoint kinase 2.
  • PubMed Central. (n.d.). Synthesis and evaluation of a classical 2,4-diamino-5-substituted-furo[2,3-d]pyrimidine and a 2-amino-4-oxo-6-substituted-pyrrolo[2,3-d]pyrimidine as antifolates.
  • PubChem. (n.d.). 2-Aminopyridine.
  • NIH. (n.d.). Synthesis of 6-Amino-5-cyano-1,4-disubstituted-2(1H)-Pyrimidinones via Copper-(I).
  • Juniper Publishers. (2017).
  • BenchChem. (n.d.). The Pivotal Role of 2-Amino-5-bromopyridine in Kinase Inhibitor Synthesis: A Technical Guide to Mechanisms of. BenchChem.
  • ResearchGate. (2018). Synthesis of Novel 2-Amino-substituted 6-Methyl-pyrimidin-4-ol Derivatives and Their Biological Evaluation.
  • MDPI. (2023). Synthesis and Anti-Proliferative Activity of 5-Benzoyl and 5-Benzylhydroxy Derivatives of 3-Amino-2-Arylcarboxamido-Thieno[2-3-b]Pyridines. MDPI.
  • Wikipedia. (n.d.). 2-Aminopyridine.
  • MedCrave online. (2018). Physicochemical properties of some pyrimidine derivatives in some organic solvents. MedCrave.
  • PubMed Central. (2022). Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evaluation and Molecular Docking.
  • Baghdad Science Journal. (n.d.). Synthesis and Characterization of Some New Pyridine and Pyrimidine Derivatives and Studying Their Biological Activities.
  • ChemicalBook. (n.d.). Pyrimidine(289-95-2) 1H NMR spectrum. ChemicalBook.
  • PubMed. (2014). Synthesis and structure-activity relationship studies of N-benzyl-2-phenylpyrimidin-4-amine derivatives as potent USP1/UAF1 deubiquitinase inhibitors with anticancer activity against nonsmall cell lung cancer.
  • BenchChem. (n.d.). Discovery of Novel Aminopyrimidine Compounds as Kinase Inhibitors: A Technical Guide. BenchChem.
  • PubMed. (2024). Discovery of Novel 2-Aminopyridine-Based and 2-Aminopyrimidine-Based Derivatives as Potent CDK/HDAC Dual Inhibitors for the Treatment of Refractory Solid Tumors and Hematological Malignancies.
  • PubChem. (n.d.). 2-Aminopyrimidine-4-carboxylic acid.
  • PubMed Central. (2021). 7-(2-Anilinopyrimidin-4-yl)-1-benzazepin-2-ones Designed by a “Cut and Glue” Strategy Are Dual Aurora A/VEGF-R Kinase Inhibitors.

Sources

Novel Pyrimidinone Building Blocks for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Guide / Whitepaper Audience: Researchers, Medicinal Chemists, Drug Development Professionals

Executive Summary: The Pyrimidinone Renaissance

The pyrimidinone scaffold—a keto-tautomer of hydroxypyrimidine—has transcended its traditional role as a mere nucleobase mimic to become a "privileged structure" in modern pharmacology. While historically significant in antivirals (e.g., anti-HIV agents), recent advances in synthetic methodology have unlocked novel pyrimidinone building blocks that serve as critical cores for kinase inhibitors, epigenetic modulators (Wee1, p97), and protein-protein interaction (PPI) inhibitors.

This guide moves beyond basic heterocyclic chemistry to explore the structural dynamics , novel synthetic routes , and strategic applications of pyrimidinone building blocks. It addresses the critical challenge of tautomeric control—a factor often overlooked yet decisive in ligand-target binding affinity.

Structural Dynamics & Pharmacophore Mapping

The Tautomeric Conundrum

The utility of pyrimidinones in drug design is governed by their prototropic tautomerism. Unlike static scaffolds, pyrimidinones exist in a dynamic equilibrium between the lactam (keto) and lactim (enol) forms.

  • 4(3H)-Pyrimidinone (Keto): Predominant in polar solvents and aqueous biological media. Acts as a hydrogen bond acceptor (C=O) and donor (N-H).

  • 4-Hydroxypyrimidine (Enol): Favored in the gas phase or non-polar environments. Acts as a donor (O-H) and acceptor (N:).

Design Insight: In the active site of enzymes like HIV Integrase, the keto-form is often required to coordinate divalent metal ions (


), a mechanism central to the efficacy of drugs like Raltegravir . Failure to stabilize the correct tautomer during lead optimization can result in "phantom SAR" where potency shifts are driven by tautomeric ratios rather than intrinsic affinity.
Visualization: Tautomeric Equilibrium & Binding Logic

Tautomerism cluster_0 Tautomeric Equilibrium cluster_1 Pharmacophore Impact Keto 4(3H)-Pyrimidinone (Keto Form) Favored in H2O/Plasma Enol 4-Hydroxypyrimidine (Enol Form) Favored in Non-polar/Gas Keto->Enol  Ka (Solvent Dependent)   BindingKeto Metal Chelation (Mg2+) H-Bond Donor (N-H) Keto->BindingKeto  Bioactive Mode   BindingEnol Hydrophobic Pocket H-Bond Donor (O-H) Enol->BindingEnol

Caption: Figure 1. Dynamic equilibrium of the pyrimidinone scaffold. In aqueous physiological conditions, the keto form predominates, facilitating metal chelation and specific H-bond networks.

Novel Synthetic Methodologies[1][2][3]

Traditional syntheses (e.g., condensation of


-keto esters with amidines) often suffer from harsh conditions and poor regioselectivity (N1 vs. N3 alkylation). Modern approaches utilize transition-metal catalysis and multicomponent reactions (MCRs) to access highly functionalized building blocks.
Copper-Catalyzed Oxidative Annulation

A breakthrough in accessing 2,6-disubstituted pyrimidinones involves the copper-catalyzed reaction of amidines with ketones or propargyl alcohols. This method is superior for generating libraries of "decorated" cores without pre-functionalized precursors.

  • Mechanism: Oxidative dehydrogenation

    
     Annulation 
    
    
    
    Oxidative aromatization.[1]
  • Key Advantage: Uses molecular oxygen (

    
    ) or simple oxidants, high atom economy, and tolerates sensitive functional groups.[1]
    
Case Study: The Raltegravir Core (Regioselective Alkylation)

The synthesis of the HIV integrase inhibitor Raltegravir showcases a critical solution to the N-alkylation problem.

  • Challenge: Alkylating the pyrimidinone ring often yields a mixture of N-alkyl and O-alkyl products.

  • Solution: A thermal rearrangement of amidoxime-DMAD adducts constructs the core already functionalized, or the use of specific magnesium chelates to direct N-methylation with >99% regioselectivity.

Comparative Methodologies Table
MethodologyTarget ScaffoldKey ReagentsAdvantagesLimitations
Classic Cyclocondensation Simple Pyrimidinones

-keto ester, Amidine, NaOEt
Scalable, cheap materialsHarsh bases, poor regiocontrol
Cu-Catalyzed Annulation 2,4,6-Trisubstituted PyrimidinonesKetone/Alkyne, Amidine, Cu(OTf)

Mild, high functional group toleranceRequires metal scavenger workup
Amidoxime Rearrangement Hydroxypyrimidinones (Raltegravir-type)Amidoxime, DMAD, Xylenes (Heat)Perfect regiocontrol , generates coreHigh temperature required
C-H Activation C5/C6-Arylated PyrimidinonesPyrimidinone, Aryl halide, Pd/Ru cat.Late-stage functionalizationSubstrate specific directing groups

Experimental Protocol: Copper-Catalyzed Synthesis of 2-Aryl-pyrimidinones

Objective: Synthesis of a 2-phenyl-6-methyl-pyrimidin-4(3H)-one building block via oxidative annulation. Scope: Applicable for generating diverse C2/C6 libraries for kinase screening.

Materials & Reagents
  • Substrate A: Benzamidine hydrochloride (1.0 equiv)

  • Substrate B: Ethyl crotonate or equivalent

    
    -unsaturated ester (1.2 equiv)
    
  • Catalyst:

    
     (10 mol%) or 
    
    
    
    (20 mol%) with 1,10-phenanthroline.
  • Base:

    
     (2.0 equiv)
    
  • Solvent: 1,2-Dichloroethane (DCE) or DMSO.

  • Atmosphere:

    
     balloon (1 atm).
    
Step-by-Step Methodology
  • Activation: In a dried Schlenk tube, charge Benzamidine HCl (1.0 mmol),

    
     (2.0 mmol), and the Copper catalyst. Evacuate and backfill with 
    
    
    
    three times.
  • Addition: Add solvent (5 mL) and Substrate B (1.2 mmol) via syringe.

  • Cyclization: Heat the reaction mixture to 80–100 °C for 12–24 hours under

    
     atmosphere. Note: Monitor via TLC/LC-MS for the disappearance of amidine.
    
  • Workup: Cool to room temperature. Dilute with EtOAc (20 mL) and wash with saturated

    
     (aq) to sequester copper species (solution turns blue).
    
  • Purification: Dry organic layer over

    
    , concentrate in vacuo. Purify via flash column chromatography (SiO2, Hexane:EtOAc gradient).
    
  • Validation: Confirm structure via 1H-NMR (distinct singlet for C5-H around

    
     6.0–6.5 ppm) and HRMS .
    

Strategic Applications in Drug Discovery

Kinase Inhibition (Scaffold Hopping)

Pyrimidinones serve as bioisosteres for the adenine ring in ATP.

  • Wee1 Inhibitors: Pyrido[4,3-d]pyrimidinone derivatives have shown nanomolar potency against Wee1 kinase, a target for cell cycle regulation in cancer.

  • Design Logic: The lactam NH acts as a donor to the hinge region (e.g., Glu residue), while the Carbonyl oxygen accepts a bond from the backbone NH (e.g., Met/Leu).

HIV Integrase Inhibition
  • Mechanism: The 5-hydroxy-4-pyrimidinone motif (as seen in Raltegravir) creates a planar chelating triad that binds the two

    
     ions in the integrase catalytic core, halting viral DNA strand transfer.
    
Workflow Visualization: From Block to Drug

DrugDiscovery cluster_synthesis 1. Building Block Synthesis cluster_opt 2. Lead Optimization cluster_drug 3. Clinical Candidates Start Raw Materials (Amidines, Alkynes) Method Cu-Catalyzed Annulation Start->Method Block Novel Pyrimidinone Scaffold Method->Block Funct C-H Activation / Halogenation Block->Funct Library Diverse Library (R-groups at C2, C5, C6) Funct->Library Screen HTS / Kinase Panel Library->Screen Hit Hit Identification (e.g., IC50 < 100 nM) Screen->Hit Drug Clinical Candidate (e.g., Raltegravir, Wee1 Inhibitor) Hit->Drug

Caption: Figure 2.[2][3][4][5] Integrated workflow for leveraging pyrimidinone building blocks in drug discovery, from catalytic synthesis to clinical candidate selection.

References

  • Pye, P. J., et al. (2008).[6] "A polar radical pair pathway to assemble the pyrimidinone core of the HIV integrase inhibitor raltegravir potassium."[6] Angewandte Chemie International Edition, 47(22), 4134-4136. Link

  • Su, L., et al. (2018).[1] "Copper-catalyzed cyclization of ketones with nitriles enables a facile, general, and economical synthesis of diversely functionalized pyrimidines."[1] Organic Letters, 20(11), 3399-3402. Link

  • Galvão, T., et al. (2013). "From 2-Hydroxypyridine to 4(3H)-Pyrimidinone: A Computational Study on the Control of the Tautomeric Equilibrium." The Journal of Physical Chemistry A, 117(47), 12668-12674. Link

  • BenchChem Technical Team. (2025). "The Pivotal Role of Pyrimidine Scaffolds in Medicinal Chemistry: A Technical Guide." BenchChem. Link

  • Zhang, Y., et al. (2021). "Discovery of novel pyrimidine molecules containing boronic acid as VCP/p97 Inhibitors." Bioorganic & Medicinal Chemistry, 38, 116114. Link

Sources

Technical Guide: Solubility Profiling & Handling of 2-amino-5-benzyl-6-methyl-1H-pyrimidin-4-one in DMSO

[1][2]

Executive Summary

2-amino-5-benzyl-6-methyl-1H-pyrimidin-4-one is a heterocyclic scaffold commonly used as a precursor in the synthesis of kinase inhibitors (e.g., Tie2, thymidylate synthase) and immunomodulatory agents.[1][2] Due to its rigid pyrimidinone core and capacity for strong intermolecular hydrogen bonding, the compound exhibits high crystal lattice energy, resulting in poor aqueous solubility.[2]

DMSO (Dimethyl Sulfoxide) is the industry-standard solvent for this compound, capable of disrupting the intermolecular hydrogen bond network.[2]

  • Estimated Solubility Limit: ~20–50 mg/mL (approx. 100–200 mM) in pure DMSO at 25°C.[1]

  • Recommended Stock Concentration: 10 mM or 20 mM for biological assays to prevent precipitation upon aqueous dilution.[1]

  • Critical Handling: The compound is prone to "crashing out" (precipitation) when DMSO stocks are diluted into aqueous buffers (e.g., PBS) if the final DMSO concentration drops below 1-5% v/v, depending on the specific buffer composition.[2]

Physicochemical Analysis & Solvation Mechanism

Structural Properties

To understand the solubility behavior, we must analyze the molecule's competing functional groups:

FeatureChemical MoietySolubility Impact
H-Bond Donors C2-Amino (-NH₂), N1-HPromotes strong crystal packing (high melting point, often >250°C).[1][2]
H-Bond Acceptors C4-Carbonyl (C=O), N3Targets for solvation by polar aprotic solvents.[1][2]
Lipophilic Domain C5-Benzyl, C6-MethylIncreases LogP (est.[1][2] 2.0–2.5), reducing water solubility but enhancing solubility in organic solvents like DMSO and DMF.[2]
The DMSO Solvation Mechanism

DMSO is a polar aprotic solvent (

2122

SolvationMechanismcluster_0Solubility DriverCrystalCrystal Lattice(Strong Intermolecular H-Bonds)ComplexSolvated Complex(DMSO-Pyrimidinone)Crystal->Complex Energy Barrier(Lattice Disruption)DMSODMSO Molecules(Dipolar Aprotic / H-Bond Acceptor)DMSO->Complex Dipole InteractionSolutionStable Stock Solution(Homogeneous)Complex->Solution Entropy DrivenDispersion

Figure 1: Conceptual mechanism of lattice disruption by DMSO.

Experimental Protocol: Solubility Determination

Since specific batch purity and polymorphs can alter solubility, researchers should not rely on literature values alone.[2] Use this Saturation Shake-Flask Method to determine the exact limit for your specific lot.[1][2]

Materials Required[1][2]
  • Compound: 2-amino-5-benzyl-6-methyl-1H-pyrimidin-4-one (>95% purity).[1][2]

  • Solvent: Anhydrous DMSO (Grade: Molecular Biology or HPLC, ≥99.9%).

  • Equipment: Thermomixer or shaking water bath, Centrifuge (10,000 x g), UV-Vis Spectrophotometer or HPLC.

Step-by-Step Methodology
  • Preparation: Weigh approximately 5 mg of the compound into a 1.5 mL microcentrifuge tube.

  • Addition: Add 100 µL of anhydrous DMSO. (Target starting concentration: ~50 mg/mL).[2]

  • Agitation: Vortex vigorously for 1 minute.

    • Observation: If the solution is clear, add another 5 mg and repeat until undissolved solid remains visible.[2]

  • Equilibration: Place the tube in a thermomixer at 25°C, shaking at 500-750 rpm for 24 hours.

    • Note: Do not heat >40°C unless necessary, as this may degrade the compound or cause supersaturation that precipitates later.[2]

  • Separation: Centrifuge at 10,000 x g for 10 minutes to pellet undissolved solids.

  • Quantification:

    • Carefully remove the supernatant.[2]

    • Dilute the supernatant 1:1000 in Methanol/Water (50:50).[2]

    • Measure absorbance at

      
       (typically 240–260 nm for pyrimidinones) or quantify via HPLC using a calibration curve.[2]
      

Handling & Storage of Stock Solutions[2][3]

Preparation of 10 mM Stock

For most biological applications, a 10 mM stock is ideal.[2]

  • Molecular Weight (MW): ~215.25 g/mol (Verify exact MW on your CoA).[1]

  • Calculation: To prepare 1 mL of 10 mM stock:

    
    
    
    
    [1][2]
  • Procedure: Dissolve 2.15 mg of powder in 1 mL of anhydrous DMSO. Vortex until clear.

Storage Stability
  • Hygroscopicity: DMSO is highly hygroscopic.[1] Absorbed water can cause the pyrimidinone to precipitate over time.[2]

  • Temperature: Store stocks at -20°C or -80°C .

  • Freeze-Thaw: Limit to <3 cycles. Aliquot into single-use volumes (e.g., 50 µL) to avoid repeated thawing.

Troubleshooting "Crash Out"

A common failure mode in assays is precipitation upon dilution into aqueous media (PBS, cell culture media).[2]

Workflow to Prevent Precipitation:

CrashOutPreventionStockDMSO Stock(10-20 mM)IntermedIntermediate Dilution(10x Assay Conc)Stock->Intermed Dilute in pure DMSO(Keep organic)AssayFinal Assay Buffer(1x Conc)Stock->Assay Direct dump(High Risk)Intermed->Assay Slow addition + Vortex(Max 0.1-1% DMSO)PrecipPRECIPITATION RISK(Cloudy Solution)Assay->Precip If [DMSO] < 1% and [Cmpd] > Solubility limit

Figure 2: Serial dilution strategy to minimize precipitation shock.

References

  • PubChem. 2-Amino-5-butyl-6-methyl-4(3H)-pyrimidinone (Analogous Scaffold Properties).[1][2] National Library of Medicine.[2][3] Available at: [Link][1][2]

  • NIST Chemistry WebBook. 2(1H)-Pyrimidinone, 4-amino-5-methyl- (Physicochemical Data).[1][2][4][5] National Institute of Standards and Technology.[2][5] Available at: [Link][1][2]

  • Di Martino, P., et al. "Solubility and crystal packing of pyrimidine derivatives."[2] International Journal of Pharmaceutics, 2005.[2] (General reference for pyrimidinone lattice energy).

  • Balbach, S. & Korn, C. "Pharmaceutical evaluation of early development candidates: the 100 mg approach."[2] International Journal of Pharmaceutics, 2004.[2] (Protocol source for kinetic solubility).[2]

Methodological & Application

Application Note: A Comprehensive Guide to the Synthesis of 2-amino-5-benzyl-6-methyl-1H-pyrimidin-4-one

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This document provides a detailed, two-step protocol for the synthesis of 2-amino-5-benzyl-6-methyl-1H-pyrimidin-4-one, a heterocyclic scaffold of significant interest in medicinal chemistry and drug development. The synthesis commences with the α-benzylation of ethyl acetoacetate to yield the key intermediate, ethyl 2-benzylacetoacetate. This is followed by a base-catalyzed cyclocondensation with guanidine to construct the target pyrimidinone ring. This guide is designed for researchers in organic synthesis and drug discovery, offering in-depth mechanistic insights, step-by-step experimental procedures, and expert commentary on critical process parameters.

Introduction: The Significance of the 2-Aminopyrimidinone Scaffold

The 2-aminopyrimidinone core is a privileged heterocyclic motif found in a wide array of biologically active molecules. Its structural resemblance to the purine and pyrimidine bases of DNA and RNA allows it to function as a versatile pharmacophore, capable of forming key hydrogen bonding interactions with biological targets.[1] Consequently, derivatives of this scaffold are investigated for a multitude of therapeutic applications, including roles as antitumor agents, kinase inhibitors, and calcium channel blockers.[2][3]

The synthetic route detailed herein employs a robust and logical sequence starting from readily available commercial materials. It is a classic example of constructing functionalized heterocycles through sequential C-C and C-N bond-forming reactions.

Overall Reaction Scheme

The synthesis is performed in two distinct stages:

Step 1: α-Benzylation of Ethyl Acetoacetate

Step 2: Cyclocondensation with Guanidine

Part I: Synthesis of Ethyl 2-Benzylacetoacetate (Intermediate)

Principle and Mechanistic Insight

The first stage of this synthesis is the alkylation of ethyl acetoacetate. This reaction hinges on the notable acidity of the α-protons (the protons on the carbon between the two carbonyl groups), which have a pKa of approximately 11. This acidity allows for their facile removal by a moderately strong base, such as sodium ethoxide (NaOEt), to form a resonance-stabilized enolate.

The choice of sodium ethoxide as the base is critical. Using the same alkoxide as the ester group (ethoxide for an ethyl ester) prevents transesterification, a potential side reaction that would complicate the product mixture. The enolate anion is a potent nucleophile that subsequently attacks the electrophilic benzylic carbon of benzyl chloride in a classic SN2 reaction, forming the new carbon-carbon bond and yielding the desired α-benzylated β-keto ester.[4][5][6] Absolute (anhydrous) ethanol is used as the solvent to prevent hydrolysis of the ester and the sodium ethoxide base.

Experimental Protocol: Step 1

Materials and Equipment:

  • Three-necked round-bottom flask (250 mL)

  • Reflux condenser and heating mantle

  • Dropping funnel

  • Magnetic stirrer

  • Sodium metal (Na)

  • Absolute ethanol (EtOH)

  • Ethyl acetoacetate

  • Benzyl chloride

  • Apparatus for distillation under reduced pressure

Procedure:

  • Preparation of Sodium Ethoxide: In a 250 mL three-necked flask equipped with a reflux condenser and magnetic stirrer, add 75 mL of absolute ethanol. Carefully add 6.0 g of sodium metal in small pieces. The reaction is exothermic and will produce hydrogen gas; ensure adequate ventilation. Allow the sodium to react completely until a clear solution of sodium ethoxide is formed.

  • Enolate Formation: To the freshly prepared sodium ethoxide solution, gradually add 65 g of ethyl acetoacetate from a dropping funnel while stirring.

  • Alkylation: After the addition of ethyl acetoacetate is complete, begin adding 32 g of benzyl chloride dropwise from the dropping funnel. Maintain the reaction mixture temperature at approximately 30°C during this addition.[7]

  • Reaction Completion: Once the benzyl chloride addition is finished, heat the mixture to reflux for 1 hour to ensure the reaction goes to completion.

  • Work-up and Purification: Cool the reaction mixture to room temperature. The primary purification method is distillation under reduced pressure. The unreacted ethyl acetoacetate will distill first, followed by the product.

  • Distillation: Collect the fraction boiling at 164-165°C at 14 mmHg.[7] The product, ethyl 2-benzylacetoacetate, is a colorless to light yellow oil.[8][9]

Part II: Synthesis of 2-amino-5-benzyl-6-methyl-1H-pyrimidin-4-one

Principle and Mechanistic Insight

This step is a classic cyclocondensation reaction to form the heterocyclic pyrimidinone ring. The reaction involves the condensation of the β-keto ester (ethyl 2-benzylacetoacetate) with guanidine. Guanidine, with its two amine groups and one imine group, serves as the N-C-N building block for the heterocycle.

The mechanism proceeds via nucleophilic attack of one of the amino groups of guanidine on one of the carbonyl carbons of the β-keto ester (typically the more reactive ketone carbonyl). This is followed by an intramolecular cyclization where the other amino group attacks the ester carbonyl, eliminating ethanol. A final tautomerization yields the stable 2-amino-pyrimidin-4-one structure. The reaction is typically catalyzed by a base, such as potassium hydroxide (KOH) or potassium carbonate (K2CO3), which facilitates deprotonation steps and enhances the nucleophilicity of the guanidine.[10][11]

Experimental Protocol: Step 2

Materials and Equipment:

  • Round-bottom flask (100 mL)

  • Reflux condenser and heating mantle

  • Magnetic stirrer

  • Ethyl 2-benzylacetoacetate (from Step 1)

  • Guanidine hydrochloride

  • Potassium hydroxide (KOH)

  • Ethanol (95%)

  • Buchner funnel and filter paper

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask, dissolve an appropriate amount of potassium hydroxide (e.g., 4.84 mmol) in 25 mL of ethanol.[10]

  • Addition of Reagents: To this solution, add ethyl 2-benzylacetoacetate (2.42 mmol) and guanidine hydrochloride (4.84 mmol, 2 equivalents).[10]

  • Reflux: Heat the reaction mixture to reflux with stirring. The reaction progress can be monitored using Thin Layer Chromatography (TLC). Reaction times can vary, but typically range from 4 to 12 hours.

  • Microwave-Assisted Alternative: For accelerated synthesis, this reaction is highly amenable to microwave irradiation. A mixture of the β-ketoester and guanidine hydrochloride with a base like K2CO3 can be heated in a sealed microwave vial at 100-120°C for 10-30 minutes.[11][12]

  • Product Isolation: After the reaction is complete (as determined by TLC), cool the mixture to room temperature. The product often precipitates from the solution upon cooling. If not, the solvent volume can be reduced under vacuum.

  • Purification: Filter the precipitated solid using a Buchner funnel and wash with cold ethanol to remove unreacted starting materials and impurities.

  • Recrystallization: The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture, to yield the final product as a crystalline solid.

  • Characterization: Confirm the structure of the final product using standard analytical techniques such as 1H NMR, 13C NMR, IR spectroscopy, and mass spectrometry. The 1H NMR spectrum should show characteristic peaks for the methyl group, the benzyl group protons, and the amine protons.[13] The IR spectrum will display characteristic absorption bands for the N-H bonds of the amino group and the C=O of the pyrimidinone ring.[13]

Quantitative Data Summary

The following table summarizes the stoichiometry used in a typical laboratory-scale synthesis.

Step Reagent Molar Mass ( g/mol ) Equivalents Typical Amount Role
1Ethyl Acetoacetate130.141.065.0 gStarting Material
1Sodium Metal22.99~1.06.0 gBase Precursor
1Benzyl Chloride126.58~0.532.0 gAlkylating Agent
2Ethyl 2-benzylacetoacetate220.261.02.42 mmolIntermediate
2Guanidine Hydrochloride95.532.04.84 mmolN-C-N Source
2Potassium Hydroxide56.112.04.84 mmolBase Catalyst

Synthetic Workflow Visualization

The diagram below illustrates the complete synthetic pathway from starting materials to the final product.

G Synthesis of 2-amino-5-benzyl-6-methyl-1H-pyrimidin-4-one cluster_0 Step 1: Benzylation cluster_1 Step 2: Cyclocondensation EAA Ethyl Acetoacetate NaOEt 1. NaOEt, EtOH 2. Reflux EAA->NaOEt BC Benzyl Chloride BC->NaOEt Intermediate Ethyl 2-benzylacetoacetate NaOEt->Intermediate Intermediate_ref Ethyl 2-benzylacetoacetate Guanidine Guanidine HCl Base KOH, EtOH Reflux Guanidine->Base Product 2-amino-5-benzyl-6-methyl- 1H-pyrimidin-4-one Base->Product Intermediate_ref->Base

Caption: Overall workflow for the two-step synthesis.

References

  • PrepChem.com. Preparation of ethyl 2-benzylacetoacetate.[Link]

  • Felluga, F., et al. Efficient Biginelli Synthesis of 2-Aminodihydropyrimidines under Microwave Irradiation. ArTS - UniTS. [Link]

  • Zapf, C. W., & Goodman, M. (2003). Synthesis of 2-amino-4-pyrimidinones from resin-bound guanidines prepared using bis(allyloxycarbonyl)-protected triflylguanidine. Journal of Organic Chemistry, 68(26), 10092-7. [Link]

  • ResearchGate. Synthesis of 2‐Amino pyrimidinones 3 a–i. Reagents and conditions.[Link]

  • Khan, K. M., et al. (2017). Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. Molecules, 22(11), 1934. [Link]

  • Wikipedia. Biginelli reaction.[Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2026). Ethyl 2-Benzylacetoacetate: A Versatile Intermediate for Chemical Manufacturing.[Link]

  • Semantic Scholar. Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as -Glucuronidase Inhibitors: In Vitro and In Silico Studies.[Link]

  • Scribd. Biginelli Reaction for Guanidine Synthesis.[Link]

  • Radhakrishnan, K., Sharma, N., & Kundu, L. M. (2014). Direct synthesis of 5- and 6-substituted 2-aminopyrimidines as potential non-natural nucleobase analogues. RSC Advances, 4(29), 15087-15090. [Link]

  • Baran, P. S., et al. (2007). Concise Synthesis of Guanidine-Containing Heterocycles Using the Biginelli Reaction. Journal of Organic Chemistry, 72(4), 1107-1116. [Link]

  • Organic Syntheses. Acetic acid, benzoyl-, ethyl ester.[Link]

  • Brieflands. (2015). Synthesis and Antiplatelet Aggregation Activity Evaluation of some 2-Aminopyrimidine and 2-Substituted-4,6-diaminopyrimidine Derivatives.[Link]

  • ResearchGate. Synthesis of 2-aminopyrimidine using β-dicarbonyl compounds and guanidine.[Link]

  • Scielo. BIGINELLI REACTION VIA BIS- UREIDE INTERMEDIATE IN LOW MELTING MIXTURE.[Link]

  • Master Organic Chemistry. (2020). Claisen Condensation and Dieckmann Condensation.[Link]

  • Lu Le Laboratory. (2013). Preparation of Ethyl Acetoacetate - Claisen Condensation.[Link]

  • YouTube. (2014). Claisen Condensation of 2 eq. Ethyl Acetate to form a β-keto ester (RXN Mechanism).[Link]

  • El-Gohary, N. S., & Shaaban, M. I. (2017). 2-Amino-4-methyl-5-phenylethyl substituted-7-N-benzyl-pyrrolo[2,3-d]pyrimidines as novel antitumor antimitotic agents that also reverse tumor resistance. European Journal of Medicinal Chemistry, 127, 85-96. [Link]

  • Chemistry LibreTexts. (2024). 23.7: The Claisen Condensation Reaction.[Link]

  • European Patent Office. Novel synthesis of substituted 4-amino-pyrimidines - Patent 2307355.[Link]

  • Hyma Synthesis Pvt. Ltd. Product List.[Link]

  • Riveiro, M. E., et al. (2012). Synthesis of 6-Amino-5-cyano-1,4-disubstituted-2(1H)-Pyrimidinones via Copper-(I) Catalyzed Azide-Alkyne Cycloaddition. Molecules, 17(7), 8459-8472. [Link]

  • ResearchGate. Figure S14. 1 H NMR spectrum of the 2-amino-6-(2-furyl).[Link]

  • Yesil-Celiktas, O., et al. (2007). 1-Amino-5-(4-methylbenzoyl)-4-(4-methylphenyl)pyrimidin-2(1H)-one. Acta Crystallographica Section E, 63(Pt 1), o132-o134. [Link]

  • Jetir.org. Synthesis of ethyl 6-amino-5-cyano-1,4-dihydro-2.[Link]

  • Google Patents.CN107011254B - Synthesis and purification method of 2-amino-4-methylpyridine.
  • Bristol-Myers Squibb. Supporting Information: Discovery of N-(2-Chloro-6-methylphenyl)-2-(6-(4-(2-hydroxyethyl)piperazin-1-yl)- 2-methylpyrimidin-4-yla.[Link]

  • MDPI. (2020). 4-Amino-5-benzoyl-1-benzyl-2-(4,5,6,7-tetrahydro-1H-indol-2-yl)-1H-pyrrole-3-carbonitrile.[Link]

Sources

Application Note: Strategic Synthesis of 2-Amino-4-Hydroxypyrimidines

Author: BenchChem Technical Support Team. Date: February 2026

Strategic Overview

The condensation of guanidine with


-keto esters is the foundational entry point for synthesizing 2-amino-4-hydroxypyrimidines (also known as isocytosines). This scaffold is a "privileged structure" in medicinal chemistry, serving as the pharmacophore in numerous kinase inhibitors (e.g., Imatinib analogs), antivirals, and folate antagonists.

While the reaction appears deceptively simple, reproducibility often suffers due to the hygroscopic nature of guanidine salts and the tautomeric ambiguity of the product. This guide moves beyond standard textbook recipes, offering a Process-Analytical approach that contrasts the classical anhydrous method with a modern, high-throughput microwave protocol.

Key Chemical Challenges
  • Free Base Instability: Guanidine free base is highly hygroscopic and absorbs

    
     from air. It must be generated in situ.
    
  • Tautomeric Equilibrium: The product exists in equilibrium between the 4-hydroxy (aromatic) and 4-oxo (keto) forms, which affects solubility and downstream functionalization (e.g., chlorination with

    
    ).
    
  • Oligomerization:

    
    -keto esters can self-condense under highly basic conditions if the stoichiometry is uncontrolled.
    

Mechanistic Insight & Pathway

Understanding the order of bond formation is critical for troubleshooting low yields. The reaction proceeds via a Traube-like condensation , typically initiating with the attack of the guanidine nitrogen on the ketone carbonyl (more electrophilic), followed by cyclization at the ester.

Figure 1: Reaction Mechanism & Tautomerism

G Reactants Reactants (Guanidine + Beta-Keto Ester) Inter1 Tetrahedral Intermediate Reactants->Inter1 Nucleophilic Attack (Ketone) Schiff Schiff Base (Enamine) Inter1->Schiff - H2O (Dehydration) Cyclization Intramolecular Cyclization Schiff->Cyclization Ester Attack Product 2-Amino-4-pyrimidinone (Major Tautomer) Cyclization->Product - EtOH (Elimination)

Caption: Stepwise condensation pathway showing the critical dehydration event prior to cyclization.

Protocol A: The "Gold Standard" (Anhydrous)

Best for: Scale-up (>10g), moisture-sensitive substrates, and highest purity requirements. Basis: Classical sodium ethoxide method (Vogel/Org. Syn.) [1, 2].

Reagents & Stoichiometry
ComponentEquiv.RoleNotes
Guanidine HCl 1.1Nucleophile SourceMust be dry. Carbonate salt is not recommended for this specific anhydrous protocol due to water generation.
Sodium Metal 2.2Base GeneratorGenerates NaOEt in situ.
Ethyl Acetoacetate 1.0ElectrophileDistill if yellow/brown to remove self-condensation impurities.
Ethanol (Abs.) SolventMediumMust be anhydrous (<0.1% water).
Glacial Acetic Acid ExcessQuenchUsed to precipitate the free base from the sodium salt.
Step-by-Step Methodology
  • Preparation of Ethoxide (The "Active" Base):

    • In a dry 3-neck flask under

      
      , dissolve clean sodium metal (2.2 eq) in anhydrous ethanol (10 mL/g of Na).
      
    • Expert Insight: Do not use commercial NaOEt powder if it is old; it absorbs moisture and forms NaOH, which hydrolyzes the ester rather than promoting condensation.

  • Liberation of Guanidine:

    • Add Guanidine Hydrochloride (1.1 eq) to the NaOEt solution. Stir for 30 mins at room temperature.

    • Observation: A fine white precipitate (NaCl) will form.

    • Decision Point: Many protocols suggest filtering off NaCl here. Do not filter. The salt acts as a nucleation site and does not interfere. Filtering exposes the hygroscopic free base to air.

  • Condensation:

    • Add Ethyl Acetoacetate (1.0 eq) dropwise over 15 minutes.

    • Heat to reflux (78°C) for 3–4 hours.

    • Monitoring: TLC (10% MeOH in DCM). The starting ester spot will disappear.

  • Workup & Isolation:

    • Evaporate ~70% of the ethanol under reduced pressure.

    • Dilute the residue with minimal warm water (just enough to dissolve the sodium salt of the pyrimidine).

    • Critical Step: Cool to 0°C and acidify with Glacial Acetic Acid to pH ~6.

    • Why? The product exists as a soluble sodium salt in the reaction mixture. Acidification protonates it to the neutral (zwitterionic) form, which is insoluble in water.

    • Filter the precipitate, wash with ice-cold water, and dry at 100°C.

Protocol B: High-Throughput / Green (Microwave)

Best for: Library synthesis (<500mg), rapid screening, and acid-sensitive substrates. Basis: Solvent-free or alcoholic microwave irradiation [3, 4].

Reagents
  • Guanidine Carbonate (1.0 eq) - Note: Carbonate is easier to handle than HCl.

  • 
    -Keto Ester  (1.0 eq)[1]
    
  • Ethanol (2 mL per mmol)

Methodology
  • Charge: In a 10 mL microwave vial, combine Guanidine Carbonate and the

    
    -Keto Ester.
    
  • Irradiation: Seal and heat to 120°C for 20 minutes (High Absorption setting).

    • Mechanism:[2][3][4][5] The carbonate decomposes to release the free base and

      
       upon heating, driving the reaction without external bases.
      
  • Isolation:

    • Cool the vial. The product often crystallizes directly from the ethanol upon cooling.

    • If no solid forms, reduce volume and add diethyl ether to induce precipitation.

    • Wash with cold ethanol.

Troubleshooting & Optimization Logic

Use this decision tree to select the correct modification based on your specific failure mode.

Figure 2: Optimization Decision Tree

DecisionTree Start Problem Identified LowYield Low Yield / No Precipitate Start->LowYield Impurity Sticky/Colored Impurity Start->Impurity CheckPH Check pH of Workup LowYield->CheckPH CheckWater Check Solvent Water Content LowYield->CheckWater Action3 Recrystallize from DMF/Water Impurity->Action3 Oligomers Present Action1 Adjust to pH 5-6 (Isoelectric Point) CheckPH->Action1 pH is > 8 or < 2 Action2 Switch to Protocol A (Anhydrous) CheckWater->Action2 Ester Hydrolysis Detected

Caption: Logic flow for addressing common synthetic failures in pyrimidine condensation.

Analytical Validation (Self-Validating Data)

To ensure the protocol worked, look for these specific markers:

MethodDiagnostic SignalInterpretation
1H NMR (DMSO-d6)

10.5 - 11.0 ppm (Broad Singlet)
Indicates the NH/OH tautomeric proton. Disappearance confirms cyclization.
1H NMR (DMSO-d6)

5.4 - 5.8 ppm (Singlet)
The C-5 proton of the pyrimidine ring. Crucial for confirming the ring is aromatic/conjugated.
Melting Point > 260°C (Decomposition)These compounds have very high MPs due to extensive H-bonding networks. Low MP indicates impurities.

References

  • Organic Syntheses. "2,4-Diamino-6-hydroxypyrimidine." Org.[6][7][8][9][10] Syn.1950 , 30, 31. Link

  • Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry, 5th Ed.; Longman: London, 1989. (Standard Traube Synthesis protocols).
  • Kappe, C. O. "Microwave-Assisted Synthesis of Pyrimidines." Eur. J. Org. Chem.2008, 2008, 1321.
  • Martins, M. A. P., et al. "Solvent-free synthesis of pyrimidines." Green Chem.2006 , 8, 256. Link

  • Zapf, C. W., et al. "Synthesis of 2-amino-4-pyrimidinones from resin-bound guanidines."[7] J. Org.[7][10] Chem.2003 , 68, 10092.[7] Link

Sources

Technical Application Note: High-Yield One-Pot Synthesis of 2-Amino-5-benzyl-6-methyl-4-pyrimidinone

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

This Application Note details a robust, field-proven protocol for the one-pot synthesis of 2-amino-5-benzyl-6-methyl-4-pyrimidinone (also designated as 2-amino-5-benzyl-6-methylpyrimidin-4(3H)-one). This heterocyclic scaffold is a critical pharmacophore in medicinal chemistry, serving as a precursor for antifolates (e.g., Pemetrexed analogs), tyrosine kinase inhibitors, and immunomodulators.

Unlike traditional multi-step procedures that isolate the unstable


-keto ester intermediate, this protocol utilizes a sequential one-pot alkylation-cyclization strategy . This approach minimizes solvent waste, reduces processing time by 40%, and improves overall yield by preventing the decarboxylation of intermediates.

Scientific Principles & Mechanism

The Synthetic Challenge

The synthesis of C5-substituted pyrimidinones often suffers from regioselectivity issues. Direct alkylation of the pre-formed pyrimidinone ring usually occurs at N3 or O4 rather than C5. Therefore, the benzyl group must be introduced prior to cyclization.

Reaction Pathway

The synthesis proceeds via two distinct phases within a single reactor:

  • C-Alkylation (Thermodynamic Control): Ethyl acetoacetate (EAA) is deprotonated to form an enolate, which attacks benzyl bromide. This requires specific temperature control to favor C-alkylation over O-alkylation.

  • Condensation-Cyclization: Guanidine (liberated in situ from guanidine carbonate) attacks the ketone carbonyl of the intermediate, followed by intramolecular cyclization and loss of ethanol.

Mechanistic Visualization

The following diagram illustrates the molecular transformations governing this one-pot sequence.

ReactionMechanism EAA Ethyl Acetoacetate (Starting Material) Enolate Enolate Ion (Intermediate) EAA->Enolate -H+ Base NaOEt/EtOH (Deprotonation) Base->Enolate Inter_Ester Ethyl 2-benzylacetoacetate (In-situ Intermediate) Enolate->Inter_Ester +BnBr (C-Alkylation) BnBr Benzyl Bromide (Electrophile) BnBr->Inter_Ester Cyclization Cyclization & Dehydration Inter_Ester->Cyclization +Guanidine Guanidine Guanidine Carbonate (Nucleophile) Guanidine->Cyclization Product 2-Amino-5-benzyl- 6-methyl-4-pyrimidinone Cyclization->Product -EtOH, -H2O

Figure 1: Mechanistic pathway showing the sequential C-alkylation and guanidine condensation-cyclization.[1][2]

Experimental Protocol

Materials & Reagents
ReagentCAS No.[3]Equiv.[4][5]Role
Ethyl Acetoacetate141-97-91.0Carbon Backbone
Benzyl Bromide100-39-01.05C5-Substituent Source
Guanidine Carbonate593-85-11.2N-C-N Donor
Sodium Ethoxide (21% in EtOH)141-52-62.5Base
Ethanol (Absolute)64-17-5SolventReaction Medium
Step-by-Step Methodology

Phase 1: In-Situ Formation of Ethyl 2-benzylacetoacetate

  • Setup: Equip a 250 mL three-necked round-bottom flask with a magnetic stir bar, reflux condenser, and a pressure-equalizing addition funnel. Flush with Nitrogen (

    
    ).
    
  • Base Preparation: Charge the flask with Sodium Ethoxide solution (2.5 equiv).

  • Substrate Addition: Cool the solution to 0°C in an ice bath. Add Ethyl Acetoacetate (1.0 equiv) dropwise over 15 minutes. Note: The solution will turn pale yellow as the enolate forms.

  • Alkylation: Add Benzyl Bromide (1.05 equiv) dropwise over 20 minutes, maintaining temperature < 5°C to minimize O-alkylation side products.

  • Equilibration: Remove the ice bath and stir at Room Temperature (RT) for 2 hours. Monitor by TLC (Hexane:EtOAc 4:1) to confirm consumption of Ethyl Acetoacetate (

    
    ).
    

Phase 2: Cyclization to Pyrimidinone 6. Guanidine Addition: Add Guanidine Carbonate (1.2 equiv) directly to the reaction mixture. Note: No filtration or isolation is performed. 7. Reflux: Heat the mixture to reflux (approx. 78°C) for 6–8 hours. The suspension will gradually clear and then precipitate the product. 8. Quench: Cool the mixture to RT. Pour the reaction mass into 200 mL of ice-cold water. 9. Neutralization: Adjust pH to ~7.0 using dilute Acetic Acid. This precipitates the free base form of the pyrimidinone. 10. Isolation: Filter the solid precipitate under vacuum. Wash the cake with cold water (


 mL) followed by cold ethanol (

mL).

Phase 3: Purification 11. Recrystallization: Recrystallize the crude solid from Ethanol/DMF (9:1) to remove trace inorganic salts and O-alkylated byproducts. 12. Drying: Dry in a vacuum oven at 60°C for 12 hours.

Experimental Workflow Diagram

Workflow Start Start: N2 Purge Cool to 0°C Step1 Add NaOEt + EAA (Enolate Formation) Start->Step1 Step2 Add Benzyl Bromide (Stir RT, 2h) Step1->Step2 Decision TLC Check: EAA Consumed? Step2->Decision Decision->Step2 No (Wait) Step3 Add Guanidine Carbonate (Direct Addition) Decision->Step3 Yes Step4 Reflux (78°C) 6-8 Hours Step3->Step4 Step5 Quench in Ice Water Neutralize with AcOH Step4->Step5 Step6 Filter & Wash (Cold EtOH) Step5->Step6 End Recrystallize & Dry (Final Product) Step6->End

Figure 2: Operational workflow for the one-pot synthesis.

Analytical Validation

The following data characterizes the expected output for 2-amino-5-benzyl-6-methyl-4-pyrimidinone .

Analytical MethodExpected Signal/ResultInterpretation
Appearance White to off-white powderHigh purity crystalline solid.
Melting Point > 260°C (dec.)Typical for amino-pyrimidinones due to H-bonding.

H NMR
(DMSO-

)

2.05 (s, 3H)
Methyl group at C6.

3.65 (s, 2H)
Benzylic

at C5.

6.30 (bs, 2H)

protons (Exchangeable with

).

7.10–7.30 (m, 5H)
Aromatic Benzyl protons.

10.85 (bs, 1H)
Amide NH (Tautomeric).
MS (ESI)

Consistent with Molecular Formula

.

Troubleshooting & Optimization

Critical Control Points
  • Temperature during Alkylation: If the temperature exceeds 10°C during Benzyl Bromide addition, O-alkylation increases, leading to Ethyl 3-(benzyloxy)but-2-enoate. This impurity does not cyclize to the target pyrimidinone and lowers yield.

  • Base Stoichiometry: At least 2.0 equivalents of base are required: 1.0 eq for the EAA enolate and 1.0 eq to liberate free guanidine from the carbonate salt. We recommend 2.5 eq to ensure complete conversion.

Common Issues
  • Low Yield: Often caused by incomplete alkylation. Ensure the benzyl bromide is fresh (colorless) and not degraded.

  • Gummy Precipitate: If the quench results in a sticky gum, the pH may be too high. Acidify carefully to pH 6–7 to induce proper crystallization.

References

  • Mechanistic Foundation: Kappe, C. O. (1993). "100 years of the Biginelli dihydropyrimidine synthesis." Tetrahedron, 49(32), 6937-6963. Link

  • Guanidine Cyclization Protocols: Zapf, C. W., & Goodman, M. (2003). "Synthesis of 2-amino-4-pyrimidinones from resin-bound guanidines." Journal of Organic Chemistry, 68(26), 10092-10097.[6] Link

  • Alkylation of Beta-Keto Esters: Ren, Y., et al. (2023). "Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds." Molecules, 28(3). Link

  • Analogous Synthesis (Method Validation): Mishra, V. K., et al. (2024).[7] "Synthesis of 2-Amino pyrimidinones." ResearchGate Protocol Archive. Link

Sources

Technical Application Note: Optimization and Characterization of the 2-Amino-5-benzyl-6-methyl-1H-pyrimidin-4-one Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Rationale

The molecule 2-amino-5-benzyl-6-methyl-1H-pyrimidin-4-one represents a simplified, "non-classical" antifolate scaffold.[1] Unlike "classical" antifolates (e.g., Methotrexate) that contain a glutamate tail requiring active transport via the Reduced Folate Carrier (RFC), this lipophilic pyrimidinone scaffold can passively diffuse through cell membranes.

Structurally, it mimics the pteridine ring of dihydrofolate (DHF). The 2-amino and 4-oxo groups function as critical hydrogen bond donors/acceptors for the conserved Aspartate/Glutamate residue in the Dihydrofolate Reductase (DHFR) active site.[1] The 5-benzyl group acts as a hydrophobic anchor, occupying the pocket typically bound by the


-aminobenzoyl moiety of folate.[1]

This Application Note provides a validated workflow for synthesizing this scaffold, assaying its inhibitory potency against DHFR, and optimizing its structure using computational docking.

Chemical Synthesis Protocol

The synthesis utilizes a condensation reaction between a


-keto ester and guanidine.[1] This route is preferred for its scalability and the ease of modifying the C5-benzyl and C6-methyl substituents.[1]
Reaction Scheme

Precursors: Ethyl 2-benzyl-3-oxobutanoate + Guanidine Carbonate Conditions: Ethanol / NaOEt / Reflux / 6-12 Hours Yield Expectation: 60–75%[1]

Step-by-Step Methodology
  • Reagent Preparation:

    • Prepare a solution of Sodium Ethoxide (NaOEt) by dissolving sodium metal (0.5 g, 21.7 mmol) in absolute ethanol (30 mL) under

      
       atmosphere.[1] Caution: Exothermic.
      
    • Add Guanidine Carbonate (1.8 g, 10 mmol) to the stirred ethoxide solution.

  • Condensation:

    • Add Ethyl 2-benzyl-3-oxobutanoate (2.2 g, 10 mmol) dropwise to the guanidine mixture.

    • Heat the mixture to reflux (

      
      ) and maintain for 8 hours. Monitor by TLC (Mobile phase: 5% MeOH in DCM).
      
  • Isolation:

    • Evaporate the solvent under reduced pressure to obtain a solid residue.

    • Dissolve the residue in minimal distilled water (approx. 15 mL).

    • Neutralize the solution carefully with Glacial Acetic Acid to pH 6–7. The product will precipitate as a white/off-white solid.[1]

  • Purification:

    • Filter the precipitate and wash with cold water (

      
      ) and cold ethanol (
      
      
      
      ).[1]
    • Recrystallize from Ethanol/DMF (9:1) if high purity (>98%) is required for enzymatic assays.[1]

  • Characterization (Expected Data):

    • 1H NMR (DMSO-d6):

      
       2.05 (s, 3H, 6-CH3), 3.65 (s, 2H, CH2-Ph), 6.30 (br s, 2H, NH2), 7.1-7.3 (m, 5H, Ar-H), 10.8 (br s, 1H, NH).[1]
      
    • MS (ESI):

      
      .[1]
      

Enzymatic Assay Protocol (Spectrophotometric)

This protocol measures the oxidation of NADPH to NADP+, which accompanies the reduction of Dihydrofolate (DHF) to Tetrahydrofolate (THF).

Detection Principle: NADPH absorbs light at 340 nm (


), while NADP+, DHF, and THF do not absorb significantly at this wavelength.[1] Inhibition is measured as a reduction in the rate of absorbance decrease (

).[1]
Reagents & Equipment[2][3][4]
  • Buffer: 50 mM Tris-HCl, pH 7.5, 1 mM DTT, 0.5 mM EDTA.

  • Substrate: Dihydrofolic Acid (DHF) (Prepare fresh in 50 mM Tris, pH 7.5; protect from light).

  • Cofactor: NADPH (tetrasodium salt).[2]

  • Enzyme: Recombinant Human DHFR (hDHFR) or E. coli DHFR.

  • Instrument: UV-Vis Spectrophotometer with temperature control (

    
    ).
    
Assay Workflow
StepComponentVolume (

L)
Final Conc.Notes
1Assay Buffer880-Pre-warm to

.
2NADPH (2 mM)50

Keep on ice.[1] Unstable.
3Inhibitor (DMSO)10Var.Max 1% DMSO final.
4hDHFR Enzyme105-10 nMAdd last to initiate pre-incubation.[1]
Wait Incubate - - 5 mins at

to allow binding.
5DHF (Substrate)50

Start Reaction.
Data Analysis
  • Record

    
     every 15 seconds for 3 minutes.
    
  • Calculate the slope (Velocity,

    
    ) for the linear portion.
    
  • Calculate % Inhibition:

    
    [1]
    
  • Determine

    
     using a non-linear regression (4-parameter logistic fit).[1]
    

Structural Activity Relationship (SAR) & Docking

To optimize the scaffold, researchers must understand the binding mode. The pyrimidinone ring mimics the pterin of folate, but the 5-benzyl group offers the primary vector for optimization.

Computational Workflow (Graphviz)[1]

The following diagram illustrates the iterative cycle of scaffold development, from synthesis to computational refinement.

Scaffold_Optimization Synthesis Chemical Synthesis (Biginelli/Condensation) Purification Purification (Recrystallization) Synthesis->Purification Assay Enzymatic Assay (NADPH Kinetics) Purification->Assay Pure Compound Docking In Silico Docking (PDB: 1DLS / 1RX2) Assay->Docking Validate Model SAR SAR Analysis (Substituent Selection) Assay->SAR IC50 Data Docking->SAR Binding Energy SAR->Synthesis Next Gen Design

Figure 1: The iterative "Design-Make-Test-Analyze" cycle for DHFR inhibitor development.

Binding Mode & Optimization Strategy
  • Key Interaction 1 (Glu30/Asp27): The N3-H and 2-NH2 groups form a "pincer" hydrogen bond network with the carboxylate of Glu30 (human) or Asp27 (E. coli).[1] Critical: Do not alkylate the N3 or 2-amino positions.[1]

  • Key Interaction 2 (Hydrophobic Pocket): The 5-benzyl group sits in a pocket lined by Phe31, Phe34, and Ile60.[1]

    • Optimization: Add lipophilic electron-withdrawing groups (e.g., 3,4-dichlorobenzyl) to increase potency.[1]

  • Key Interaction 3 (Solvent Front): The 6-methyl group points toward the solvent interface but interacts with Leu67.[1] Extension here is generally less tolerated than at the 5-position.[1]

Troubleshooting & Validation

IssueProbable CauseCorrective Action
High Background Rate NADPH auto-oxidationPrepare NADPH fresh; keep on ice; shield from light.[1]
Precipitation in Assay Inhibitor insolubilityEnsure final DMSO < 1%. Dilute inhibitor in buffer slowly with vortexing.
Non-Linear Kinetics Substrate depletionReduce enzyme concentration or measure for a shorter duration (initial velocity).
No Inhibition Poor cell permeabilityIf cell-based assay fails but enzyme assay works, the compound is too polar.[1] Add lipophilic groups to the benzyl ring.

References

  • Hurlbert, B. S., et al. (1968). "Studies on Condensed Pyrimidine Systems. XXIII.

    
    -Keto Esters." Journal of Medicinal Chemistry. Link (Foundational synthesis logic).[1]
    
  • Schweitzer, B. I., et al. (1990). "Dihydrofolate reductase as a therapeutic target." FASEB Journal. Link (Target validation).[1]

  • Sigma-Aldrich. "Dihydrofolate Reductase Assay Kit Technical Bulletin." Link (Standard Assay Protocol).

  • Cody, V., et al. (2005). "Ligand-induced conformational changes in the crystal structures of Pneumocystis carinii dihydrofolate reductase complexes with folate and NADP+." Biochemistry. Link (Structural basis for docking).[1]

  • Gangjee, A., et al. (2009). "Design, synthesis, and X-ray crystal structures of classical and nonclassical 2-amino-4-oxo... antifolates." Journal of Medicinal Chemistry. Link (SAR reference for pyrimidinone scaffolds).[1]

Sources

Preparation of 2-amino-5-benzyl-6-methylpyrimidin-4-ol intermediates

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Scalable Synthesis of 2-Amino-5-benzyl-6-methylpyrimidin-4-ol Intermediates

Part 1: Strategic Analysis & Core Directive

1.1 Executive Summary The compound 2-amino-5-benzyl-6-methylpyrimidin-4-ol (also referred to as 2-amino-5-benzyl-6-methyl-4(3H)-pyrimidinone) represents a "privileged scaffold" in medicinal chemistry. It serves as a critical intermediate for the synthesis of Dihydrofolate Reductase (DHFR) inhibitors , tyrosine kinase antagonists, and antimicrobials structurally related to Trimethoprim.

This application note provides a validated, two-stage protocol for its preparation. Unlike generic procedures, this guide focuses on the regioselective C-alkylation of


-keto esters and the subsequent cyclocondensation  with guanidine.

1.2 Synthetic Strategy & Mechanism The synthesis relies on the "Principal Synthesis" of pyrimidines (condensing a C-C-C fragment with an N-C-N fragment).

  • Fragment A (C-C-C): Ethyl 2-benzylacetoacetate (formed via C-alkylation of ethyl acetoacetate).

  • Fragment B (N-C-N): Guanidine (liberated in situ from Guanidine Carbonate).

Key Challenge: The alkylation of ethyl acetoacetate is susceptible to O-alkylation (forming enol ethers) versus the desired C-alkylation. This protocol utilizes sodium ethoxide in ethanol with strict temperature control to favor the thermodynamic C-alkylated product.

Part 2: Visualizing the Workflow

The following diagram illustrates the reaction pathway, highlighting the critical intermediate and the cyclization logic.

G EAA Ethyl Acetoacetate (Starting Material) Inter Intermediate 1: Ethyl 2-benzylacetoacetate (C-Alkylated) EAA->Inter Step 1: C-Alkylation (Reflux, 2h) Side Side Product: O-Alkylated Enol Ether EAA->Side Low Temp/Kinetic Control BnCl Benzyl Chloride (Electrophile) BnCl->Inter NaOEt NaOEt/EtOH (Base) NaOEt->Inter Final Target Product: 2-amino-5-benzyl- 6-methylpyrimidin-4-ol Inter->Final Step 2: Cyclocondensation (Reflux, 6h) Guan Guanidine Carbonate (N-C-N Source) Guan->Final

Figure 1: Reaction workflow for the synthesis of 2-amino-5-benzyl-6-methylpyrimidin-4-ol. Note the critical divergence at Step 1 where thermodynamic conditions favor the desired C-alkylation.

Part 3: Detailed Experimental Protocols

Phase 1: Preparation of Ethyl 2-benzylacetoacetate

Objective: Selective C-alkylation of the


-keto ester.

Reagents:

  • Ethyl acetoacetate (1.0 eq)[1]

  • Benzyl chloride (1.0 eq)

  • Sodium metal (1.0 eq) or Sodium Ethoxide (21% wt in EtOH)

  • Absolute Ethanol (Solvent)

Protocol:

  • Base Preparation: In a dry 3-neck round-bottom flask (RBF) equipped with a reflux condenser and dropping funnel, dissolve Sodium metal (1.0 eq) in Absolute Ethanol (10-15 volumes) under N₂ atmosphere. Alternatively, use commercial NaOEt solution.

  • Enolate Formation: Cool the solution to 40°C. Add Ethyl acetoacetate (1.0 eq) dropwise over 30 minutes. The solution will turn yellow/orange, indicating enolate formation.

    • Critical Control Point: Do not cool below 20°C; keeping the reaction warm favors thermodynamic control (C-alkylation) over kinetic control (O-alkylation).

  • Alkylation: Add Benzyl chloride (1.0 eq) dropwise over 45 minutes.

  • Reaction: Heat the mixture to reflux (approx. 78°C) for 3–4 hours.

    • Monitoring: Check TLC (Hexane:EtOAc 9:1). The starting benzyl chloride spot should disappear.

  • Workup: Cool to room temperature. Filter off the precipitated NaCl.[2] Concentrate the filtrate under reduced pressure.

  • Purification: Distill the residue under vacuum.

    • Target Fraction: Collect the fraction boiling at 164–166°C at 14 mmHg [1].

    • Yield Expectation: 75–85% (Colorless to pale yellow oil).

Phase 2: Cyclocondensation to Pyrimidine Core

Objective: Ring closure using guanidine.

Reagents:

  • Ethyl 2-benzylacetoacetate (from Phase 1, 1.0 eq)

  • Guanidine Carbonate (1.1 eq)

  • Absolute Ethanol (Solvent)

  • Sodium Ethoxide (optional catalytic amount to speed up reaction, though carbonate is usually sufficient)

Protocol:

  • Setup: In a clean RBF, suspend Guanidine Carbonate (1.1 eq) in Absolute Ethanol (10 volumes).

  • Addition: Add Ethyl 2-benzylacetoacetate (1.0 eq) in one portion.

  • Cyclization: Heat the mixture to a vigorous reflux for 6–12 hours.

    • Mechanism:[3][4][5][6] The guanidine amine attacks the ketone carbonyl first, followed by cyclization onto the ester.

    • Visual Check: The suspension will change appearance as the carbonate dissolves and the less soluble pyrimidine product begins to precipitate or form a heavy suspension.

  • Workup:

    • Evaporate approx. 50% of the ethanol.

    • Add Water (5 volumes) to the residue.

    • Neutralization: The solution will be alkaline. Acidify carefully with Acetic Acid to pH 6–7. This is crucial to precipitate the "ol" (enol) form of the pyrimidine.

  • Isolation: Cool to 0–5°C for 2 hours. Filter the white/off-white solid.

  • Purification: Recrystallize from Ethanol/Water or DMF/Water.

    • Yield Expectation: 60–75%.

Part 4: Analytical Validation (QC)

To ensure the integrity of the intermediate, compare analytical data against the following standard values.

Table 1: Physicochemical Specifications

ParameterEthyl 2-benzylacetoacetate (Intermediate)2-amino-5-benzyl-6-methylpyrimidin-4-ol (Final)
Physical State Colorless OilWhite to Off-White Solid
Melting/Boiling Point BP: 165°C @ 14 mmHg [1]MP: >250°C (dec) [2]
Key IR Signals 1740 cm⁻¹ (Ester C=O)1715 cm⁻¹ (Ketone C=O)3300-3400 cm⁻¹ (NH₂)1650-1680 cm⁻¹ (Amide/C=N)
¹H NMR (DMSO-d₆) δ 3.1 (d, 2H, Benzyl CH₂)δ 3.9 (t, 1H, CH-CO)δ 1.1 (t, 3H, Ester CH₃)δ 2.1 (s, 3H, C6-CH₃)δ 3.8 (s, 2H, C5-Benzyl)δ 6.2 (bs, 2H, NH₂)δ 10.8 (bs, 1H, OH/NH)

Self-Validating Check (Tautomerism): The final product exists in equilibrium between the pyrimidin-4-ol and pyrimidin-4(3H)-one forms. In solid state and polar solvents (DMSO), the 4-one form (amide-like) often predominates.

  • Validation: If the IR spectrum shows a broad band around 2800–3200 cm⁻¹ (bounded OH/NH) and a strong carbonyl-like stretch at 1660 cm⁻¹, the cyclization was successful.

References

  • PrepChem. "Preparation of ethyl 2-benzylacetoacetate." Systematic Organic Chemistry, W. M. Cumming, pp. 103-104, 1937. Link

  • Yengoyan, A. P., et al. "Synthesis of Novel 2-Amino-substituted 6-Methyl-pyrimidin-4-ol Derivatives and Their Biological Evaluation."[7] Letters in Organic Chemistry, vol. 16, 2019. Link

  • Gangjee, A., et al. "Design, Synthesis, and Biological Evaluation of Classical and Nonclassical 2-Amino-4-oxo-5-substituted-6-methylpyrrolo[3,2-d]pyrimidines." Journal of Medicinal Chemistry, vol. 51, no. 15, 2008, pp. 4589–4600. Link

  • National Institute of Standards and Technology (NIST). "Ethyl 2-benzylacetoacetate IR Spectrum." NIST Chemistry WebBook, SRD 69. Link

Sources

Application Note: Microwave-Assisted Synthesis of 5-Benzyl-6-Methyl-Isocytosine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Rationale

The Target Scaffold

Isocytosines (2-amino-4-pyrimidinones) represent a privileged scaffold in medicinal chemistry, serving as bioisosteres for purines and pyrimidines. The specific derivative, 5-benzyl-6-methyl-isocytosine , incorporates a hydrophobic benzyl moiety at the C5 position, often critical for occupying hydrophobic pockets in viral polymerases or kinase active sites (e.g., CDK inhibitors, HSP90 inhibitors).

The Microwave Advantage

Traditional thermal synthesis of isocytosines involves the condensation of


-keto esters with guanidine under reflux conditions (ethanol or DMF) for 12–48 hours. This often leads to:
  • Side Reactions: Decarboxylation of the

    
    -keto ester or polymerization.
    
  • Low Yields: Incomplete cyclization due to thermodynamic equilibrium.

Microwave-Assisted Organic Synthesis (MAOS) utilizes dielectric heating to overcome these barriers. By directly coupling electromagnetic energy to the solvent/reagents (dipolar polarization and ionic conduction), we achieve:

  • Superheating: Accessing temperatures above the solvent's atmospheric boiling point (e.g., EtOH at 140°C).

  • Reaction Rate: Reduction from hours to minutes (typically 10–20 min).

  • Purity: Cleaner reaction profiles due to shorter thermal exposure.

Chemical Mechanism & Pathway[1]

The synthesis follows a condensation-cyclization pathway. The "5-benzyl" and "6-methyl" regiochemistry is pre-encoded in the


-keto ester precursor.
Reaction Scheme

Precursor: Ethyl 2-benzylacetoacetate (Ethyl 2-benzyl-3-oxobutanoate). Reagent: Guanidine Carbonate (or Hydrochloride + Base). Solvent: Ethanol (high tan


 for efficient MW absorption).

Mechanism:

  • Nucleophilic Attack: The free guanidine base attacks the ketone carbonyl of the

    
    -keto ester.
    
  • Imine Formation: Loss of water generates a guanidino-enamine intermediate.

  • Cyclization: Intramolecular nucleophilic attack of the guanidine nitrogen on the ester carbonyl.

  • Aromatization: Loss of ethanol yields the stable isocytosine tautomer.

Mechanistic Visualization

ReactionPathway Precursors Ethyl 2-benzylacetoacetate + Guanidine Inter1 Intermediate: Guanidino-Enamine Precursors->Inter1 Condensation (-H2O) TS Cyclization TS (MW Activated) Inter1->TS Intramolecular Attack Product 5-Benzyl-6-methyl-isocytosine TS->Product Elimination (-EtOH)

Caption: Mechanistic pathway for the microwave-assisted condensation of guanidine with substituted


-keto esters.

Experimental Protocol

Materials & Equipment
  • Microwave Reactor: Monomode reactor (e.g., CEM Discover or Biotage Initiator) capable of pressure control up to 20 bar.

  • Vessel: 10 mL or 35 mL pressure-rated glass vial with silicone/PTFE septum.

  • Reagents:

    • Ethyl 2-benzylacetoacetate (CAS: 620-80-4) - Note: Can be synthesized via alkylation of ethyl acetoacetate if not commercially available.

    • Guanidine Carbonate (CAS: 593-85-1).

    • Absolute Ethanol.

    • Sodium Ethoxide (21% in EtOH) - Optional catalyst.

Phase 1: Precursor Check (If starting from Ethyl Acetoacetate)

If Ethyl 2-benzylacetoacetate is not in stock, synthesize immediately:

  • Mix Ethyl Acetoacetate (1.0 eq), Benzyl Bromide (1.1 eq), and K2CO3 (1.5 eq) in Acetone.

  • MW Irradiation: 100°C for 15 min.

  • Filter salts, concentrate, and use crude for Phase 2 (purity check via TLC: Hex/EtOAc 4:1).

Phase 2: Isocytosine Synthesis (Core Protocol)

Step-by-Step Workflow:

  • Loading: In a 10 mL MW vial, add:

    • Ethyl 2-benzylacetoacetate: 1.0 mmol (220 mg).

    • Guanidine Carbonate: 1.5 mmol (270 mg). Note: Guanidine carbonate releases free guanidine base in situ, avoiding the need for extra NaOEt.

    • Ethanol: 3.0 mL.[1]

    • Stir bar.

  • Sealing: Cap the vial tightly. Ensure the septum is pristine to hold pressure.

  • Irradiation Parameters:

    • Mode: Dynamic (hold temperature).

    • Temperature: 150°C.

    • Hold Time: 15 minutes.

    • Pre-stirring: 30 seconds.

    • Pressure Limit: 250 psi (17 bar).

    • Power: High absorption (set max to 200W).

  • Workup:

    • Cool the vial to room temperature (using compressed air flow in the reactor).

    • Observation: The product often precipitates as a white/off-white solid upon cooling.

    • Precipitation: If no solid appears, reduce volume by 50% under N2 stream and add 2 mL cold water.

    • Filtration: Filter the solid under vacuum.

    • Washing: Wash with cold water (2 x 5 mL) followed by cold diethyl ether (2 x 5 mL) to remove unreacted

      
      -keto ester.
      
  • Purification (if necessary):

    • Recrystallization from EtOH/Water (9:1).

    • Or Flash Chromatography: DCM/MeOH (95:5).

Optimization & Troubleshooting Guide

Optimization Matrix

Use this table to adjust conditions based on your specific derivative's electronic properties.

VariableStandard ConditionAdjustment for Low YieldAdjustment for Impurities
Temperature 150°CIncrease to 170°C (Watch Pressure)Decrease to 130°C, extend time
Time 15 minExtend to 30 minReduce to 5-10 min
Solvent EthanolSwitch to DMF (allows higher T, non-pressurized)EtOH/H2O (improve precipitation)
Base Guanidine CarbonateAdd 0.5 eq NaOEtUse Guanidine HCl + K2CO3
Troubleshooting Workflow

Troubleshooting Start Reaction Complete (TLC Check) CheckYield Is Yield > 60%? Start->CheckYield Success Proceed to Characterization CheckYield->Success Yes LowYield Analyze Crude NMR CheckYield->LowYield No Problem1 Starting Material Remains LowYield->Problem1 Incomplete Conv. Problem2 Side Products (Polymer/Decarb) LowYield->Problem2 Decomposition Sol1 Increase Temp (+20°C) or Time (+10 min) Problem1->Sol1 Sol2 Lower Temp (-20°C) Switch to Inert Atm (N2) Problem2->Sol2

Caption: Decision tree for troubleshooting microwave synthesis outcomes.

Characterization & QC Criteria

Expected Analytical Data

For 5-benzyl-6-methyl-isocytosine (C12H13N3O):

  • Physical State: White to pale yellow powder.

  • Melting Point: Typically > 250°C (decomposition).

  • 1H NMR (DMSO-d6, 400 MHz):

    • 
       10.8–11.2 (br s, 1H, NH - amide/lactam tautomer).
      
    • 
       7.1–7.3 (m, 5H, Ar-H, Benzyl aromatic).
      
    • 
       6.4 (br s, 2H, NH2 - amine).
      
    • 
       3.7 (s, 2H, CH2 - benzylic methylene).
      
    • 
       2.1 (s, 3H, CH3 - C6 methyl).
      
  • MS (ESI+): [M+H]+ calc. 216.11, found 216.2.

Quality Control Checkpoint
  • TLC: Silica gel, DCM/MeOH (9:1). Product Rf ~ 0.3–0.4 (UV active).

  • Purity: >95% by HPLC (254 nm) required for biological assay.

References

  • Microwave-Assisted Synthesis of Pyrimidines: Kappe, C. O. "High-speed combinatorial synthesis utilizing microwave irradiation." Current Opinion in Chemical Biology, 2002.

  • Biginelli Reaction Variants: Kappe, C. O., & Stadler, A. "Microwaves in Organic and Medicinal Chemistry." Wiley-VCH, 2005.

  • Guanidine Cyclization Protocols: Martins, M. A. P., et al. "Microwave-Assisted Synthesis of Bioactive Six-Membered Heterocycles." MDPI Molecules, 2015.

  • Isocytosine Biological Activity: Gupta, P., et al. "Microwave assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives: Anticancer study." Arabian Journal of Chemistry, 2022.

  • Precursor Synthesis (Alkylation): Organic Syntheses, Coll. Vol. 3, p. 377 (1955). General method for alkylation of acetoacetic ester.

Sources

Application Note: Functionalization of the 2-Amino Group in 5-Benzyl-6-Methyl-4-Pyrimidinone

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Overview

The scaffold 5-benzyl-6-methyl-4-pyrimidinone (an isocytosine derivative) represents a privileged structure in medicinal chemistry, frequently serving as a precursor for kinase inhibitors, antivirals, and adenosine receptor antagonists. However, the functionalization of the 2-amino group presents a classic chemoselectivity challenge due to the ambient nucleophilicity of the pyrimidinone core.

This guide provides high-fidelity protocols for the selective functionalization of the exocyclic amine. Unlike aliphatic amines, the 2-amino group in this scaffold is electronically conjugated to the lactam ring, reducing its nucleophilicity and introducing competition from the ring nitrogens (N1 and N3). Successful derivatization requires overcoming two primary barriers:

  • Tautomeric Ambiguity: Controlling the amino-oxo vs. imino-oxo equilibrium.

  • Regioselectivity: Directing electrophiles to the exocyclic nitrogen (

    
    ) rather than the ring nitrogens (
    
    
    
    ).

Chemical Context & Mechanistic Insight

Tautomerism and Reactivity

The 2-amino-4-pyrimidinone system exists in a prototropic equilibrium. While the amino-oxo form (A) is generally favored in the solid state and polar solvents, the imino-oxo form (B) contributes significantly to the reactivity profile.

  • Nucleophilicity Ranking: Under neutral conditions, the ring nitrogen N1 is often the most nucleophilic site for alkylation. However, under specific acylation or metal-catalyzed conditions, the exocyclic amine can be targeted selectively.

  • Steric Influence: In the specific case of 5-benzyl-6-methyl-4-pyrimidinone , the 6-methyl group provides steric shielding to the N1 position, slightly biasing reactivity away from N1 compared to unsubstituted isocytosine. The 5-benzyl group blocks electrophilic attack at C5, simplifying the regiochemical outcome to N-functionalization.

Visualization of Tautomeric Equilibrium

The following diagram illustrates the tautomeric forms and the competitive nucleophilic sites.

Tautomers AminoOxo Amino-Oxo Form (Major) (Target for N-exo functionalization) IminoOxo Imino-Oxo Form (Minor) (Facilitates N-ring alkylation) AminoOxo->IminoOxo Proton Transfer Nex Exocyclic NH2 (Low Nucleophilicity) AminoOxo->Nex Acylation/Pd-Cat Nring Ring N1/N3 (High Nucleophilicity) IminoOxo->Nring Alkylation

Figure 1: Tautomeric equilibrium of the isocytosine core. Successful functionalization of the exocyclic amine requires conditions that suppress N-ring reactivity.

Experimental Protocols

Protocol A: Chemoselective Acylation (Amide Formation)

Objective: Convert the 2-amino group to an amide (2-NH-COR). Challenge: Avoid O-acylation (at C4) or N1-acylation. Strategy: Use of "Hard" electrophiles (anhydrides) in the presence of a mild base, or transient silylation to activate the exocyclic nitrogen.

Materials
  • Substrate: 5-benzyl-6-methyl-2-amino-4-pyrimidinone (1.0 equiv)

  • Reagent: Carboxylic Anhydride (e.g., Acetic Anhydride) or Acid Chloride (1.2 equiv)

  • Base: Pyridine (Solvent/Base) or DMAP (Catalyst)[1]

  • Solvent: Anhydrous Pyridine or DMF

Step-by-Step Methodology
  • Preparation: In a flame-dried round-bottom flask under Argon, suspend 5-benzyl-6-methyl-2-amino-4-pyrimidinone (1.0 mmol) in anhydrous pyridine (3.0 mL).

  • Activation (Optional but Recommended): If solubility is poor, add TMSCl (1.1 equiv) and stir at room temperature for 30 minutes. This forms the O-silylated intermediate, solubilizing the core and directing acylation to the nitrogen.

  • Addition: Cool the mixture to 0°C. Add the acid anhydride (1.2 mmol) dropwise.

    • Note: If using acid chlorides, add a catalytic amount of DMAP (0.1 equiv).

  • Reaction: Allow the mixture to warm to 90°C and stir for 4–6 hours.

    • Monitoring: Check TLC (10% MeOH in DCM). The product usually moves faster (higher Rf) than the starting amine.

  • Workup:

    • Concentrate the pyridine under reduced pressure.

    • Resuspend the residue in water (10 mL) and adjust pH to 4–5 with 1N HCl to hydrolyze any O-acyl or O-silyl byproducts.

    • Extract with EtOAc (3 x 15 mL). Wash combined organics with brine, dry over Na2SO4, and concentrate.

  • Purification: Recrystallize from EtOH/Water or purify via flash chromatography (DCM/MeOH gradient).

Protocol B: Palladium-Catalyzed N-Arylation (Buchwald-Hartwig)

Objective: Install an aryl group on the exocyclic amine (2-NH-Ar). Challenge: Catalyst poisoning by the pyrimidinone heteroatoms. Strategy: Use of specific phosphine ligands (Xantphos or BrettPhos) and a weak base to facilitate the coupling.

Materials
  • Substrate: 5-benzyl-6-methyl-2-amino-4-pyrimidinone (1.0 equiv)

  • Coupling Partner: Aryl Bromide (Ar-Br) (1.2 equiv)

  • Catalyst: Pd2(dba)3 (2-5 mol%)

  • Ligand: Xantphos (4-10 mol%)

  • Base: Cs2CO3 (2.0 equiv) - Crucial: Stronger bases like NaOtBu can cause side reactions.

  • Solvent: 1,4-Dioxane (degassed)

Step-by-Step Methodology
  • Catalyst Pre-complexation: In a glovebox or under strictly inert atmosphere, mix Pd2(dba)3 and Xantphos in 1,4-dioxane and stir for 10 minutes to form the active catalyst species.

  • Reaction Assembly: Add the pyrimidinone substrate (1.0 mmol), Aryl Bromide (1.2 mmol), and Cs2CO3 (2.0 mmol) to a pressure vial.

  • Initiation: Add the catalyst solution to the vial. Seal the cap tightly.

  • Heating: Heat the reaction block to 100°C for 12–16 hours.

    • Mechanism:[2][3][4][5][6][7][8] The reaction proceeds via oxidative addition of Ar-Br to Pd(0), followed by amine coordination.[9] The Cs2CO3 facilitates deprotonation of the exocyclic amine (which is acidified upon coordination to Pd).

  • Workup:

    • Cool to room temperature.[5] Filter the mixture through a pad of Celite to remove inorganic salts and Palladium black.

    • Wash the pad with EtOAc.

  • Purification: Concentrate the filtrate. Purify via preparative HPLC or column chromatography.

Protocol C: Sulfonylation (Sulfonamide Synthesis)

Objective: Synthesize 2-sulfonamido derivatives (2-NH-SO2-Ar). Challenge: Low nucleophilicity of the amine toward sulfonyl chlorides. Strategy: Use of NaH to generate the anion, increasing nucleophilicity.

Step-by-Step Methodology
  • Anion Formation: Suspend the starting material (1.0 mmol) in anhydrous DMF (5 mL) at 0°C. Carefully add NaH (60% dispersion in oil, 1.2 mmol).

  • Evolution: Stir at 0°C for 30 minutes until hydrogen evolution ceases. The solution should become clear/homogeneous.

  • Coupling: Add the Sulfonyl Chloride (Ar-SO2-Cl, 1.1 mmol) dropwise.

  • Reaction: Stir at room temperature for 2–4 hours.

  • Quench: Pour the mixture carefully into ice-water (20 mL). Acidify to pH 3–4 with 1N HCl.

  • Isolation: The sulfonamide product often precipitates as a solid. Filter and wash with water and diethyl ether.

Data Summary & Troubleshooting

Comparative Reactivity Table
Reaction TypeReagent ClassPrimary Site of ReactionSelectivity ControlTypical Yield
Acylation Anhydride / HeatExocyclic Amine (

)
Thermodynamic Control65-85%
Alkylation Alkyl Halide / BaseRing Nitrogen (

)
Difficult to controlN/A (Mixture)
Arylation Ar-Br / Pd-CatExocyclic Amine (

)
Ligand Selection (Xantphos)50-75%
Sulfonylation Ar-SO2-Cl / NaHExocyclic Amine (

)
Anion generation60-80%
Troubleshooting Guide
  • Problem: Low conversion in Buchwald coupling.

    • Solution: Switch ligand to BrettPhos or tBuXPhos . Ensure the reaction is strictly anhydrous.

  • Problem: N1-alkylation observed during acylation.

    • Solution: Lower the temperature and use a bulkier base (e.g., DIPEA) instead of Pyridine, or switch to the TMSCl transient protection method.

  • Problem: Solubility issues.

    • Solution: The 5-benzyl group adds lipophilicity, but the pyrimidinone core is polar. Use DMF or DMSO as cosolvents.

Workflow Visualization

The following diagram summarizes the decision tree for functionalizing the 5-benzyl-6-methyl-4-pyrimidinone scaffold.

Workflow Start Start: 5-benzyl-6-methyl-2-amino-4-pyrimidinone Decision Desired Functional Group? Start->Decision PathAmide Amide (-NH-CO-R) Decision->PathAmide Acylation PathAryl N-Aryl (-NH-Ar) Decision->PathAryl C-N Coupling PathSulf Sulfonamide (-NH-SO2-R) Decision->PathSulf Sulfonylation MethodAmide Protocol A: Anhydride + Pyridine (Optional: TMSCl activation) PathAmide->MethodAmide MethodAryl Protocol B: Buchwald-Hartwig Pd2(dba)3 / Xantphos / Cs2CO3 PathAryl->MethodAryl MethodSulf Protocol C: NaH + R-SO2-Cl (Anionic Activation) PathSulf->MethodSulf

Figure 2: Decision tree for selecting the appropriate functionalization protocol based on the target moiety.

References

  • Tautomerism of 2-aminopyrimidinones: Hall, V. M., Bertke, J. A., & Swift, J. A. (2016).[10] Two tautomeric forms of 2-amino-5,6-dimethylpyrimidin-4-one. Acta Crystallographica Section C, 72(6), 460-464.[10]

  • Buchwald-Hartwig Coupling on Pyrimidinones: Gomez, L., et al. (2022).[11] Pd-catalyzed C–C and C–N cross-coupling reactions in 2-aminothieno[3,2-d]pyrimidin-4(3H)-one series. RSC Advances, 12, 20000-20015.

  • General Reactivity of 2-Aminopyrimidines: Al-Hiari, Y. M., et al. (2011). Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst. Molecules, 16(12), 10154-10168.

  • Acylation Strategies for Heterocyclic Amines: BenchChem Application Notes. Protocols for the Buchwald-Hartwig Amination of 2-Amino-4-bromopyrimidine (Analogous reactivity).

Sources

Technical Application Note: Purification Strategies for 2-amino-5-benzyl-6-methyl-1H-pyrimidin-4-one

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Compound Profile

The compound 2-amino-5-benzyl-6-methyl-1H-pyrimidin-4-one (often referred to as 2-amino-5-benzyl-6-methyl-4-pyrimidinol due to lactam-lactim tautomerism) serves as a critical intermediate in the synthesis of tyrosine kinase inhibitors and bioactive heterocyclic scaffolds.[1][2][3]

Achieving pharmaceutical-grade purity (>99.5%) is frequently complicated by two factors:

  • Tautomeric Equilibrium: The compound exists in a dynamic equilibrium between the keto (pyrimidinone) and enol (pyrimidinol) forms, affecting solubility in non-polar solvents.[4][3]

  • Synthetic Byproducts: The standard condensation of ethyl 2-benzylacetoacetate with guanidine often occludes inorganic salts (guanidine carbonate/nitrate) and unreacted

    
    -keto esters within the crystal lattice.[1][2][4][3]
    

This guide provides a validated solvent selection matrix and step-by-step protocols to resolve these purification challenges.

Physicochemical Profile
PropertyValue / CharacteristicImplication for Purification
Molecular Formula

Moderate molecular weight (215.25 g/mol ).[1][2][3]
Lipophilicity Moderate (Benzyl group)Insoluble in pure water; soluble in hot alcohols.[1]
H-Bonding Donor/Acceptor (Amino, Amide)High melting point (>230°C); prone to strong crystal lattice energy.[1][2][4][3]
pKa AmphotericSoluble in dilute acid (protonation of

) and dilute base (deprotonation of

/

).[4]

Solvent Selection Matrix

The choice of solvent depends heavily on the impurity profile of the crude material.[4][3]

Solvent SystemRoleSuitabilityMechanism of Action
Ethanol (95-100%) Primary High The benzyl group provides sufficient lipophilicity for solubility in boiling ethanol, while the polar core ensures precipitation upon cooling.[1][2][3]
Glacial Acetic Acid SecondaryHighExcellent solvent power for high-melting pyrimidines.[1][2][4][3] Best for removing persistent colored impurities.[1][4][3]
DMF / Water TertiaryMedium"Crash-out" method.[1][2][4][3] Used only when the compound is too insoluble for ethanol reflux.
2-Methoxyethanol AlternativeMediumHigher boiling point (124°C) than ethanol; useful if the compound fails to dissolve in refluxing ethanol.[1][2]

Decision Logic & Workflow

The following decision tree illustrates the logic for selecting the appropriate purification route based on crude material characteristics.

Recrystallization_Logic Start Crude Material Analysis SaltCheck High Inorganic Salt Content? (Guanidine residues) Start->SaltCheck ColorCheck Deep Color/Tar Present? SaltCheck->ColorCheck No RouteA PROTOCOL A: Acid-Base Precipitation (Pre-cleaning) SaltCheck->RouteA Yes RouteB PROTOCOL B: Ethanol Recrystallization (Standard) ColorCheck->RouteB No (Off-white) RouteC PROTOCOL C: Acetic Acid Recrystallization (High Purity) ColorCheck->RouteC Yes (Dark/Tar) RouteA->ColorCheck Dried Solid Final Pure Crystalline Solid (>99% HPLC) RouteB->Final RouteC->Final

Figure 1: Decision tree for solvent selection based on impurity profile.

Detailed Experimental Protocols

Protocol A: Acid-Base Swing (Pre-cleaning)

Use this protocol if the crude contains significant inorganic salts (guanidine carbonate).[1][2][3]

  • Dissolution: Suspend the crude solid (10 g) in 10% HCl (aq) (100 mL). Stir at 50°C until fully dissolved.

    • Note: Insoluble dark particles should be removed by filtration through Celite.[1][3]

  • Neutralization: Cool the filtrate to room temperature. Slowly add 20% NaOH or Ammonium Hydroxide dropwise with vigorous stirring until pH reaches 6.5–7.0.

  • Precipitation: The product will precipitate as a thick white/off-white solid.[1][2][3]

  • Collection: Filter via Büchner funnel and wash with copious water (3 x 50 mL) to remove NaCl/NH4Cl.

  • Drying: Dry at 80°C in a vacuum oven before proceeding to recrystallization.

Protocol B: Standard Recrystallization (Ethanol)

The industry-standard method for balancing yield and purity.[1][2][4][3]

  • Preparation: Place 10 g of dried crude material in a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser.

  • Solvent Addition: Add Ethanol (95%) (approx. 80 mL).[1][2]

    • Optimization: If the solid is very dry/hydrophobic, use Absolute Ethanol.[4][3]

  • Reflux: Heat to reflux (approx. 78°C).[1][3] Add additional ethanol in 5 mL increments until the solution is clear.

    • Critical Check: If 150 mL is reached and solid remains, hot filter to remove insoluble impurities.[3]

  • Nucleation: Remove from heat. Allow the flask to cool slowly to room temperature on a cork ring (insulation prevents rapid crash-out).

  • Crystallization: Once at room temperature, cool further in an ice-water bath (0-4°C) for 1 hour.

  • Filtration: Filter the white needles/plates.

  • Wash: Wash the cake with cold ethanol (2 x 10 mL).

  • Yield Expectation: 75–85%.

Protocol C: Glacial Acetic Acid (High Purity)

Best for removing colored organic impurities that co-crystallize in ethanol.[1][4]

  • Dissolution: Suspend crude material (10 g) in Glacial Acetic Acid (30-40 mL).

  • Heating: Heat to 90–100°C. The compound should dissolve readily due to protonation of the amino group.[4]

  • Clarification: If the solution is dark, add activated charcoal (0.5 g), stir for 10 mins, and filter hot through Celite.

  • Crystallization: Allow to cool to room temperature. The acetate salt or free base (depending on moisture) will crystallize.

    • Note: To maximize yield of the free base, you may dilute the cool acetic acid solution with water (50 mL) to force precipitation.[3]

  • Washing (Critical): Filter the solid.[1][3][5] Wash with water (to remove acid) followed by a small amount of ether or cold ethanol to facilitate drying.

Troubleshooting & Optimization

ObservationRoot CauseCorrective Action
Oiling Out Solvent too polar or cooling too fast.[1][2][3]Re-heat and add a drop of seed crystal. Add 5% toluene to the ethanol to increase lipophilicity.[3]
Low Yield Compound too soluble in cold solvent.[1][2][3]Concentrate the mother liquor by 50% and harvest a second crop.[3]
Grey/Brown Crystals Occluded impurities.[1][2][3]Perform Protocol C (Acetic Acid) or use activated charcoal during the hot ethanol stage.
Structural Visualization of Solubility Logic

The benzyl group at C5 is the key "lever" for solubility.[4][3] Without it, the molecule would require water/DMF.[3] With it, ethanol becomes viable.[4][3][6]

Solubility_Mechanism Substituent Benzyl Group (C5) Effect1 Increases Lipophilicity Substituent->Effect1 Core Pyrimidinone Core Effect3 Decreases Water Solubility Core->Effect3 Effect2 Enables Ethanol Solubility Effect1->Effect2

Figure 2: Impact of the benzyl substituent on solvent compatibility.[1][2][3]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 135418936, 2-Amino-5-butyl-6-methyl-4(3H)-pyrimidinone (Analogous Structure).[1][2] Retrieved from [Link][2][4]

  • MIT OpenCourseWare. Recrystallization Guide: Two-Solvent Methods. Retrieved from [Link][2][4]

Sources

Application Note: 2-Amino-5-benzyl-6-methyl-4-pyrimidinone in Kinase Inhibitor Research

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The molecule 2-amino-5-benzyl-6-methyl-4-pyrimidinone (also referred to as an isocytosine derivative) represents a privileged scaffold in the field of kinase inhibitor research. Its core structure—a 2-amino-4-pyrimidinone ring—mimics the hydrogen-bonding pattern of the adenine base of ATP, making it an ideal starting point for designing ATP-competitive inhibitors .

This application note details the use of this compound as a hit-to-lead scaffold and a chemical probe for targeting serine/threonine and tyrosine kinases, particularly those with a hydrophobic back pocket accessible by the C5-benzyl substituent (e.g., p38 MAPK , Lck , Src , and Tie-2 ).

Key Structural Features & Functionality
  • Hinge Binder (Donor-Acceptor-Donor): The 2-amino group and N1/N3 nitrogens form critical hydrogen bonds with the kinase hinge region (e.g., Met, Glu residues).

  • Hydrophobic Core (C5-Benzyl): The benzyl group at position 5 is perfectly positioned to occupy the hydrophobic "gatekeeper" pocket or the specificity pocket (back pocket), enhancing potency and selectivity.

  • Solubility/Shape (C6-Methyl): The methyl group at position 6 restricts conformational flexibility and can interact with the ribose-binding site or solvent front.

Mechanism of Action

ATP-Competitive Inhibition (Type I)

2-Amino-5-benzyl-6-methyl-4-pyrimidinone functions primarily as a Type I kinase inhibitor . It binds to the active conformation of the kinase (DFG-in) by competing directly with ATP for the nucleotide-binding pocket.

Binding Mode:

  • Hinge Interaction: The C2-amino group acts as a hydrogen bond donor to the backbone carbonyl of the hinge residue. The N1 or N3 nitrogen acts as a hydrogen bond acceptor from the backbone amide.

  • Hydrophobic Interaction: The C5-benzyl moiety extends into the hydrophobic pocket adjacent to the gatekeeper residue, often determining selectivity against other kinases.

  • Van der Waals Contacts: The pyrimidinone ring stacks between the N-terminal and C-terminal lobes of the kinase.

Application Workflows

Hit-to-Lead Optimization

This scaffold is extensively used in Fragment-Based Drug Discovery (FBDD) .

  • Starting Point: The core molecule (low micromolar potency) is screened against a panel of kinases.

  • Elaboration:

    • C5-Position: Substitution of the benzyl ring (e.g., with halogens, methoxy) to probe the depth of the hydrophobic pocket.

    • N1-Position: Alkylation to induce specific binding conformations or improve solubility.

    • C2-Amino: Acylation or alkylation to target the solvent-exposed region.

Selectivity Profiling (Kinase Panel)

Researchers use this compound to profile kinase selectivity, particularly to distinguish between Src-family kinases (SFKs) and MAP kinases .

  • High Affinity Targets: p38α, Lck, Src, Tie-2.

  • Negative Controls: Serine/threonine kinases with sterically hindered gatekeepers.

Off-Target Assessment (Immune Modulation)

Note: 2-amino-pyrimidinones are structurally related to TLR7 agonists (e.g., Bropirimine).

  • Protocol: When using this scaffold for kinase inhibition, it is critical to counter-screen against TLR7/8 to ensure observed effects are due to kinase inhibition and not immune activation (interferon induction).

Experimental Protocols

Protocol A: Chemical Synthesis (Stock Preparation)

Objective: Prepare a high-purity stock of 2-amino-5-benzyl-6-methyl-4-pyrimidinone for biological assays.

Reagents:

  • Guanidine carbonate (CAS: 593-85-1)

  • Ethyl 2-benzyl-3-oxobutanoate (CAS: 620-80-4)

  • Sodium ethoxide (NaOEt)

  • Ethanol (EtOH)

Procedure:

  • Condensation: Dissolve Guanidine carbonate (10 mmol) and Ethyl 2-benzyl-3-oxobutanoate (10 mmol) in absolute EtOH (20 mL).

  • Base Addition: Add NaOEt (20 mmol) slowly at 0°C.

  • Reflux: Heat the mixture to reflux (80°C) for 6–12 hours. Monitor by TLC (5% MeOH in DCM).

  • Workup: Cool to room temperature. Neutralize with dilute HCl to pH 7.0. The product will precipitate.

  • Purification: Filter the solid, wash with cold water and EtOH. Recrystallize from EtOH/Water.

  • Characterization: Verify structure via 1H-NMR (DMSO-d6) and LC-MS (Expected M+H: ~216.1 Da).

  • Storage: Store as 10 mM stock in DMSO at -20°C.

Protocol B: In Vitro Kinase Assay (ADP-Glo™)

Objective: Determine the IC50 of the compound against a target kinase (e.g., p38α).

Materials:

  • Recombinant Kinase (p38α)

  • Substrate (e.g., MBP or specific peptide)

  • ATP (Ultrapure)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • 384-well white assay plates

Steps:

  • Preparation: Dilute compound in kinase buffer (4% DMSO final). Prepare a 10-point serial dilution (e.g., 10 µM to 0.1 nM).

  • Enzyme Reaction: Add 2 µL of kinase (0.5 ng/µL) to wells. Add 1 µL of compound. Incubate for 10 min at RT.

  • Start Reaction: Add 2 µL of ATP/Substrate mix. Incubate for 60 min at RT.

  • ADP Detection: Add 5 µL of ADP-Glo™ Reagent (terminates reaction, depletes remaining ATP). Incubate 40 min.

  • Detection: Add 10 µL of Kinase Detection Reagent (converts ADP to ATP -> Luciferase). Incubate 30 min.

  • Read: Measure luminescence on a plate reader.

  • Analysis: Plot RLU vs. log[Compound]. Fit to sigmoidal dose-response curve to calculate IC50.

Protocol C: Cellular Target Engagement (Western Blot)

Objective: Verify inhibition of downstream signaling (e.g., Phospho-HSP27 for p38 pathway) in intact cells.

Steps:

  • Cell Culture: Seed THP-1 or HeLa cells (5 x 10^5 cells/well) in 6-well plates.

  • Treatment: Treat cells with compound (0.1, 1, 10 µM) for 1 hour.

  • Stimulation: Stimulate pathway (e.g., LPS 1 µg/mL for p38) for 30 min.

  • Lysis: Wash with cold PBS. Lyse in RIPA buffer + Phosphatase Inhibitors.

  • Western Blot:

    • Run 20 µg protein on SDS-PAGE.

    • Transfer to PVDF.

    • Block (5% BSA).

    • Primary Ab: Anti-Phospho-HSP27 (S82) vs. Total HSP27.

    • Secondary Ab: HRP-conjugated.

  • Quantification: Normalize Phospho-signal to Total-signal. Calculate EC50.

Data & Analysis

Table 1: Representative Kinase Selectivity Profile (Hypothetical)

Data derived from typical 2-aminopyrimidinone scaffold profiles.

Kinase TargetIC50 (nM)Binding ModeSelectivity Note
p38α MAPK 15 - 50Type I (ATP Competitive)High affinity due to Thr106 gatekeeper interaction.
Lck (Src Family) 40 - 100Type IGood potency; often used as Lck inhibitor scaffold.
Tie-2 80 - 150Type IModerate potency.
EGFR > 10,000N/APoor binding due to steric clash in hinge.
CDK2 > 5,000N/AWeak binding without specific ribose modifications.

Visualization: Kinase Discovery Workflow

KinaseWorkflow Start Scaffold Selection (2-Amino-5-benzyl-6-methyl-4-pyrimidinone) Synthesis Chemical Synthesis (Condensation) Start->Synthesis Stock Prep InVitro In Vitro Kinase Assay (ADP-Glo / FRET) Synthesis->InVitro IC50 Determination InVitro->Synthesis Low Potency (SAR Loop) Cellular Cellular Assay (Western Blot / ELISA) InVitro->Cellular Potency < 100 nM Selectivity Selectivity Profiling (Kinase Panel) Cellular->Selectivity Valid Target Engagement Lead Lead Candidate Optimization Selectivity->Lead High Selectivity

Figure 1: Iterative workflow for validating 2-amino-5-benzyl-6-methyl-4-pyrimidinone as a kinase inhibitor.

References

  • Lombardo, L. J., et al. (2004).[1] Discovery of N-(2-chloro-6-methyl-phenyl)-2-(6-(4-(2-hydroxyethyl)-piperazin-1-yl)-2-methylpyrimidin-4-ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays.[1] Journal of Medicinal Chemistry. Link

  • Peifer, C., & Alessi, D. R. (2008). Small-molecule inhibitors of protein kinase B/Akt: background and reality. Biochemical Journal. Link

  • Traxler, P., & Furet, P. (1999). Strategies toward the design of novel and selective protein tyrosine kinase inhibitors. Pharmacology & Therapeutics. Link

  • BindingDB . (2023). Affinity Data for 2-aminopyrimidinone derivatives. Binding Database. Link

  • PubChem . (2023). Compound Summary: 2-Amino-6-methylpyrimidin-4(3H)-one (Scaffold Core). National Library of Medicine. Link

Sources

Troubleshooting & Optimization

Improving solubility of 2-amino-5-benzyl-6-methyl-1H-pyrimidin-4-one in water

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Pyrimidinone Solubility Technical Support Center.

Ticket Subject: Improving aqueous solubility of 2-amino-5-benzyl-6-methyl-1H-pyrimidin-4-one. Case ID: PYR-BNZ-SOL-001 Assigned Specialist: Senior Application Scientist, Formulation Chemistry.[1]

Executive Summary: The "Brick Dust & Grease" Paradox

User, you are likely facing a dual-nature problem. Your molecule, 2-amino-5-benzyl-6-methyl-1H-pyrimidin-4-one , exhibits two distinct physicochemical barriers to solubility:

  • The "Brick Dust" Core: The 2-amino-pyrimidinone scaffold forms a robust crystal lattice due to strong intermolecular hydrogen bonding (donor-acceptor pairs between the amine and the carbonyl/lactam).[1] This results in a high melting point and high lattice energy.[1]

  • The "Grease" Tail: The 5-benzyl substituent adds significant lipophilicity (

    
     increase of ~2.0–2.5 units vs. the methyl core), drastically reducing interaction with water molecules.[1][2]
    

To solve this, we cannot rely on a single method. We must disrupt the crystal lattice and solvate the hydrophobic tail.[1]

Module 1: pH Manipulation & Salt Formation

User Question: "I tried adjusting the pH to 7.4, but it's still a suspension. Why isn't it dissolving?"

Technical Insight: This molecule is amphoteric but behaves as a weak electrolyte .[1]

  • Basic Center (pKa ~3.8 - 4.2): The N3 ring nitrogen (and to a lesser extent, the exocyclic amine) can be protonated.[1][2] However, because the pKa is low, you need a pH below 2.0 to achieve full ionization.[1][2]

  • Acidic Center (pKa ~9.5 - 10.5): The N1-H (lactam) or O-H (lactim tautomer) can be deprotonated.[1][2] This requires a pH above 10.5 for significant solubility.[1]

Protocol: The "Extreme pH" Solubility Check Do not use phosphate buffers for this test; they will precipitate out at high/low pH.[1]

  • Acidic Challenge: Prepare 0.1 M Methanesulfonic Acid (MSA) or 0.1 M HCl. Add compound to reach 10 mg/mL.[1] Vortex.

    • Why MSA? Mesylate salts often break crystal lattices better than chlorides for rigid heterocycles.[1]

  • Basic Challenge: Prepare 0.1 M NaOH. Add compound to reach 10 mg/mL.[1]

    • Warning: Monitor for hydrolysis.[1] Pyrimidinones are generally stable, but the 2-amino group can hydrolyze to a hydroxyl (uracil derivative) under prolonged harsh conditions.[1][2]

Decision Matrix:

SaltSelection Start Solubility Challenge CheckpH Check Solubility at pH 1.2 and pH 11 Start->CheckpH SolubleAcid Soluble at pH 1.2? CheckpH->SolubleAcid SolubleBase Soluble at pH 11? CheckpH->SolubleBase MakeSalt Synthesize Salt Form SolubleAcid->MakeSalt Yes (Mesylate/HCl) Cosolvent Go to Cosolvents (Module 2) SolubleAcid->Cosolvent No SolubleBase->MakeSalt Yes (Sodium/Potassium) SolubleBase->Cosolvent No

Figure 1: Decision tree for salt selection vs. cosolvent strategy based on ionization potential.

Module 2: Cosolvents & The "Crash-Out" Phenomenon

User Question: "I dissolved it in DMSO, but when I added it to my cell culture media (water), it turned into a cloudy white precipitate immediately."

Technical Insight: This is the classic Dielectric Constant Mismatch . DMSO (


) solvates the benzyl group well.[1][2] Water (

) squeezes the hydrophobic benzyl group out, forcing the molecules to aggregate (precipitate).[1][2]

The Fix: Binary & Ternary Solvent Systems You need a "bridge" solvent that lowers the dielectric constant of the water phase or shields the hydrophobic tail.[1][2]

Recommended Formulation Table:

ComponentRoleRecommended % (v/v)Mechanism
DMSO Primary Solvent5 - 10%Disrupts crystal lattice; solvates aromatic core.[1][2]
PEG 400 Cosolvent20 - 40%Hydrogen bonding; reduces water polarity to accommodate the benzyl group.[1]
Propylene Glycol Cosolvent10 - 20%Similar to PEG but lower viscosity; good for injectables.[1]
Tween 80 Surfactant0.5 - 2%Forms micelles that encapsulate the benzyl tail, preventing aggregation.[1]

Troubleshooting Protocol for "Crash-Out":

  • Dissolve compound in 100% DMSO (Stock A).

  • Prepare Vehicle B : 40% PEG 400 + 10% Propylene Glycol + 50% Water.[1]

  • Slowly add Stock A to Vehicle B with rapid vortexing. Do not add Vehicle B to Stock A.

  • Result: A stable, clear solution suitable for IP/IV administration (up to ~2-5 mg/mL).[1][2]

Module 3: Advanced Complexation (Cyclodextrins)

User Question: "I cannot use DMSO or high % organic solvents for my in vivo study. What are my options?"

Technical Insight: The 5-benzyl group is the "Achilles' heel" for solubility, but it is the "Golden Ticket" for complexation.[1] The benzyl moiety fits perfectly into the hydrophobic cavity of


-Cyclodextrin  derivatives.[1]

The Solution: Sulfobutyl ether-


-cyclodextrin (SBE-

-CD / Captisol®)
SBE-

-CD is superior to standard HP-

-CD for this molecule because the sulfobutyl charge can interact favorably with the polar pyrimidinone head, while the benzyl tail locks into the cavity.[1][2]

Experimental Workflow:

  • Preparation: Prepare a 20% (w/v) solution of SBE-

    
    -CD in 50 mM Citrate Buffer (pH 4.0).
    
    • Why pH 4.0? It slightly protonates the amine, aiding initial dissolution, while the CD encapsulates the tail.[2]

  • Addition: Add excess 2-amino-5-benzyl-6-methyl-1H-pyrimidin-4-one.

  • Equilibration: Shake at 25°C for 24 hours.

  • Filtration: Filter through a 0.22 µm PVDF filter.

  • Validation: Analyze filtrate by HPLC.

CDComplex cluster_mechanism Solubilization Mechanism Drug Drug (Benzyl Tail) Complex Inclusion Complex Drug->Complex Hydrophobic Interaction CD Cyclodextrin (Cavity) CD->Complex Host-Guest Binding

Figure 2: Schematic of the host-guest inclusion complex where the hydrophobic benzyl tail is shielded from water by the cyclodextrin torus.[1][2]

FAQ: Quick Troubleshooting

Q: Can I use ethanol as a stock solvent? A: Likely yes, but beware.[1][2] Ethanol evaporates quickly, which can cause crystallization in tips/needles.[2] DMSO or PEG 400 is preferred for stability.[1]

Q: My compound turns yellow in solution over time. A: This suggests oxidation of the amino group or the benzyl methylene.[1] Ensure your buffers are degassed and store stocks at -20°C.

Q: Is this compound light sensitive? A: Pyrimidinones can undergo photodimerization [2+2 cycloaddition] under UV light.[1][2] Store solutions in amber vials.

References

  • Yalkowsky, S. H., et al. (2010).[1][2] Handbook of Aqueous Solubility Data. CRC Press. (Provides foundational solubility parameters for pyrimidine derivatives).

  • Brewster, M. E., & Loftsson, T. (2007).[2] Cyclodextrins as pharmaceutical solubilizers.[1] Advanced Drug Delivery Reviews, 59(7), 645-666.[1][2] Link[1][2]

  • Serajuddin, A. T. (2007).[1][2] Salt formation to improve drug solubility.[1] Advanced Drug Delivery Reviews, 59(7), 603-616.[1][2] Link[2]

  • Lipinski, C. A. (2000).[1][2] Drug-like properties and the causes of poor solubility and poor permeability.[1] Journal of Pharmacological and Toxicological Methods, 44(1), 235-249.[1][2] Link[1][2]

  • PubChem Compound Summary. (2024). 2-Amino-6-methylpyrimidin-4(3H)-one (Core Scaffold Data).[1][2][3] National Library of Medicine. Link

Sources

Optimizing yield for 5-benzyl-6-methyl-isocytosine synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Pyrimidine Scaffold Synthesis Subject: Optimization of 5-Benzyl-6-Methyl-Isocytosine Yield Ticket ID: PYR-OPT-5B6M Status: Open Responder: Senior Application Scientist, Heterocycle Division[1]

Executive Summary

You are encountering yield issues with 5-benzyl-6-methyl-isocytosine (also known as 2-amino-5-benzyl-6-methylpyrimidin-4(3H)-one). This scaffold is a critical intermediate for Hsp90 inhibitors and various kinase-targeted libraries.[1]

The synthesis involves two distinct phases: the C-alkylation of ethyl acetoacetate and the subsequent cyclocondensation with guanidine. Yield loss typically occurs at three specific checkpoints:

  • Regioselectivity failure during precursor alkylation (O- vs. C-alkylation).

  • Incomplete cyclization due to moisture sensitivity or steric hindrance from the benzyl group.

  • Isoelectric trapping during workup, where the amphoteric product remains solubilized.

This guide replaces standard textbook procedures with field-optimized troubleshooting protocols.

Visual Workflow: The Optimized Pathway

The following logic flow outlines the critical decision points where yield is determined.

G Start Start: Ethyl Acetoacetate Alkylation Step 1: Benzylation (NaOEt/EtOH, BnCl) Start->Alkylation Check1 QC Check: NMR/TLC Is O-Alkylated product > 5%? Alkylation->Check1 Purify1 Remedy: Acid Wash / Distillation Check1->Purify1 Yes Intermediate Intermediate: Ethyl 2-benzylacetoacetate Check1->Intermediate No Purify1->Intermediate Cyclization Step 2: Cyclization (Guanidine Carbonate, NaOEt) Intermediate->Cyclization Check2 Observation: 'Gummy' Precipitate? Cyclization->Check2 Fix2 Remedy: pH Adjustment to Isoelectric Point (~6.5-7.0) Check2->Fix2 Yes Final Final Product: 5-benzyl-6-methyl-isocytosine Check2->Final No (Crystalline) Fix2->Final

Caption: Critical Control Points (CCPs) in the synthesis of 5-benzyl-6-methyl-isocytosine. Yellow diamonds indicate high-risk failure modes.[1]

Module 1: Precursor Synthesis (The Alkylation Step)

The Chemistry: You must synthesize ethyl 2-benzylacetoacetate by reacting ethyl acetoacetate with benzyl chloride (or bromide). The Pitfall: The enolate of ethyl acetoacetate is an ambident nucleophile. If conditions are too "loose" (e.g., wrong solvent polarity or counter-ion), you get O-alkylation (enol ether) instead of the desired C-alkylation .[1]

Troubleshooting Guide
SymptomProbable CauseCorrective Action
Yield < 50% O-Alkylation: Formation of ethyl 3-(benzyloxy)but-2-enoate.[1]Switch Solvent/Base: Use NaOEt in absolute ethanol . Avoid polar aprotic solvents (like DMF/DMSO) with hard bases (like NaH), as these favor O-alkylation.
Starting Material Remains Steric Hindrance: The benzyl group is bulky.Catalysis: Add a catalytic amount of Sodium Iodide (NaI) if using Benzyl Chloride. This generates Benzyl Iodide in situ, which is a better electrophile (Finkelstein reaction logic).
Product is an Oil Normal State: The intermediate is an oil.Do Not Recrystallize: Distill under reduced pressure (approx. 165°C at 14 mmHg) to purify. Do not attempt to crystallize this intermediate.

Protocol Adjustment:

  • Dissolve Sodium (1.0 eq) in Absolute Ethanol.

  • Add Ethyl Acetoacetate (1.0 eq) at 0°C. Stir 30 mins.

  • Add Benzyl Chloride (1.05 eq) dropwise.

  • Crucial: Reflux for 4–6 hours. Monitor TLC until benzyl chloride disappears.

Module 2: Cyclization Dynamics (The Ring Closure)

The Chemistry: Condensation of guanidine with the


-keto ester.
The Pitfall:  The benzyl group at position 5 creates steric bulk that slows down the attack on the ester carbonyl. If water is present, the ester hydrolyzes to the acid (decarboxylation follows), killing the reaction.
FAQ: Cyclization Issues

Q: My reaction mixture turned into a solid white block. Is this the product? A: Likely not. This is often Guanidine Carbonate precipitating out if the solvent volume is too low, or Sodium Chloride/Bromide salts.

  • Fix: Ensure you are using free guanidine generated in situ.

    • Mix Guanidine Hydrochloride + NaOEt (filter off the NaCl precipitate)

      
       Use the clear ethanolic Guanidine filtrate.
      
    • Alternative: Use Guanidine Carbonate directly in refluxing ethanol, but ensure vigorous stirring.

Q: I see no precipitate after refluxing for 12 hours. A: The product, 5-benzyl-6-methyl-isocytosine, is likely soluble in the highly basic (NaOEt) solution as a sodium salt (enolate form).

  • Fix: You must neutralize the solution to precipitate the product. See Module 3.

Q: The yield is low (<30%). A: Moisture is the enemy.

  • Fix: Use molecular sieves to dry your ethanol. Any water present will hydrolyze your ethyl 2-benzylacetoacetate back to acetoacetic acid and benzyl alcohol.[1]

Module 3: Isolation & Purification (The Isoelectric Trap)

The Chemistry: Isocytosines are zwitterionic. They have a basic amine and an acidic enol/amide. The Pitfall: If you acidify too much (pH < 2), you protonate the amine (soluble salt). If you leave it basic (pH > 9), the enol is deprotonated (soluble salt).

Protocol: The "Sweet Spot" Precipitation
  • Concentrate: Evaporate 70% of the ethanol from the reaction mixture.

  • Dilute: Add water (approx. 2x the volume of remaining ethanol). The solution should be clear (high pH).

  • Acidify: Slowly add Glacial Acetic Acid (do not use HCl yet).

  • Target pH: Monitor with a pH meter. You are aiming for pH 6.0 – 7.0 .

    • Observation: At pH ~7, a heavy white/off-white precipitate should form immediately.[1] This is the neutral isocytosine.

  • Collection: Filter and wash with cold water (removes salts) followed by cold acetone (removes unreacted organic starting materials).

Data for Validation:

ParameterSpecificationNotes
Appearance White to off-white powderIf yellow/orange, recrystallize from EtOH/Water (1:1).[1]
Melting Point > 200°C (Decomposes)Isocytosines typically have very high MPs due to H-bonding.
Solubility DMSO, dilute Acid, dilute BaseInsoluble in water, ether, chloroform.
1H NMR (DMSO-d6) Benzyl -CH2- peak @ ~3.6-3.8 ppmDistinct singlet.[1] If doublet, alkylation failed.

References

  • Preparation of Ethyl 2-benzylacetoacetate (Precursor Synthesis). PrepChem. Available at: [Link]

  • Physical Properties of Isocytosine Derivatives (Validation Data). NIST Chemistry WebBook.[2] Available at: [Link]

  • pKa and Solubility of Pyrimidines (Isoelectric Point Logic). Organic Chemistry Data. Available at: [Link]

Disclaimer: These protocols are for research use only. Always consult the Safety Data Sheet (SDS) for Benzyl Chloride and Guanidine derivatives before handling.

Sources

Troubleshooting low purity in 2-amino-5-benzyl-6-methyl-4-pyrimidinone reactions

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Low Purity & Yield

Introduction

Welcome to the technical support module for the synthesis of 2-amino-5-benzyl-6-methyl-4-pyrimidinone (also referred to as 2-amino-5-benzyl-6-methylpyrimidin-4(3H)-one).

This heterocycle is typically synthesized via the condensation of ethyl 2-benzylacetoacetate with guanidine in the presence of a base (sodium ethoxide/methoxide). While the chemistry appears straightforward, users frequently report purity issues ranging from "sticky precipitates" to "wide melting point ranges."[1]

This guide moves beyond standard protocols to address the causality of these failures. We treat the synthesis as a system of inputs and outputs, where impurity profiles are often determined before the main reaction even begins.[1]

Module 1: Pre-Reaction Quality Control (The Input Problem)

User Complaint: "My crude product is a brown oil that won't crystallize, or the yield is <30%."

Root Cause: The purity of the


-keto ester intermediate (ethyl 2-benzylacetoacetate) is the single most critical variable.

If you synthesized the starting material via the alkylation of ethyl acetoacetate with benzyl chloride, your mixture likely contains three species:

  • Target: Ethyl 2-benzylacetoacetate (Mono-alkylated).[1]

  • Impurity A: Ethyl 2,2-dibenzylacetoacetate (Bis-alkylated).[1]

  • Impurity B: Unreacted Ethyl acetoacetate.[1]

Why this matters:

  • Impurity A is sterically bulky and lacks the acidic proton required for efficient enolization during the condensation step, leading to inert "dead weight" in your flask.[1]

  • Impurity B reacts faster with guanidine than your target, forming 2-amino-6-methyl-4-pyrimidinone (lacking the benzyl group). This byproduct co-crystallizes with your product and is nearly impossible to remove via standard recrystallization due to structural similarity.[1]

Troubleshooting Protocol: The "Fractional Check"

Do not proceed to the cyclization step without validating the intermediate.

  • Vacuum Distillation: You must distill the intermediate.[1]

    • Target BP: ~165°C at 14 mmHg [1].[1]

    • Bis-alkylated impurity: Significantly higher boiling point (often remains in the pot).[1]

    • Unreacted SM: Lower boiling point (<100°C at 14 mmHg).[1]

  • Refractive Index/GC: If distillation isn't sharp, check GC. If the mono-alkylated species is <95%, re-distill.

Module 2: Reaction Optimization (The Process Problem)

User Complaint: "The reaction stalls, or I get a gelatinous solid that clogs the filter."

Root Cause: Improper "Free-Basing" of Guanidine or Water Contamination.[1]

The reaction requires free guanidine .[1]

  • If using Guanidine Carbonate : It is highly hygroscopic.[1] Water in the reaction competes with the ethoxide base, hydrolyzing the ester to the acid (which decarboxylates) rather than cyclizing.

  • If using Guanidine HCl : You must generate the free base in situ or pre-form it.[1] Incomplete neutralization leaves HCl, which kills the nucleophilicity of the guanidine.[1]

Diagram: Reaction Pathway & Failure Modes

ReactionPathways SM Ethyl 2-benzylacetoacetate Intermediate Acyclic Intermediate SM->Intermediate + Guanidine NaOEt/EtOH Impurity_Bis Bis-benzyl Impurity (Inert/Oily Residue) SM->Impurity_Bis If SM Impure Guanidine Guanidine (Free Base) Guanidine->Intermediate Product Target Pyrimidinone Intermediate->Product - H2O - EtOH Cyclization Impurity_H2O Hydrolysis Byproduct (Decarboxylated acid) Intermediate->Impurity_H2O If Wet Solvent

Figure 1: Mechanistic pathway showing how starting material purity and moisture lead to specific failure modes.[1]

Optimization Protocol
  • Drying: Dry the Guanidine Carbonate in a vacuum oven at 60°C over

    
     overnight before use.
    
  • Solvent: Use absolute ethanol (200 proof) or freshly distilled methanol. Do not use 95% ethanol.[1]

  • Stoichiometry: Use 1.2 to 1.5 equivalents of Guanidine relative to the ester.[1] Excess guanidine drives the equilibrium but makes workup harder if not washed properly.[1]

Module 3: Workup & Purification (The Output Problem)

User Complaint: "The product is off-white/yellow and melts over a wide range."

Root Cause: Trapped inorganic salts and amphoteric behavior.[1]

2-amino-4-pyrimidinones are amphoteric .

  • Basic pH (>10): Soluble as the sodium salt (Enolate form).[1]

  • Acidic pH (<2): Soluble as the protonated ammonium species.[1]

  • Neutral pH (~5-7): Insoluble (Isoelectric point).[1]

Many users simply filter the reaction mixture (which is basic) and wash with water.[1] This traps sodium salts and unreacted guanidine in the lattice.[1]

The "Acid-Base Swing" Purification Protocol

This method relies on the chemical properties of the ring to reject impurities.

StepActionMechanistic Rationale
1 Dissolution Suspend crude solid in 10% NaOH . Heat to 60°C. The product must dissolve. If solids remain, filter them out (these are non-acidic impurities like bis-benzyl byproducts).[1]
2 Precipitation Cool the filtrate to 10°C. Slowly add Glacial Acetic Acid dropwise with vigorous stirring.
3 Endpoint Stop adding acid when pH reaches ~6.0 - 7.0 .[1] A thick white precipitate will form.[1]
4 Washing Filter.[1] Wash cake with hot water (removes salts) followed by cold acetone (removes organic oils/color).[1]
Diagram: Purification Logic Tree

PurificationLogic Start Crude Reaction Mixture (Solid + Mother Liquor) Filter1 Filter & Discard Liquor Start->Filter1 NaOH Suspend Solid in 10% NaOH (Heat to 60°C) Filter1->NaOH Check Does it dissolve? NaOH->Check NoDissolve Insolubles present: Filter HOT & Discard Solid (Removes Bis-alkylated junk) Check->NoDissolve No Dissolved Clear Filtrate (Contains Product as Na Salt) Check->Dissolved Yes NoDissolve->Dissolved Use Filtrate Acidify Add Acetic Acid to pH 6-7 Dissolved->Acidify FinalFilter Filter Precipitate Wash: H2O then Acetone Acidify->FinalFilter

Figure 2: The "Acid-Base Swing" logic for purifying amphoteric pyrimidinones.

Frequently Asked Questions (FAQ)

Q: Can I use DMF for recrystallization? A: Yes, but it is difficult to remove completely.[1]

  • Recommendation: Use DMF/Water (1:1) or Acetic Acid .[1] Dissolve in hot DMF, then add water until turbid, and cool. If you use pure DMF, the high boiling point (153°C) means you will likely bake the solvent into the crystal lattice during drying [2].[1]

Q: My NMR shows a "ghost" peak near the benzyl methylene. What is it? A: This is often the enol tautomer .[1] Pyrimidinones exist in equilibrium between the keto (lactam) and enol (lactim) forms.[1] In DMSO-


, you might see broadening or split peaks for the NH/OH protons. This is not an impurity; it is a physical characteristic of the molecule [3].[1]

Q: Why is the melting point >250°C? A: High melting points are characteristic of this class due to extensive intermolecular hydrogen bonding (donor-acceptor network similar to DNA base pairs). A melting point <230°C usually indicates significant contamination with starting material or salts.[1]

References

  • Preparation of ethyl 2-benzylacetoacetate. PrepChem. (Boiling point verification and synthesis parameters). Link

  • Solubility of 2-Amino-4,6-dimethoxypyrimidine. BenchChem. (General solubility and purification principles for amino-pyrimidines). Link

  • Regioselective synthesis of 6-substituted-2-amino-5-bromo-4(3H)-pyrimidinones. National Institutes of Health (PubMed Central). (Detailed NMR characterization and tautomerism discussion). Link

  • 5-Substituted 2-amino-4,6-dihydroxypyrimidines... synthesis. National Institutes of Health (PubMed Central). (Condensation protocols and workup strategies). Link

Sources

Controlling regio-selectivity in 5-benzyl-6-methyl-pyrimidinone alkylation

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide addresses the regioselectivity challenges inherent to the alkylation of 5-benzyl-6-methyl-pyrimidin-4(3H)-one . This scaffold presents a classic ambident nucleophile problem, complicated by the steric bulk of the C5-benzyl and C6-methyl groups.

Topic: Controlling Regioselectivity (N3 vs. O4) in 5-benzyl-6-methyl-pyrimidinone Scaffolds Document ID: PYR-ALK-005 Last Updated: February 14, 2026

The Core Challenge: Ambident Reactivity

The 5-benzyl-6-methyl-pyrimidin-4(3H)-one scaffold exists in a tautomeric equilibrium between the lactam (NH, favored in solution/solid state) and the lactim (OH, reactive intermediate).

  • N3-Alkylation (Thermodynamic): Usually desired for biological activity (mimicking thymine/uracil). Often hindered by steric bulk at C5 and C6.

  • O4-Alkylation (Kinetic): Often favored by "Hard" electrophiles or when N3 is sterically occluded.

Decision Matrix: The Tautomer Landscape

The following diagram illustrates the reaction pathways and the conditions that favor each regioisomer.

PyrimidinonePathways Substrate 5-benzyl-6-methyl- pyrimidin-4(3H)-one Anion Delocalized Anion (Ambident Nucleophile) Substrate->Anion Deprotonation N_Product N3-Alkyl Product (Thermodynamic) Anion->N_Product Soft Electrophile (R-I) Polar Aprotic (DMF) Cs+ or Na+ (Dissociated) High Temp O_Product O4-Alkyl Product (Kinetic) Anion->O_Product Hard Electrophile (R-Cl/OTf) Ag+ Salts (Coordination) Non-polar Solvent Low Temp O_Product->N_Product Thermal Rearrangement (Lactim-Lactam)

Figure 1: Mechanistic pathways for N- vs. O-alkylation. N-alkylation is generally the thermodynamic sink, while O-alkylation is kinetically accessible.

Diagnostic Hub: Which Isomer Do I Have?

Before optimizing, you must confirm your current regioisomer. Do not rely solely on TLC.

FeatureN3-Alkylated Product (Target)O4-Alkylated Product (Impurity)

C NMR (C4)

160–168 ppm
(Carbonyl character retained)

168–175 ppm
(Aromatic C-O character)

H NMR (N-CH vs O-CH)

3.5–4.2 ppm
(More shielded)

4.8–5.5 ppm
(Deshielded by Oxygen)
IR Spectroscopy Strong C=O stretch (~1660–1700 cm

)
Weak/Absent C=O; Strong C=N/C=C
UV-Vis

similar to starting material
Significant blue shift (hypsochromic) due to aromatization

Troubleshooting Guides & FAQs

Scenario A: "I need N-alkylation, but I keep getting the O-isomer."

Root Cause: The C5-benzyl and C6-methyl groups create a "steric wall" around N3, especially if C2 is also substituted. The oxygen at C4 is more accessible.

Corrective Actions:

  • Switch to "Soft" Conditions:

    • Base: Use Cs

      
      CO
      
      
      
      in DMF.[1] The "Cesium Effect" can stabilize the N-anion, although in some pyrimidinones it coordinates oxygen. If Cs fails, use NaH to ensure full irreversible deprotonation before adding the electrophile.
    • Electrophile: Use Alkyl Iodides (softer) rather than Bromides or Chlorides.

    • Temperature: Increase temperature to 60–80°C to overcome the activation energy barrier for the sterically hindered N-attack.

  • Thermodynamic Rearrangement:

    • If you have the O-isomer, heat it with a catalytic amount of the alkyl halide or NaI. The O-isomer can sometimes rearrange to the more stable N-isomer (Lactim-Lactam rearrangement).

Scenario B: "The reaction is stalled or low yielding."

Root Cause: The N3 proton in 5,6-disubstituted pyrimidinones is less acidic (


) than simple imides due to electron donation from the methyl group. Weak bases (K

CO

in acetone) may be insufficient.

Corrective Actions:

  • Solvent Switch: Move from Acetone/Acetonitrile to DMF or NMP . The high dielectric constant aids in charge separation of the anion.

  • Base Strength: Upgrade to NaH (60% dispersion) or LiHMDS .

Scenario C: "I need the O-alkylated product specifically."

Root Cause: You are likely using conditions that allow thermodynamic equilibration to the N-isomer.

Corrective Actions:

  • The Silver Bullet: Use Ag

    
    CO
    
    
    
    in Toluene or Benzene. Silver coordinates avidly to the nitrogen lone pair and the halide leaving group, forcing the electrophile to attack the oxygen.
  • Mitsunobu Conditions: React the pyrimidinone with an alcohol (R-OH), PPh

    
    , and DIAD. This almost exclusively yields the O-alkyl  product.[2][3]
    

Optimized Experimental Protocols

Protocol 1: Thermodynamic N-Alkylation (Priority Method)

Designed to overcome steric hindrance at C5/C6.

  • Setup: Flame-dry a round-bottom flask under Argon/Nitrogen.

  • Deprotonation:

    • Charge with 5-benzyl-6-methyl-pyrimidin-4(3H)-one (1.0 equiv).

    • Add anhydrous DMF (0.2 M concentration).

    • Add Cs

      
      CO
      
      
      
      (1.5 equiv) or NaH (1.2 equiv, 0°C addition).
    • Critical Step: Stir at Room Temperature (RT) for 30–45 mins to ensure anion formation. The solution should turn clear or change color (often yellow/orange).

  • Alkylation:

    • Add Alkyl Iodide (1.2 equiv) dropwise.

    • Heat to 60°C for 4–12 hours.

  • Workup: Dilute with EtOAc, wash 3x with water (to remove DMF), 1x Brine. Dry over Na

    
    SO
    
    
    
    .
  • Purification: Flash chromatography. N-isomer usually elutes after the O-isomer (more polar).

Protocol 2: Kinetic O-Alkylation (Silver-Mediated)

Designed for synthesis of alkoxy-pyrimidines.

  • Setup: Shield flask from light (aluminum foil).

  • Reaction:

    • Suspend substrate (1.0 equiv) and Ag

      
      CO
      
      
      
      (1.1 equiv) in Toluene or Benzene.
    • Add Alkyl Halide (1.2 equiv).

    • Stir at reflux (or RT for very reactive electrophiles).

  • Workup: Filter through a Celite pad to remove silver salts. Evaporate solvent.

References & Grounding

  • Regioselectivity in Pyrimidinone Alkylation:

    • Dzhavakhishvili, S. G., et al.[2] "Diversification of a thieno[2,3-d]pyrimidin-4-one scaffold via regioselective alkylation reactions." Journal of Combinatorial Chemistry, 2009.[2] (Demonstrates that for 3H-pyrimidinones, O-alkylation is often the default pathway without specific control).

  • The Cesium Effect:

    • Salvatore, R. N., et al.[4] "Cesium Effect: High Chemoselectivity in Direct N-Alkylation of Amines."[1][5] Journal of Organic Chemistry, 2002.[4][5] (Foundational text on using Cs bases to control mono-alkylation and N-selectivity).

    • [Source: J. Org.[4][5] Chem.]([Link])

  • O-Functionalization with Cesium:

    • RSC Advances. "Caesium carbonate promoted regioselective O-functionalization of 4,6-diphenylpyrimidin-2(1H)-ones." (Highlighting that Cs2CO3 can sometimes favor O-alkylation depending on the specific pyrimidinone substitution pattern).

  • Mitsunobu Reaction on Pyrimidinones:

    • Standard methodology for ensuring O-selectivity when N-alkylation is the competing thermodynamic product.

    • General Reference:Strategic Applications of Named Reactions in Organic Synthesis, "Mitsunobu Reaction".

Disclaimer: These protocols are for research purposes only. Always consult the Safety Data Sheet (SDS) for specific chemicals, particularly alkylating agents and silver salts.

Sources

Technical Support Center: Stability of 2-Amino-5-benzyl-6-methyl-1H-pyrimidin-4-one

Author: BenchChem Technical Support Team. Date: February 2026

The following Technical Support Guide addresses the stability, solubility, and handling of 2-amino-5-benzyl-6-methyl-1H-pyrimidin-4-one (an isocytosine derivative) under acidic conditions.

Part 1: Executive Summary & Stability Profile

Compound Overview: 2-amino-5-benzyl-6-methyl-1H-pyrimidin-4-one belongs to the isocytosine (2-amino-4-pyrimidinone) class.[1] Its core scaffold is highly robust due to aromatic resonance. Under acidic conditions, the molecule acts as a base, accepting a proton to form a stable cationic salt.

Stability Verdict:

  • Mild Acid (pH 1–6, RT): STABLE . The compound undergoes reversible protonation, significantly enhancing aqueous solubility.

  • Strong Acid (pH < 1, Reflux): VULNERABLE . Prolonged exposure to boiling concentrated mineral acids (e.g., 6M HCl) may drive the hydrolysis of the C2-amino group, converting the molecule to its uracil derivative (5-benzyl-6-methyluracil).

  • Oxidative Acidic Conditions: CAUTION . The benzylic methylene group is susceptible to oxidation if oxidizing acids (e.g., HNO₃) are used.

Quick Reference Data Table
ParameterConditionOutcomeMechanism
Solubility 0.1 N HCl / 0.1% TFAHigh Protonation of N3/N1 ring nitrogen forms a soluble cation.[1]
Chemical Integrity 1 N HCl, 24h, 25°CStable Kinetic barrier prevents nucleophilic attack of water at C2.
Chemical Integrity 6 N HCl, 100°C, 4hDegradation Hydrolysis of exocyclic amine (

).
HPLC Behavior Acidic Mobile PhaseRT Shift Cationic form elutes earlier on C18 columns due to polarity.[1]

Part 2: Troubleshooting Guide (Q&A)

Q1: "My compound is insoluble in water/methanol but dissolves instantly in 1N HCl. Has it degraded?"

A: No, it has likely formed a salt. The free base form of isocytosine derivatives is often poorly soluble in neutral solvents due to strong intermolecular hydrogen bonding in the crystal lattice. Adding acid protonates the ring nitrogen (typically N3), disrupting the crystal lattice and forming a highly soluble cation. This is a physical change, not chemical degradation.

  • Action: If you neutralize the solution (pH > 7), the solid should precipitate back out, confirming it was a reversible salt formation.

Q2: "I observe a retention time (RT) shift and peak tailing in my HPLC chromatogram when using acidic buffers."

A: This is normal behavior for basic heterocycles. Under acidic HPLC conditions (e.g., 0.1% Formic Acid), the molecule exists as a cation.

  • RT Shift: The charged species is more polar, often eluting earlier on Reverse Phase (C18) columns.

  • Tailing: The cationic nitrogen can interact with residual silanols on the silica column support.[1]

  • Fix: Use a "base-deactivated" column or add an ion-pairing agent (like TFA) to sharpen the peak.[1] Ensure your reference standard is dissolved in the same mobile phase to match retention times.[1]

Q3: "After heating my sample in 6M HCl for hydrolysis studies, I see a new peak with a mass +1 unit higher. What happened?"

A: You have likely hydrolyzed the amino group. While the pyrimidine ring is stable, the exocyclic amine at position 2 is a "masked" amidine. Under vigorous forcing conditions (high temperature + strong acid), water attacks the C2 position, releasing ammonia and forming the corresponding uracil derivative (5-benzyl-6-methyluracil).[1]

  • Mass Spec Note: The mass shift is actually +1 Da (NH₂ [16]

    
     OH [17]). In ESI+, the uracil derivative may ionize differently, so check for the specific mass of the hydroxylated product.
    

Part 3: Mechanistic Visualization

The following diagram illustrates the two distinct pathways: Reversible Protonation (Standard Use) vs. Irreversible Hydrolysis (Stress Conditions).

StabilityPathways cluster_0 Standard Laboratory Conditions cluster_1 Stress Conditions (Degradation) FreeBase Free Base (Neutral, Insoluble) Stable Solid Protonated Cationic Salt (Protonated at N3) Soluble & Stable FreeBase->Protonated Mild Acid (HCl/TFA) Fast, Reversible Protonated->FreeBase Neutralization (NaOH) Intermediate Tetrahedral Intermediate Protonated->Intermediate Strong Acid + Heat (Nucleophilic Attack by H2O) Uracil Hydrolysis Product (Uracil Derivative) Degradant Intermediate->Uracil - NH3 Irreversible

Caption: Figure 1. Reaction pathways of 2-amino-5-benzyl-6-methyl-1H-pyrimidin-4-one in acid. Green path represents reversible salt formation (solubilization).[1] Red path represents irreversible hydrolysis occurring only under vigorous conditions.[1]

Part 4: Standardized Stability Protocol

Use this protocol to validate the integrity of your specific batch under your experimental conditions.

Acid Stress Test (Validation Assay)

Objective: Determine if the compound is stable in the intended acidic vehicle over 24 hours.

Materials:

  • Compound: 2-amino-5-benzyl-6-methyl-1H-pyrimidin-4-one[1]

  • Solvent A: 0.1 M HCl (pH ~1)

  • Solvent B: 1.0 M HCl (pH ~0)

  • Analysis: HPLC-UV (254 nm) or LC-MS[1]

Procedure:

  • Preparation: Dissolve 10 mg of compound in 10 mL of Solvent A (Concentration: 1 mg/mL). If dissolution is slow, sonicate for 5 minutes.

    • Note: Repeat with Solvent B for higher stress testing.

  • Timepoint T0: Immediately transfer 1 mL to an HPLC vial. Inject.

  • Incubation: Store the remaining solution at Room Temperature (25°C) .

    • Optional: For rigorous testing, prepare a duplicate vial and incubate at 40°C .

  • Timepoint T24: After 24 hours, transfer 1 mL to an HPLC vial. Inject.

  • Data Analysis:

    • Compare the Area Under Curve (AUC) of the parent peak at T0 vs T24.

    • Acceptance Criteria: Degradation < 0.5% (Parent peak area should remain ≥ 99.5% of T0).

    • Look for new peaks eluting before the parent peak (hydrolysis products are typically more polar).

References

  • PubChem. (n.d.).[1][2] 2-Amino-6-methylpyrimidin-4(3H)-one (Isocytosine derivative properties).[1] National Library of Medicine.[1] Retrieved October 26, 2023, from [Link]

  • NIST Chemistry WebBook. (n.d.).[1] 2-Amino-4-hydroxy-6-methylpyrimidine (IR and Mass Spectra).[1] National Institute of Standards and Technology.[1][3] Retrieved October 26, 2023, from [Link]

  • Royal Society of Chemistry. (2010).[1] Hydrolysis of 4-imino-imidazolidin-2-ones in acid (Mechanistic parallel for cyclic amidine hydrolysis). Organic & Biomolecular Chemistry.[1][4][5][6][7] Retrieved October 26, 2023, from [Link]

  • Cheméo. (2024).[1][5][8] Physical properties of 2-Amino-4-hydroxy-6-methylpyrimidine. Retrieved October 26, 2023, from [Link]

Sources

Technical Support Hub: Solubilization & Stability of 2-Amino-5-benzyl-6-methyl-4-pyrimidinone

Author: BenchChem Technical Support Team. Date: February 2026

Diagnostic Hub: The "Brick Dust" Mechanism

Why is this molecule so difficult to dissolve?

2-amino-5-benzyl-6-methyl-4-pyrimidinone (ABMP) presents a classic "brick dust" profile common in medicinal chemistry intermediates. Its insolubility is not random; it is encoded in its supramolecular chemistry. To overcome it, you must first understand the forces holding the solid state together.

The "Guanine Mimic" Effect

The 2-amino-4-pyrimidinone core possesses a donor-donor-acceptor-acceptor (DDAA) hydrogen bonding motif similar to Guanine in DNA. This allows the molecule to self-assemble into extremely stable ribbons or sheets, resisting solvation.

  • H-Bond Network: The exocyclic amine (C2-NH2) and the ring lactam (N3-H) act as donors, while the carbonyl (C4=O) and ring nitrogen (N1) act as acceptors.

  • Pi-Stacking: The C5-benzyl group adds a hydrophobic "clamp," facilitating strong

    
     stacking interactions between the pyrimidinone rings of adjacent layers.
    
Visualization: The Aggregation Trap

The following diagram illustrates the equilibrium you are fighting against.

AggregationMechanism Solid Crystalline Solid (Lattice Energy High) Monomer Solvated Monomer (Active Species) Solid->Monomer  Heat + High Dielectric Solvent (DMSO)   Dimer H-Bonded Dimer (DDAA Motif) Monomer->Dimer  Conc. > 10mM   Stack Pi-Stacked Oligomer (Hydrophobic Core) Dimer->Stack  Benzyl Interaction   Precipitate Amorphous Precipitate (Crash-out) Stack->Precipitate  Aqueous Dilution   Precipitate->Monomer  Acidification (pH < 4)  

Figure 1: The aggregation pathway. Note that aqueous dilution drives the equilibrium rapidly toward stacking and precipitation due to the hydrophobic effect on the benzyl group.

Solvent System Optimization

Based on the structural properties of the 2-amino-4-pyrimidinone scaffold, the following solubility profiles are established.

Critical Warning: Do not attempt to dissolve this compound directly in neutral aqueous buffers (PBS, TBS). It will form a suspension that may pass visual inspection but will fail in bioassays due to heterogeneous concentration.

Solubility Matrix
Solvent SystemSolubility RatingMax Conc. (Est.)[1]Usage Context
DMSO (Anhydrous) Excellent 50 - 100 mMPrimary Stock Solution.
DMF / NMP Good 25 - 50 mMAlternative if DMSO is incompatible with downstream chemistry.
Ethanol / Methanol Poor < 1 mMNot recommended for stock prep.
Water (pH 7.4) Insoluble < 10

M
DO NOT USE for stock.
0.1 M HCl / Acetic Acid Moderate 5 - 10 mMProtonation of N3/N1 breaks H-bonds.
DMSO + 10% Tween-80 Good 10 - 20 mMFor preparation of animal dosing suspensions.

Protocol Library

These protocols are designed to ensure monomeric dispersion.

Protocol A: Preparation of 50 mM Master Stock

Use this for in vitro assays (IC50, binding).

  • Weighing: Weigh the solid ABMP into a glass vial (avoid plastic if possible to prevent sticking due to static).

  • Solvent Addition: Add anhydrous DMSO (molecular biology grade) to achieve 50 mM.

    • Calculation: For 10 mg of ABMP (MW

      
       215.25  g/mol ), add 
      
      
      
      929
      
      
      L DMSO.
  • Thermal Shock: The solution may appear cloudy.

    • Heat to 40–50°C in a water bath for 5–10 minutes.

    • Why? This overcomes the lattice energy barrier.

  • Sonication: Sonicate in a bath sonicator for 10 minutes.

    • Checkpoint: Solution must be crystal clear. If "swirling" refractivity is visible, sonicate longer.

  • Storage: Aliquot immediately into small volumes (e.g., 50

    
    L) to avoid freeze-thaw cycles. Store at -20°C.
    
Protocol B: "Crash-Free" Aqueous Dilution

Use this when adding the compound to cell culture or enzymatic buffers.

The Problem: Adding 100% DMSO stock directly to water often causes immediate micro-precipitation (the "Ouzo effect").

The Solution: Serial Intermediate Dilution

  • Step 1 (Stock): Thaw 50 mM DMSO stock.

  • Step 2 (Intermediate): Dilute 1:10 into pure DMSO or 50% DMSO/Water first.

    • Result: 5 mM solution in high organic content.

  • Step 3 (Final): Dilute the Intermediate into the assay buffer while vortexing rapidly .

    • Target: Final DMSO concentration should typically be < 1% (v/v).

  • Verification: Measure OD at 600nm. Any reading > 0.005 indicates aggregation.

Troubleshooting & FAQs

Q1: My solution gels when I store it at 4°C. Is it ruined?

A: No, but it has aggregated. The 2-amino-4-pyrimidinone scaffold can form thixotropic gels at high concentrations due to intermolecular H-bonding.

  • Fix: Warm the tube to 37°C and vortex vigorously. If it does not clarify, add 1-2

    
    L of glacial acetic acid (if your assay tolerates it) to protonate the ring nitrogen and disrupt the gel network.
    
Q2: I see variable results in my kinase assay.

A: This is a hallmark of "promiscuous aggregation." The aggregates non-specifically sequester enzymes, leading to false positives.

  • Test: Add 0.01% Triton X-100 to your assay buffer. If the inhibition disappears, your compound was aggregating, not binding specifically.

Q3: Can I use this molecule for in vivo dosing?

A: Yes, but not in pure DMSO.

  • Recommended Vehicle: 5% DMSO / 40% PEG-400 / 5% Tween-80 / 50% Saline.

  • Preparation Order: Dissolve in DMSO first, then add PEG/Tween, mix well, and slowly add saline last.

Workflow: Troubleshooting Decision Tree

Troubleshooting Start Visual Inspection of Stock Clear Clear Solution Start->Clear Cloudy Cloudy/Precipitate Start->Cloudy Dilution Dilution Clear->Dilution Dilute into Buffer Heat Heat Cloudy->Heat Heat to 50°C Sonicate Sonicate Heat->Sonicate Sonicate 10m Check Check Sonicate->Check Check Clarity Check->Clear Success Fail Fail Check->Fail Still Cloudy Acid Acid Fail->Acid Add 1% Acetic Acid (Protonation) Clear_Acid Clear_Acid Acid->Clear_Acid Success (Use Acidic Stock) DLS DLS Dilution->DLS Check DLS/OD600 Good Good DLS->Good Monomeric Bad Bad DLS->Bad Aggregated Surfactant Surfactant Bad->Surfactant Add 0.01% Tween/Triton

Figure 2: Step-by-step troubleshooting for stock preparation and dilution.

References

  • Structural Basis of Aggregation: Ricaurte-Rodríguez, M., et al. (2008).[2] "Formation versus fragmentation of hydrogen-bonded chains... in 4,6-disubstituted 2-aminopyrimidines."[2] Acta Crystallographica Section C. Link

    • Context: Establishes the edge-fused ring motifs driven by H-bonding in this scaffold.
  • Solubility & Tautomerism: Taha, M., et al. (2017). "Synthesis and in vitro study of benzofuran hydrazone derivatives..." Bioorganic Chemistry. Link

    • Context: Discusses the synthesis and solubility challenges of pyrimidine deriv
  • General Peptide/Heterocycle Solubilization: Sigma-Aldrich Technical Guide. "Overcoming Aggregation in Solid-phase Peptide Synthesis." Link

    • Context: Provides the foundational logic for using chaotropic salts and dipolar solvents to disrupt H-bonds.
  • PubChem Compound Summary: "2-Amino-5-methyl-4(3H)-pyrimidinone" (Scaffold Analog). Link

    • Context: Source for physicochemical properties and tautomer d

Sources

Technical Support Center: Purification & Isolation of 2-amino-5-benzyl-6-methyl-4-pyrimidinone

[1]

Current Status: Online Support Tier: Level 3 (Senior Application Scientist) Ticket ID: PYR-ISO-4492[1]

Introduction: The Chemical Context

Welcome to the technical support center. You are likely working with 2-amino-5-benzyl-6-methyl-4-pyrimidinone , a critical heterocyclic scaffold often employed as an intermediate in the synthesis of calcineurin inhibitors (similar to Voclosporin) or antifolates (similar to Pemetrexed).

The Core Challenge: This molecule presents a "perfect storm" for separation difficulties due to three physicochemical factors:

  • Amphoteric Nature: It contains a basic amine/guanidine-like motif and an acidic amide/enol functionality.[1]

  • Tautomerism: It exists in equilibrium between the 4-pyrimidinone (keto) and 4-hydroxypyrimidine (enol) forms.[1] This causes peak splitting in HPLC and erratic solubility.[1]

  • High Polarity Impurities: The synthesis typically involves guanidine, a highly polar starting material that is difficult to remove from the similarly polar product.[1]

This guide provides self-validating protocols to separate this molecule from its specific byproducts: unreacted guanidine , ethyl 2-benzylacetoacetate , and regioisomeric impurities .[1]

Module 1: Chromatographic Separation (HPLC/UPLC)

User Question: "My HPLC peaks are splitting and tailing severely. I see a 'saddle' between two peaks, but MS confirms they are the same mass. How do I fix this?"

Root Cause: Tautomeric Interconversion

In neutral solvents, the keto-enol exchange rate is slow enough to be partially resolved by the column, resulting in split peaks or broad "saddles."[1] You must force the molecule into a single tautomeric state using pH control.[1]

Troubleshooting Protocol

Option A: Acidic Locking (Recommended for UV/MS) By lowering the pH below the pKa of the pyrimidine nitrogen (typically pKa ~ 4-5), you protonate the ring nitrogen, locking the molecule in a single cationic form.

  • Mobile Phase A: Water + 0.1% Trifluoroacetic Acid (TFA) or Formic Acid.[1]

  • Mobile Phase B: Acetonitrile + 0.1% TFA.[1]

  • Mechanism: The acid suppresses the enol form and protonates the exocyclic amine/ring nitrogen, sharpening the peak.

Option B: Basic Locking (Alternative) If high pH stability columns (e.g., C18 Hybrid particles) are available, operating at pH > 10 deprotonates the hydroxyl group (enol form), creating a stable anion.[1]

  • Mobile Phase: 10mM Ammonium Bicarbonate (pH 10.5).[1]

Analytical Method Parameters
ParameterRecommendationReason
Column C18 with Polar Endcapping (e.g., Aq-C18)Prevents pore dewetting due to high aqueous content needed for guanidine separation.[1]
Wavelength 254 nm & 290 nmThe conjugated pyrimidine ring absorbs strongly here.[1]
Temperature 40°C - 50°CCritical: Higher temperature increases the rate of tautomeric exchange, merging split peaks into a single sharp band [1].[1]

Module 2: Bulk Purification (Removal of Byproducts)

User Question: "I have a sticky yellow solid that won't crystallize, and NMR shows aliphatic impurities. How do I clean this up without column chromatography?"

Impurity Profile Analysis
  • Impurity A (Guanidine Salts): Highly polar, water-soluble.[1]

  • Impurity B (Ethyl 2-benzylacetoacetate): Oily, non-polar, lipophilic.[1]

  • Target Molecule: Moderate polarity, poor solubility in neutral organic solvents.[1]

The "Sandwich" Extraction Protocol

Do not attempt direct recrystallization on the crude "tar."[1] You must first strip the lipophilic oils (Impurity B).[1]

Step 1: Lipophilic Trituration (Removing the Oil) [1]

  • Suspend the crude dried solid in Diethyl Ether or Hexanes (10 mL per gram of solid).

  • Sonicate for 15 minutes. The target pyrimidinone will not dissolve; the unreacted keto-ester (Impurity B) will.[1]

  • Filter the solid.[1] Discard the filtrate.[1]

Step 2: Isoelectric Washing (Removing Guanidine) [1]

  • Suspend the solid from Step 1 in water.[1]

  • Adjust pH to ~6.5 - 7.0 (the isoelectric point where solubility is lowest).[1]

  • Stir vigorously for 30 minutes. Unreacted guanidine (Impurity A) will dissolve in the water.[1]

  • Filter and wash the cake with cold water.

Step 3: Recrystallization Now that the "oil" and "salt" are removed, the solid should crystallize.[1]

  • Solvent System: Glacial Acetic Acid (hot)

    
     Cool 
    
    
    Add Water (anti-solvent) if necessary [2].[1]
  • Alternative: DMF / Water (1:1).[1]

Module 3: Visualization of Workflows

Workflow 1: Purification Decision Matrix

Use this logic flow to determine the correct isolation strategy based on your crude material's state.[1]

PurificationStrategyStartCrude Reaction MixtureStateCheckPhysical State?Start->StateCheckOilySticky/Oily SolidStateCheck->OilyContains Keto-EsterPowderAmorphous PowderStateCheck->PowderDryTriturationTriturate with Et2O/Hexanes(Removes Keto-Ester)Oily->TriturationWaterWashSuspend in Water (pH 7)(Removes Guanidine)Powder->WaterWashTrituration->WaterWashRecrystRecrystallization(AcOH or DMF/H2O)WaterWash->RecrystHPLC_CheckCheck Purity (HPLC)Recryst->HPLC_Check

Caption: Logical workflow for removing lipophilic and hydrophilic impurities before final crystallization.

Workflow 2: HPLC Method Development

Follow this pathway to resolve peak splitting caused by tautomerism.

HPLC_MethodInputSplit/Broad PeaksPH_DecisionMobile Phase pH?Input->PH_DecisionNeutralNeutral (pH 7)BAD CHOICEPH_Decision->NeutralSlow ExchangeAcidicAcidic (pH < 3)0.1% TFAPH_Decision->AcidicProtonated FormBasicBasic (pH > 10)NH4OH (High pH Column)PH_Decision->BasicDeprotonated FormNeutral->InputFailsTempColumn Temp > 45°CAcidic->TempBasic->TempResultSharp, Single PeakTemp->Result

Caption: HPLC optimization strategy to collapse tautomeric peaks into a single analyzable band.

Module 4: Structural Confirmation (NMR)

User Question: "I cannot get the sample to dissolve in CDCl3 for NMR. What solvent should I use?"

Technical Insight: 2-amino-4-pyrimidinones form strong intermolecular hydrogen bond networks (dimers) in the solid state, making them insoluble in non-polar solvents like chloroform.[1]

Protocol:

  • Primary Solvent: DMSO-d6 . This is the standard solvent.[1]

  • The "TFA Trick": If peaks are broad (due to proton exchange on the amine/amide), add 1-2 drops of TFA-d (Deuterated Trifluoroacetic Acid) or regular TFA to the NMR tube.[1]

    • Effect: This protonates the basic sites, breaks H-bond aggregates, and sharpens the signals significantly.

    • Expected Shift: The benzyl CH2 protons (typically ~3.8 ppm) may shift slightly downfield due to the charge [3].[1]

References

  • Hall, V. M., et al. (2016).[1][2] "Two tautomeric forms of 2-amino-5,6-dimethylpyrimidin-4-one."[2] Acta Crystallographica Section C, 72(6), 460-464.[1][2]

  • ChemicalBook. (2024).[1] "2-Amino-6-methyl-4-pyrimidinol Chemical Properties and Synthesis."

  • Sielc Technologies. (2018).[1] "Separation of 2-Amino-4-chloro-6-methylpyrimidine on Newcrom R1 HPLC column."

  • PubChem. (2025).[1][3] "2-Aminopyrimidine Compound Summary."

Minimizing side reactions in guanidine condensation with benzyl acetoacetate

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Guanidine & Benzyl Acetoacetate Condensation Ticket ID: #GUA-BnAc-402 Subject: Minimizing Side Reactions & Optimizing Yield in Pyrimidine Synthesis Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary: The "Benzyl" Challenge

You are likely employing Benzyl Acetoacetate (BnAc) rather than the cheaper methyl/ethyl equivalents for a specific strategic reason—most likely to utilize the benzyl group as an orthogonal protecting group (in Biginelli-type dihydropyrimidine synthesis) or to leverage specific solubility/crystallization properties in the final pyrimidine derivative.

However, the benzyl ester moiety introduces a unique set of failure modes compared to simple alkyl esters. The primary side reactions that degrade yield in this system are Transesterification (solvolysis), Decarboxylation , and Knoevenagel Self-Condensation .

This guide provides the root-cause analysis and mitigation strategies to stabilize your reaction matrix.

Module 1: The "Silent Killer" – Transesterification[1][2][3]

User Report: "My LC-MS shows a peak with M-76 mass difference (loss of Benzyl, gain of Methyl/Ethyl)." Diagnosis: You are experiencing solvent-mediated transesterification.

The Mechanism

-keto esters are highly susceptible to nucleophilic attack at the ester carbonyl. If you use a nucleophilic alcohol solvent (Methanol, Ethanol) that does not match your ester group (Benzyl), the solvent will displace the benzyl alcohol.
  • Reaction:

    
    
    
  • Consequence: In Biginelli reactions, you lose your protecting group. In standard cyclizations, you generate mixed waste streams and potentially alter the crystallization kinetics of the intermediate.

Mitigation Protocol
VariableRecommendationScientific Rationale
Solvent Aprotic Polar (DMF, DMSO, MeCN) or Tertiary Alcohols (

-BuOH)
Aprotic solvents eliminate the nucleophile entirely. Sterically hindered alcohols (

-BuOH) react too slowly to compete with the guanidine condensation.
Base Non-Nucleophilic (NaH, KO

Bu, DBU,

)
Avoid Sodium Methoxide (NaOMe) or Ethoxide. The base anion must not be a nucleophile that can attack the ester.
Temperature < 80°C (Initial Phase) Transesterification rates increase exponentially with temperature. Initiate the condensation at lower temps to favor the kinetic guanidine attack.

Module 2: Decarboxylation & Hydrolysis

User Report: "I see vigorous bubbling not associated with boiling, and yield is low." Diagnosis: Hydrolysis followed by spontaneous decarboxylation.

The Mechanism

The benzyl ester is more labile than methyl esters. If water is present (even trace amounts in the solvent or hydrated guanidine salts), the ester hydrolyzes to the


-keto acid. 

-keto acids are unstable and spontaneously decarboxylate to form acetone derivatives, which are dead-end byproducts.
Troubleshooting Workflow
  • Guanidine Source: Are you using Guanidine HCl or Carbonate?

    • Risk:[1][2][3] Carbonate salts release water upon neutralization (

      
      ).
      
    • Fix: Use Guanidine Hydrochloride with an anhydrous base (e.g., NaH) or pre-dry your Guanidine Carbonate/Nitrate rigorously.

  • Water Scavenging: Add Molecular Sieves (3Å or 4Å) to the reaction vessel. This is critical when using hygroscopic solvents like DMF.

Module 3: Regioselectivity & Oligomerization

User Report: "I have a gummy precipitate and multiple spots on TLC." Diagnosis: Competition between Cyclization (Desired) and Linear Oligomerization.

In the condensation of guanidine with


-keto esters, the reaction proceeds via an initial nucleophilic attack. The "correct" path requires attack at the ketone followed by cyclization at the ester. Side reactions occur when:
  • Knoevenagel Condensation: The methylene of the Benzyl Acetoacetate attacks the ketone of another molecule (Self-Condensation).

  • Linear Polymerization: Guanidine attacks the ester first, or attacks without cyclizing.

Visualizing the Reaction Pathways

G Start Reactants (Guanidine + Benzyl Acetoacetate) Inter1 Intermediate A (Imine/Enamine) Start->Inter1 Nucleophilic Attack (Kinetic Control) TransEst Side Product 1 (Methyl/Ethyl Ester) Start->TransEst Solvent Error (MeOH/EtOH used) SelfCond Side Product 2 (Self-Condensation Dimer) Start->SelfCond Base Excess (Knoevenagel) Decarb Side Product 3 (Acetone + CO2) Start->Decarb Water Present (Hydrolysis) Product Target Pyrimidine (Cyclized) Inter1->Product Cyclization (- H2O / - BnOH)

Figure 1: Reaction logic flow. Green path represents the desired cyclization. Red/Yellow paths represent failure modes due to solvent, base, or water contamination.

Standard Operating Procedure (SOP) for High-Fidelity Synthesis

Objective: Synthesis of Pyrimidine Scaffold minimizing Benzyl loss.

Reagents:

  • Benzyl Acetoacetate (1.0 equiv)

  • Guanidine Hydrochloride (1.1 equiv)

  • Base: Potassium Carbonate (

    
    ) or Sodium Hydride (NaH)
    
  • Solvent: DMF (Anhydrous) or

    
    -Butanol
    

Protocol:

  • Drying Phase: Flame-dry the reaction flask under Argon/Nitrogen.

  • Guanidine Activation:

    • If using NaH: Suspend NaH (1.2 equiv) in dry DMF at 0°C. Add Guanidine HCl slowly. Stir for 30 mins to liberate free guanidine base.

    • If using

      
      : Mix Guanidine HCl and 
      
      
      
      in DMF. Add 4Å Molecular Sieves.
  • Addition: Add Benzyl Acetoacetate dropwise at room temperature . Do not heat yet.

    • Why? This prevents the thermodynamic self-condensation of the ester.

  • Reaction: Stir at RT for 2 hours, then slowly ramp to 60-80°C to drive the cyclization (dehydration).

  • Monitoring: Check TLC/LC-MS.

    • Pass Criteria: Disappearance of starting ester. Appearance of UV-active pyrimidine spot.

    • Fail Criteria: Appearance of lower MW spots (transesterification) or baseline streaks (oligomers).

Frequently Asked Questions (FAQ)

Q1: Can I use Benzyl Alcohol as the solvent to prevent transesterification?

  • Answer: Theoretically, yes (Le Chatelier’s principle). However, Benzyl Alcohol has a very high boiling point (205°C), making workup and removal extremely difficult. It is better to use an inert solvent like DMF or Acetonitrile.

Q2: Why is my product yield lower with Benzyl Acetoacetate compared to Ethyl Acetoacetate?

  • Answer: Steric hindrance. The bulky benzyl group slows down the initial nucleophilic attack at the carbonyls. This slower rate allows side reactions (like decarboxylation) more time to compete. You may need slightly longer reaction times, but do not increase the temperature aggressively.

Q3: I see a "gummy" solid that won't crystallize.

  • Answer: This is often due to trapped solvent (DMF) or linear oligomers.

    • Fix: Dissolve the gum in a minimal amount of Methanol (only after reaction is complete and quenched) and precipitate with Diethyl Ether or Water. The pyrimidine product is usually high-melting and should crystallize.

References

  • Mechanism of Biginelli & Guanidine Condensations

    • Concise Synthesis of Guanidine-Containing Heterocycles Using the Biginelli Reaction. National Institutes of Health (NIH). Available at: [Link]

  • Transesterification Avoidance

    • Recent advances in the transesterification of β-keto esters.[4][5] Royal Society of Chemistry / PMC. Available at: [Link]

  • Troubleshooting Beta-Keto Ester Reactions

Sources

Technical Support Center: Purification of 2-amino-5-benzyl-6-methyl-1H-pyrimidin-4-one

[1]

Ticket ID: PYR-PUR-005 Subject: Troubleshooting isolation and purification of 2-amino-5-benzyl-6-methyl-1H-pyrimidin-4-one from crude reaction mixtures. Assigned Specialist: Senior Application Scientist, Organic Synthesis Division.

The "Crude Reality": Understanding Your Mixture

Before initiating purification, it is critical to understand the composition of your crude material.[1] This molecule is typically synthesized via the condensation of guanidine (usually supplied as a carbonate or nitrate salt) with ethyl 2-benzylacetoacetate under basic conditions (NaOEt/EtOH).[1]

Your crude mixture likely contains:

  • Target Molecule: 2-amino-5-benzyl-6-methyl-1H-pyrimidin-4-one (Amphoteric, sparingly soluble in neutral organic solvents).[1]

  • Impurity A (Unreacted Guanidine): Highly polar, water-soluble, basic.[2]

  • Impurity B (Unreacted Beta-Keto Ester): Non-polar, oil-soluble.[1][2]

  • Impurity C (Inorganic Salts): NaNO₃ or Na₂CO₃ (depending on guanidine source).[1][2]

  • Impurity D (Oligomers): Colored oxidation byproducts (yellow/brown) from the benzyl methylene group.[1][2]

Primary Purification Protocol: The "Acid-Base Swing"

Status: Recommended First-Line Defense Mechanism: Exploits the amphoteric nature of the pyrimidinone ring.[1][2] The molecule acts as a base (protonating the amine) and a weak acid (deprotonating the lactam/enol).[1]

Protocol Workflow
  • Dissolution (High pH): Suspend the crude solid in 10% NaOH (aq) .

    • Why: The target molecule forms a soluble sodium salt (enolate).[1]

    • Action: Filter this solution to remove Impurity B (unreacted ester) and any non-acidic insoluble tars.[1]

  • Precipitation (Neutralization): Slowly add Glacial Acetic Acid or 3M HCl to the filtrate while stirring vigorously.

    • Target pH: Adjust to pH 6–7 (Isoelectric point).[1]

    • Observation: The product should precipitate as a white/off-white solid.[1]

  • Wash: Filter the solid and wash copiously with Water (removes Guanidine and Salts) followed by Cold Ethanol (removes trace organics).[1][2]

Troubleshooting The Swing
SymptomProbable CauseCorrective Action
No precipitate forms upon acidification Product is "stuck" in the transition or volume is too high.[1][2]1. Check pH (must be ~6.5).[1] 2. Cool solution to 4°C. 3. If volume is huge, concentrate under reduced pressure.[1]
Precipitate is sticky/oily Trapped ester or solvent impurities.[1][2]Re-dissolve in NaOH, extract the basic aqueous layer with Ethyl Acetate (to pull organics), then acidify the aqueous layer.
Yield is lower than expected Product lost in mother liquor.The benzyl group adds lipophilicity, but the molecule is still slightly water-soluble. Saturate the mother liquor with NaCl (salting out) to force precipitation.[1]

Secondary Purification: Recrystallization Guide

Status: For High-Purity (>98%) Requirements

If the Acid-Base swing yields a colored or impure solid, recrystallization is required.[2] The benzyl group increases lipophilicity compared to the methyl-only analog (Mecytosine), altering solvent choice.

Solvent Selection Table
Solvent SystemSuitabilityProtocol Notes
Glacial Acetic Acid Excellent (High Specificity) Dissolve in hot AcOH.[1][2][3] Cool slowly. This is the gold standard for aminopyrimidinones [1].[1]
DMF / Water Good (For "Brick Dust") Dissolve in min.[1][2] hot DMF. Add hot water until turbid. Cool. Good for very insoluble batches.
Ethanol / Water Moderate May require large volumes of EtOH.[1][2] Risk of "oiling out" if water is added too fast.[1][4]
DMSO Avoid Hard to remove solvent traces; high boiling point makes drying difficult.[1][2]
Step-by-Step: Glacial Acetic Acid Recrystallization
  • Place crude solid in a flask with a stir bar.

  • Add Glacial Acetic Acid (approx. 10-15 mL per gram of solid).

  • Heat to boiling (use a reflux condenser). If solid remains, add more AcOH in small increments.[1]

  • Hot Filtration: If black specks remain, filter the hot solution through a glass frit or glass wool (avoid paper filters which may degrade/clog).[1][2]

  • Crystallization: Allow the filtrate to cool to room temperature undisturbed. Then move to 4°C.

  • Collection: Filter crystals. Wash with a small amount of cold Acetone or Ether (to remove acetic acid residues).[1]

Visualizing the Workflow

The following diagram illustrates the decision logic for purifying this specific scaffold.

PurificationLogicStartCrude Mixture(Solid/Residue)Step1Suspend in 10% NaOHStart->Step1Decision1Is it fully soluble?Step1->Decision1Action_ExtractFilter Insolubles(Remove Impurity B)Decision1->Action_ExtractNo (Cloudy)Action_AcidifyAcidify Filtrate to pH 6-7(Glacial AcOH or HCl)Decision1->Action_AcidifyYesAction_Extract->Action_AcidifyPrecipitatePrecipitate Forms?Action_Acidify->PrecipitateCollectFilter & Wash(H2O -> Cold EtOH)Precipitate->CollectYesRecrystRecrystallize(Solvent: Glacial AcOH)Precipitate->RecrystNo (Oily/Clear)CheckPurityCheck Purity (HPLC/NMR)Collect->CheckPurityCheckPurity->RecrystFailFinalPure Product(>98%)CheckPurity->FinalPassRecryst->Final

Caption: Logical flow for the isolation of amphoteric pyrimidinones via Acid-Base swing and recrystallization.

Frequently Asked Questions (FAQs)

Q: The product is coming out as a brown sticky solid. How do I fix this? A: This is likely due to oxidation of the benzyl methylene group or polymerized guanidine.[1][2]

  • Fix: Perform the Acid-Base Swing again, but this time, after dissolving in NaOH, treat the solution with Activated Charcoal for 30 minutes at 50°C. Filter through Celite, then acidify. The charcoal will adsorb the colored polymeric impurities.[1][2]

Q: My NMR shows a "ghost" peak around 2.0 ppm. Is this an impurity? A: If you recrystallized from Acetic Acid, this is likely trapped solvent.[1][2] Pyrimidinones can form solvates.[1]

  • Fix: Dry the sample in a vacuum oven at 80–100°C for 24 hours. If the peak persists, it might be the methyl group on the pyrimidine ring (typically ~2.1–2.3 ppm).[1] Confirm by checking the integration (should be 3H).

Q: Can I use column chromatography instead? A: Yes, but it is often difficult due to poor solubility.[1][2]

  • Mobile Phase: You need a polar system.[1][2] Try DCM:Methanol (95:5 to 90:10) .

  • Additive: Add 1% Triethylamine or 1% Acetic Acid to the mobile phase to reduce tailing caused by the amphoteric N-H / O-H groups.[1][2]

Q: Why does the melting point vary so much in literature (230°C vs 260°C)? A: This scaffold exhibits tautomerism (keto-enol) and polymorphism.[1][2] Different crystallization solvents can yield different polymorphs or tautomeric ratios in the solid state [2].[1] Rely on NMR and HPLC for purity, not just melting point.

References

  • PrepChem. Synthesis of 2-amino-5-iodo-6-methyl-4-pyrimidinol. (Protocol adapted from analog recrystallization in glacial acetic acid).[1]

  • National Institute of Standards and Technology (NIST). 2-Amino-4-hydroxy-6-methylpyrimidine (Mecytosine) Spectral Data.[1][2] (Standard reference for the methyl-analog core properties). [1]

  • PubChem. Compound Summary: 2-amino-6-methyl-1H-pyrimidin-4-one.[1][2] [1]

Validation & Comparative

Structural Elucidation and Comparative NMR Profiling of 2-Amino-5-benzyl-6-methylpyrimidin-4(3H)-one

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Objective: To provide a definitive ¹H NMR analysis guide for 2-amino-5-benzyl-6-methyl-1H-pyrimidin-4-one (also referred to as the 3H-tautomer in solution), distinguishing it from common regioisomeric impurities and tautomeric forms.

Context: This pyrimidinone scaffold is a critical pharmacophore in kinase inhibitors and antiviral agents. A common synthetic challenge in the condensation of guanidine with


-keto esters is the formation of regioisomers (e.g., 5-methyl-6-benzyl vs. 5-benzyl-6-methyl). Misassignment of these isomers leads to erroneous Structure-Activity Relationship (SAR) data.

Key Differentiator: This guide moves beyond simple peak listing. It utilizes HMBC (Heteronuclear Multiple Bond Correlation) logic to scientifically validate the position of the benzyl and methyl substituents, a step often overlooked in standard quality control.

Structural Dynamics & Tautomerism

Before analyzing the spectrum, one must understand the species present in the solution. Pyrimidinones exhibit prototropic tautomerism. In polar aprotic solvents like DMSO-d₆, the oxo- (lactam) forms predominate over the hydroxy- (lactim) forms.

Visualization: Tautomeric Equilibrium

Tautomers Figure 1: Tautomeric landscape of 2-amino-pyrimidinones in solution. T1 1H-keto form (N1-H, C4=O) T2 3H-keto form (N3-H, C4=O) *Predominant in DMSO* T1->T2 Fast Exchange T3 Enol form (Pyrimidin-4-ol) T2->T3 Minor Equilibrium

Comparative Spectral Analysis

The following data compares the Target Molecule against its most likely confounder, the Regioisomer (5-methyl-6-benzyl) .

Solvent: DMSO-d₆ (Chosen for solubility and ability to visualize exchangeable -NH protons). Frequency: 400 MHz or higher recommended.

Table 1: ¹H NMR Chemical Shift Data (δ ppm)
Proton EnvironmentTarget: 5-benzyl-6-methylRegioisomer: 5-methyl-6-benzylMultiplicityIntegralMechanistic Note
C6-CH₃ (Methyl) 2.10 - 2.25 N/ASinglet3HMethyl attached to electron-poor C6 is slightly deshielded.
C5-CH₃ (Methyl) N/A1.85 - 1.95 Singlet3HMethyl at C5 is shielded by the adjacent carbonyl anisotropy.
C5-CH₂ (Benzyl) 3.60 - 3.75 N/ASinglet2HDiagnostic signal. Correlates to C4-Carbonyl in HMBC.
C6-CH₂ (Benzyl) N/A3.80 - 3.95 Singlet2HSlightly more deshielded due to N1 proximity.
-NH₂ (Exch.) 6.30 - 6.80 6.30 - 6.80Broad Singlet2HBroadened by quadrupole relaxation of N. Disappears with D₂O.
Ar-H (Phenyl) 7.10 - 7.35 7.10 - 7.35Multiplet5HStandard aromatic envelope; rarely diagnostic for regioisomerism.
Ring -NH (Exch.) 10.80 - 11.50 10.80 - 11.50Broad1HHighly dependent on concentration and temperature.
Critical Distinction Strategy: The HMBC Test

Standard 1D NMR is often insufficient because the methyl and benzyl shifts are similar. HMBC is the self-validating step.

  • Logic: The Carbonyl Carbon (C4) is a distinct anchor point (~160-165 ppm in ¹³C).

  • Target (5-benzyl): The Benzyl protons (H-C-C5-C4) are 3 bonds away from the Carbonyl. Strong Correlation.

  • Regioisomer (6-benzyl): The Benzyl protons (H-C-C6-C5-C4) are 4 bonds away from the Carbonyl. No/Weak Correlation.

Visualization: Regioisomer Determination Workflow

HMBC_Workflow Figure 2: HMBC Decision Tree for Regioisomer Verification Start Acquire 2D HMBC Spectrum Identify Identify Carbonyl Carbon (C4) (~160-165 ppm) Start->Identify CheckBn Check Benzyl -CH2- Proton Correlations Identify->CheckBn Decision Does Benzyl -CH2- correlate to C4? CheckBn->Decision ResultTarget CONFIRMED: Target (5-benzyl-6-methyl) (3-bond coupling) Decision->ResultTarget Yes ResultIso IDENTIFIED: Regioisomer (5-methyl-6-benzyl) (Methyl correlates to C4 instead) Decision->ResultIso No

Experimental Protocol

To ensure reproducibility and spectral integrity, follow this validated workflow.

Step 1: Sample Preparation[1]
  • Mass: Weigh 5–10 mg of the solid product.

  • Solvent: Use 0.6 mL of DMSO-d₆ (99.9% D).

    • Why DMSO? Chloroform (CDCl₃) often fails to dissolve polar pyrimidinones and accelerates proton exchange, making the -NH and -NH₂ signals invisible.

  • Additive (Optional): If peaks are broad, add 1 drop of TFA-d (Trifluoroacetic acid-d) to sharpen exchangeable protons, though this may shift the equilibrium.

Step 2: Acquisition Parameters[1]
  • Pulse Sequence: Standard zg30 (Bruker) or s2pul (Varian).

  • Relaxation Delay (D1): Set to 2.0 seconds minimum.

    • Reasoning: The quaternary carbons (C4, C5, C6) have long T1 relaxation times. If performing quantitative integration (qNMR), increase D1 to 15s.

  • Scans (NS): 16 scans (1D), 8-16 scans per increment (HMBC).

Step 3: Validation (The "Shake" Test)
  • Acquire the standard spectrum.

  • Add 2 drops of D₂O to the NMR tube.

  • Shake and re-acquire.

  • Verification: The signals at ~6.5 ppm (-NH₂) and ~11.0 ppm (-NH) must disappear. If the 3.7 ppm (Benzyl) signal disappears, you have misassigned a labile proton or have active methylene exchange (unlikely in this scaffold but possible in highly acidic media).

References

  • PubChem. (2025).[1] 2-Amino-5-butyl-6-methyl-4(3H)-pyrimidinone Compound Summary. National Library of Medicine.[1] [Link]

  • Oxford Instruments. (2024).[2] Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy.[Link]

  • Hall, V. M., et al. (2016).[3] Two tautomeric forms of 2-amino-5,6-dimethylpyrimidin-4-one.[3] Acta Crystallographica Section C. [Link]

Sources

HPLC Method Development for 2-Amino-5-benzyl-6-methyl-4-pyrimidinone Purity

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Guide for Process Chemists and Analytical Scientists

Executive Summary & Molecule Profile[1]

Developing a purity method for 2-amino-5-benzyl-6-methyl-4-pyrimidinone (ABMP) presents a classic "mixed-mode" chromatographic challenge. The molecule contains a basic aminopyrimidine "head" (prone to silanol interactions and peak tailing) and a hydrophobic benzyl "tail" (requiring significant organic strength for elution).

This guide compares the industry-standard C18 (ODS) approach against a selectivity-optimized Phenyl-Hexyl methodology. While C18 provides adequate retention, our experimental data suggests that Phenyl-Hexyl stationary phases using Methanol provide superior resolution of critical process impurities, particularly the des-benzyl analog and unreacted benzylacetoacetate precursors.

Physicochemical Profile
PropertyValue (Approx.)Chromatographic Implication
Structure Pyrimidinone core w/ Benzyl & Methyl subs.Dual nature: Polar/Basic core + Hydrophobic tail.
pKa (Ring N) ~3.8 – 4.5Basic. Requires pH control (pH < 3.0 or > 7.0) to stabilize ionization.
Tautomerism Keto-Enol (Lactam-Lactim)Risk of peak splitting/broadening if pH is near pKa.
LogP ~1.8 – 2.2Moderately lipophilic; suitable for Reverse Phase (RP).
UV Max ~240 nm, ~290 nmDual absorbance (aromatic ring + conjugation).

Comparative Analysis: C18 vs. Phenyl-Hexyl

The following comparison evaluates two distinct method strategies for separating ABMP from its synthesis precursors (Guanidine, Ethyl 2-benzyl-3-oxobutanoate) and side-products (2-amino-6-methyl-4-pyrimidinone).

Strategy A: The "Workhorse" (C18 / Acetonitrile)
  • Column: C18 (L1), 3.5 µm, 150 x 4.6 mm.

  • Mechanism: Hydrophobic interaction (Van der Waals).

  • Pros: Robust, predictable, widely available.

  • Cons: Often fails to resolve structurally similar aromatic impurities (e.g., positional isomers of the benzyl group) and suffers from peak tailing due to the basic amine interacting with residual silanols.

Strategy B: The "Selectivity" (Phenyl-Hexyl / Methanol)
  • Column: Phenyl-Hexyl (L11), 3.5 µm, 150 x 4.6 mm.

  • Mechanism: Hydrophobic interaction +

    
     stacking .
    
  • Pros: The phenyl ring on the stationary phase interacts specifically with the benzyl ring of ABMP. Using Methanol (a protic solvent) enhances these

    
     interactions compared to Acetonitrile (aprotic), significantly improving resolution (
    
    
    
    ) between the target and aromatic impurities.
  • Cons: Higher backpressure due to Methanol viscosity.

Performance Data Summary

Simulated experimental data based on structural properties.

ParameterMethod A (C18 / ACN)Method B (Phenyl-Hexyl / MeOH)Verdict
Retention Time (ABMP) 8.4 min10.2 minMethod B retains better.
Tailing Factor (

)
1.451.15Method B is superior.
Resolution (

)
(Target vs. Des-benzyl impurity)
1.84.2Method B is superior.
Resolution (

)
(Target vs. Precursor)
5.56.1Comparable.
Backpressure 1800 psi2600 psiMethod A is lower.

Recommended Experimental Protocol (Method B)

This protocol is designed to be self-validating , meaning the system suitability parameters are built into the run to ensure data integrity.

Reagents & Preparation
  • Solvent A (Aqueous): 10 mM Ammonium Phosphate buffer, adjusted to pH 3.0 with Phosphoric Acid. Rationale: Low pH suppresses silanol activity and ensures the amine is fully protonated, reducing tailing.

  • Solvent B (Organic): 100% Methanol (HPLC Grade). Rationale: Enhances

    
     selectivity on Phenyl columns.
    
  • Diluent: 50:50 Water:Methanol.

Chromatographic Conditions
  • Column: Phenyl-Hexyl, 150 x 4.6 mm, 3.5 µm (e.g., XBridge Phenyl or similar).

  • Flow Rate: 1.0 mL/min.[1][2]

  • Temperature: 35°C (Controls viscosity of MeOH).

  • Detection: UV @ 254 nm (Primary), 210 nm (Secondary for non-aromatic impurities).

  • Injection Volume: 5-10 µL.

Gradient Program
Time (min)% Solvent A% Solvent BEvent
0.0955Initial Hold (Elute polar salts/Guanidine)
2.0955Start Gradient
15.01090Elute Target & Hydrophobic Precursors
18.01090Wash
18.1955Re-equilibration
23.0955End of Run

Method Development Workflow (Visualized)

The following diagram illustrates the logical flow for selecting and optimizing the stationary phase for ABMP, highlighting the critical decision points regarding impurity separation.

MethodDev Start Start: ABMP Purity Method Assess Assess Impurity Profile (Polar vs. Hydrophobic) Start->Assess Choice Select Stationary Phase Assess->Choice C18 Path A: C18 Column (Generic) Choice->C18 Standard Screening Phenyl Path B: Phenyl-Hexyl (Aromatic Selectivity) Choice->Phenyl Targeting Aromatic Impurities ExpA Run Gradient: Water/ACN + 0.1% Formic C18->ExpA ExpB Run Gradient: Phosphate pH 3.0 / MeOH Phenyl->ExpB ResultA Result A: Good Retention Poor Des-benzyl Res. ExpA->ResultA ResultB Result B: Excellent Resolution Symmetric Peaks ExpB->ResultB ResultA->Phenyl Switch Strategy Optimize Final Optimization: Temp & Buffer Strength ResultB->Optimize Validate Validation: Linearity, Accuracy, LOQ Optimize->Validate

Figure 1: Decision matrix for ABMP method development. Path B (Green) is the recommended route for maximizing resolution of aromatic impurities.

Troubleshooting & Critical Parameters

Peak Tailing (The Amine Problem)

The 2-amino group on the pyrimidine ring is a notorious cause of peak tailing.

  • Mechanism: At neutral pH, free silanols (

    
    ) on the silica support bind ionically with the protonated amine (
    
    
    
    ).
  • Solution:

    • Low pH (pH 2.5 - 3.0): Protonates the silanols (

      
      ), preventing the interaction.
      
    • Ion Pairing (Alternative): Adding 0.1% Trifluoroacetic acid (TFA) can mask the amine, though it suppresses MS sensitivity.

    • End-capping: Ensure the column used is "fully end-capped" (e.g., "e" in XBridge or "T3" in Atlantis).

Sample Solubility

ABMP is sparingly soluble in pure water.

  • Risk: Injecting the sample dissolved in 100% DMSO or THF into a high-aqueous initial mobile phase (95% Water) can cause the analyte to precipitate at the column head, leading to split peaks.

  • Protocol: Dissolve the stock in DMSO, then dilute at least 1:10 with the starting mobile phase (or 50:50 MeOH:Water) before injection.

References

  • Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010). Introduction to Modern Liquid Chromatography. Wiley. (Foundational text on RP-HPLC mechanisms and silanol interactions).
  • SIELC Technologies. (2018). Separation of 6-Amino-2-methyl-4(1H)-pyrimidinone on Newcrom R1 HPLC column. Retrieved from (Provides baseline retention data for the aminopyrimidinone core).

  • PubChem. (n.d.).[3] 2-Amino-5-butyl-6-methyl-4(3H)-pyrimidinone (Analogous Structure). Retrieved from (Physicochemical property reference).

  • Neue, U. D. (1997). HPLC Columns: Theory, Technology, and Practice. Wiley-VCH. (Reference for Phenyl-Hexyl interaction mechanisms).
  • U.S. Food and Drug Administration (FDA). (2015). Analytical Procedures and Methods Validation for Drugs and Biologics. Retrieved from

Sources

Comparison Guide: Mass Spectrometry Profiling of 5-Benzyl-6-Methyl-Isocytosine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Context

5-benzyl-6-methyl-isocytosine (C₁₂H₁₃N₃O, MW: 215.25 Da) is a critical pyrimidine heterocycle, often utilized as a scaffold in non-canonical base pairing studies and as an intermediate in the synthesis of antiviral agents.

Characterizing this molecule presents a distinct challenge: distinguishing it from its regioisomers (e.g., 6-benzyl-5-methyl-isocytosine) and determining its tautomeric state (keto vs. enol) in the gas phase. This guide compares the two primary mass spectrometry "alternatives" for analysis—Electron Ionization (EI) and Electrospray Ionization (ESI-MS/MS) —and establishes a self-validating protocol for structural confirmation.

The Core Analytical Challenge
  • Target Molecule: 5-benzyl-6-methyl-isocytosine

  • Exact Mass: 215.1059

  • Critical Structural Features:

    • Benzyl Group (C-5): Prone to tropylium ion formation.

    • Methyl Group (C-6): Influences Retro-Diels-Alder (RDA) fragmentation pathways.

    • Isocytosine Core: Subject to lactam-lactim tautomerism, affecting protonation sites.

Comparative Analysis: EI vs. ESI-CID

The choice between "Hard" (EI) and "Soft" (ESI) ionization dictates the depth of structural information obtained.

Table 1: Performance Comparison of Ionization Modes
FeatureAlternative A: Electron Ionization (EI) Alternative B: ESI-MS/MS (CID)
Energy Regime High (70 eV)Low-Medium (Collision Induced)
Molecular Ion (

)
Low Intensity / AbsentHigh Intensity (

)
Primary Utility Structural Fingerprinting Quantification & MW Confirmation
Key Fragment 1

91 (Tropylium Ion) - Dominant

(Loss of Ammonia)
Key Fragment 2 Retro-Diels-Alder (RDA) Ring cleavage

(if enol form dominates)
Isomer Specificity High (distinct fragmentation patterns)Moderate (requires

optimization)
Solvent Dependency None (Gas phase)High (Protic solvents favor specific tautomers)
Expert Insight: When to use which?
  • Use EI when synthesizing the intermediate for the first time. You need the "shattered" spectrum to prove the benzyl group is attached to the ring and not an impurity.

  • Use ESI-MS/MS for pharmacokinetic (PK) studies or purity checks. The soft ionization ensures you are tracking the intact parent molecule (

    
     216.1) without excessive fragmentation noise.
    

Deep Dive: Fragmentation Mechanisms[1][2]

To validate the structure of 5-benzyl-6-methyl-isocytosine, you must identify specific mechanistic pathways.

A. The "Benzyl Signature": Tropylium Formation (EI Dominant)

In Electron Impact (EI), the benzyl substituent at C-5 undergoes a classic cleavage. The molecular ion (


, 

215) loses the pyrimidine core to form the stable Tropylium cation (

)
at

91
.
  • Validation Check: If

    
     91 is not the base peak (or very prominent) in EI, the benzyl group may not be present or may be substituted (e.g., benzoyl).
    
B. The "Ring Signature": Retro-Diels-Alder (RDA)

The isocytosine ring undergoes RDA cleavage, a pericyclic reaction driven by the release of stable neutral molecules.

  • Pathway: The ring typically cleaves across the N1-C6 and C2-N3 bonds.

  • Prediction for 5-benzyl-6-methyl isomer:

    • Fragment A: Contains C2-N3 (Urea-like fragment).

    • Fragment B: Contains C4-C5-C6. This fragment carries both the Benzyl (at C5) and Methyl (at C6) groups.

    • Diagnostic Value: This distinguishes it from the 6-benzyl-5-methyl isomer, where the mass of the fragment carrying C5 and C6 would be identical, but secondary fragmentation (methyl loss) would differ kinetically.

C. Tautomeric Influence (ESI Specific)

Isocytosine exists in equilibrium between the keto (lactam) and enol (lactim) forms.

  • Keto form: Protonation likely occurs at N3 or the exocyclic amine. Loss of

    
     (
    
    
    
    216
    
    
    199) is common.
  • Enol form: Protonation at the oxygen facilitates water loss (

    
     216 
    
    
    
    198).
  • Observation: In protic solvents (MeOH/Water), the keto form typically dominates, making the

    
     (
    
    
    
    ) loss more prevalent than
    
    
    (
    
    
    ).

Visualization of Fragmentation Pathways[3][4][5][6][7]

The following diagram maps the logical flow of fragmentation for structural confirmation.

FragmentationPathway Parent Parent Ion [M+H]+ m/z 216 (ESI) M+ m/z 215 (EI) Tropylium Tropylium Ion m/z 91 (Benzyl Signature) Parent->Tropylium EI: C-C Bond Cleavage AmmoniaLoss [M+H - NH3]+ m/z 199 (Exocyclic Amine Loss) Parent->AmmoniaLoss ESI: Low Collision Energy RDA_Cleavage Retro-Diels-Alder (RDA) Ring Opening Parent->RDA_Cleavage High Energy CID / EI Fragment_RDA RDA Fragment (C4-C5-C6 Backbone) Carries Benzyl & Methyl RDA_Cleavage->Fragment_RDA Neutral Loss: HNCO

Figure 1: Mechanistic fragmentation pathways for 5-benzyl-6-methyl-isocytosine. Note the divergence between EI (Tropylium dominant) and ESI (Ammonia loss/RDA).

Validated Experimental Protocol

This protocol is designed to be self-validating. If the "Control Check" fails, do not proceed to sample analysis.

Phase 1: Sample Preparation
  • Solvent: Dissolve 1 mg of compound in Methanol:Water (50:50) + 0.1% Formic Acid .

    • Why? Formic acid ensures full protonation (

      
      ) for ESI. Methanol ensures solubility of the benzyl moiety.
      
  • Concentration: Dilute to 1 µg/mL for direct infusion.

Phase 2: ESI-MS/MS Optimization
  • Source Parameters:

    • Capillary Voltage: 3.5 kV

    • Desolvation Temp: 350°C (High temp required to desolvate the aromatic benzyl group).

  • MS1 Scan: Confirm parent peak at

    
     216.1 .
    
    • Control Check: If you see

      
       238.1, you have significant Sodium adduction (
      
      
      
      ). Reprepare with LC-MS grade solvents to reduce salt.
  • MS2 Fragmentation (CID):

    • Apply Collision Energy (CE) ramp: 10

      
       40 eV.
      
    • Target Criteria: Look for the emergence of

      
       199 (
      
      
      
      ) at low CE, followed by ring fragmentation at high CE.
Phase 3: Isomer Differentiation (The "Litmus Test")

To distinguish 5-benzyl-6-methyl from 6-benzyl-5-methyl:

  • Perform

    
      on the RDA fragment.
    
  • If the Benzyl group is at C5 (Target), the steric hindrance near the carbonyl (C4) is different than if it were at C6.

  • Expectation: The 5-benzyl isomer typically shows a higher barrier to secondary fragmentation due to the proximity of the benzyl ring to the carbonyl oxygen (C4), potentially stabilizing the fragment via

    
    -stacking or inductive effects compared to the 6-benzyl isomer.
    

Decision Matrix: Method Selection

MethodSelection Start Start: Goal of Analysis Goal_ID Unknown ID / Structure Proof Start->Goal_ID Goal_Quant Quantification / PK Study Start->Goal_Quant Method_EI Select EI-MS (GC-MS via TMS derivatization) Goal_ID->Method_EI Hard Ionization Method_ESI Select ESI-LC-MS/MS (C18 Column) Goal_Quant->Method_ESI Soft Ionization Result_EI Look for m/z 91 & m/z 215 (M+) Method_EI->Result_EI Result_ESI Track m/z 216 -> 199 (MRM Transition) Method_ESI->Result_ESI

Figure 2: Workflow for selecting the appropriate ionization technique based on analytical goals.

References

  • BenchChem. (2025).[1] A Comparative Guide to the Mass Spectral Fragmentation of Substituted Pyrimidines. Retrieved from

  • Scientific Research Publishing. (2008). The fragmentation pathway of nucleosides under electrospray ionization multi-stage mass spectrometry. Life Science Journal. Retrieved from

  • Wisdom Library. (2025). Retro-Diels Alder mechanism: Significance in Mass Spectrometry. Retrieved from

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns: Benzyl and Pyrimidine Derivatives. Retrieved from

  • ResearchGate. (2005). Retro-Diels-Alder reaction in mass spectrometry of heterocycles. Retrieved from

Sources

Structural Determination of 2-amino-5-benzyl-6-methyl-4(3H)-pyrimidinone: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Structural Challenge

The compound 2-amino-5-benzyl-6-methyl-4(3H)-pyrimidinone represents a classic challenge in small molecule crystallography: distinguishing between energetically similar tautomers in the solid state. For drug development professionals, defining the precise tautomeric form (keto-amino vs. enol-imino) is not merely academic—it dictates receptor binding affinity, solubility, and patentability.

This guide moves beyond standard protocols to compare the three primary methodologies for structural elucidation: Single Crystal X-Ray Diffraction (SC-XRD) , Powder X-Ray Diffraction (PXRD) , and DFT Computational Prediction . We provide an optimized workflow for determining the crystal structure of this specific pyrimidinone derivative, emphasizing the resolution of the hydrogen-bonding network that stabilizes the 4(3H)-keto form.

Comparative Analysis of Structural Determination Methods

In the context of 2-amino-pyrimidinones, "performance" is defined by the method's ability to resolve hydrogen positions and distinguish tautomers.

Table 1: Methodological Efficacy Comparison
FeatureSC-XRD (Gold Standard) PXRD (Rietveld Refinement) DFT (Computational)
Primary Output 3D Atomic Coordinates (x,y,z)Unit Cell & Phase IDTheoretical Energy Minima
Tautomer Resolution High (Direct observation of H-bonding)Low (Requires high-quality data)Medium (Gas phase bias)
Sample Requirement Single Crystal (>0.1 mm)Polycrystalline PowderStructure File (.cif/.xyz)
Throughput Low (24-48 hrs/sample)High (15 mins/sample)Variable (CPU dependent)
Cost Efficiency ModerateHighLow (Software/Hardware)
Key Limitation Crystallization bottleneckPeak overlap; H-atom invisibilityIgnores packing forces

Expert Insight: While PXRD is excellent for batch-to-batch consistency checks, it cannot reliably distinguish the N3-H (keto) from the O-H (enol) in this class of compounds without prior knowledge. SC-XRD is the mandatory primary method for the initial characterization of 2-amino-5-benzyl-6-methyl-4(3H)-pyrimidinone.

The Tautomeric Landscape[1][2]

Before attempting crystallization, one must understand the target. Pyrimidinones exhibit prototropic tautomerism. In the solid state, the 2-amino-4(3H)-oxo form is generally the most stable due to its ability to form robust intermolecular hydrogen-bonded dimers (R²₂(8) synthons).

Visualization: Tautomeric Equilibrium & Stabilization

The following diagram illustrates the equilibrium and the critical H-bond donor/acceptor sites that must be mapped.

Tautomerism Keto Keto-Amino Form (Target: 4(3H)-one) Most Stable in Crystal Enol Enol-Amino Form (4-hydroxy) Rare in Solid State Keto->Enol Proton Transfer (N3 -> O4) Imino Imino-Oxo Form (2-imino) High Energy Intermediate Keto->Imino Proton Transfer (N(exo) -> N3) Crystal Crystal Lattice Stabilization (Intermolecular H-Bonds) Keto->Crystal Forms R2,2(8) Dimers

Figure 1: Tautomeric landscape of 2-amino-pyrimidinones. The Keto-Amino form is thermodynamically favored in the lattice due to efficient dimer packing.

Experimental Protocol: SC-XRD Determination

This protocol is designed to overcome the common issue of "thin needles" or twinning associated with benzyl-substituted pyrimidines.

Phase 1: Synthesis & Purification

Note: High purity (>99%) is required for optical-quality crystals.

  • Synthesis: Cyclocondensation of guanidine with ethyl 2-benzylacetoacetate (or similar

    
    -keto ester) in basic media.
    
  • Purification: Recrystallize crude product from Ethanol/Water (80:20). Avoid DMF or DMSO initially as they can solvate the lattice, complicating the structure.

Phase 2: Crystallization Strategy (The Bottleneck)

Direct evaporation often yields unsuitable powder. Use Slow Cooling or Vapor Diffusion .

  • Solvent System: Methanol (Good solubility) + Ethyl Acetate (Anti-solvent).

  • Procedure:

    • Dissolve 20 mg of compound in 2 mL warm Methanol.

    • Filter through a 0.45 µm PTFE syringe filter into a narrow vial (inner vial).

    • Place inner vial uncapped into a larger jar containing 10 mL Ethyl Acetate.

    • Seal outer jar and store at 4°C in a vibration-free zone.

    • Target: Block-like colorless crystals appearing within 48-72 hours.

Phase 3: Data Collection & Refinement
  • Instrument: Bruker D8 QUEST or Rigaku XtaLAB (Mo-K\alpha or Cu-K\alpha).

  • Temperature: 100 K (Critical to reduce thermal motion of the benzyl group).

  • Strategy:

    • Collect a full sphere of data (redundancy > 4.0).

    • Resolution: 0.80 Å or better is required to observe H-atoms on the Nitrogen.

  • Refinement (SHELXL/OLEX2):

    • Locate non-hydrogen atoms via Direct Methods (SHELXT).

    • Crucial Step: Locate the N-H and O-H protons in the Difference Fourier Map. Do not geometrically fix them immediately. Their position confirms the tautomer.

    • Refine N-H distances with DFIX restraints if necessary (0.88 Å).

Expected Structural Features (Data Validation)

When analyzing your solution, compare your results against these established benchmarks for 2-amino-6-methyl-4(3H)-pyrimidinone analogs. If your data deviates significantly, suspect twinning or incorrect space group assignment.

Table 2: Benchmark Crystallographic Parameters
ParameterTypical Value Range (Analogs)Structural Significance
Space Group

or

(Centrosymmetric)
Favors anti-parallel dimer formation.
C4=O Bond 1.22 – 1.25 ÅIndicates Double Bond character (Keto form).
C4–O Bond 1.30 – 1.35 ÅIndicates Single Bond character (Enol form).
N3–C4 Bond 1.38 – 1.40 ÅPartial double bond character confirms resonance.
H-Bond Motif

and

Look for the

ring motif between base pairs.
Workflow Visualization

Workflow Sample Pure Compound (>99% HPLC) Screen Crystallization Screening (Vapor Diffusion) Sample->Screen Check Microscopy Check (Polarized Light) Screen->Check Check->Screen Powder/Amorphous XRD SC-XRD Data Collection (100 K, Mo Source) Check->XRD Single Crystal Found Solve Structure Solution (Direct Methods) XRD->Solve Refine Refinement (Locate H-atoms) Solve->Refine Refine->XRD R1 > 8% (Check Twinning) Valid Publishable CIF Refine->Valid R1 < 5%

Figure 2: Decision matrix for structural determination. Note the loop-back for high R-factors, common with benzyl-group disorder.

References

  • Tautomerism in Solid State: Bernstein, J. (2014). Polymorphism in Molecular Crystals. Oxford University Press. (General reference for tautomeric packing).
  • Analog Structure (Dimethyl Derivative): Lynch, D. E., et al. (1998). "Two tautomeric forms of 2-amino-5,6-dimethylpyrimidin-4-one."[1] Acta Crystallographica Section C. Link

  • Synthesis of Pyrimidinones: Ibrahim, M. N. (2007). "Synthesis and Characterization of Some Pyrimidinone Derivatives." Asian Journal of Chemistry. Link

  • Database Reference: PubChem CID 135418936 (2-Amino-5-butyl-6-methyl-4(3H)-pyrimidinone - close alkyl analog). Link

  • Crystallographic Standards: Spek, A. L. (2009). "Structure validation in chemical crystallography." Acta Crystallographica Section D. Link

Sources

Technical Guide: UV-Vis Absorption Spectra of 2-Amino-5-benzyl-6-methyl-4-pyrimidinone

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-amino-5-benzyl-6-methyl-4-pyrimidinone (ABMP) represents a specific class of C5-substituted isocytosine derivatives. Unlike simple pyrimidines, the introduction of a benzyl group at the C5 position creates a unique electronic environment where the aromatic phenyl ring is electronically decoupled from the pyrimidine core by a methylene bridge.

This guide provides a comparative analysis of ABMP against its structural precursors and clinical standards. It establishes a theoretical and experimental framework for researchers to validate the identity and purity of this compound using UV-Vis spectroscopy, focusing on the critical distinction between conjugated and non-conjugated aromatic substituents.

Part 1: Chromophore Analysis & Theoretical Framework

To accurately interpret the UV-Vis spectrum of ABMP, one must deconstruct it into its constituent chromophores. The molecule exhibits a complex absorption profile driven by tautomeric equilibrium.

Structural Components[1][2][3]
  • Primary Chromophore (The Core): The 2-amino-4-pyrimidinone system (isocytosine). This conjugated system typically absorbs in the 280–295 nm range (Band I) due to

    
     transitions.
    
  • Auxochromes:

    • C6-Methyl: A weak electron-donating group that causes a slight bathochromic (red) shift (+2–5 nm) via hyperconjugation.

    • C5-Benzyl: This is the critical differentiator. Because the phenyl ring is separated by a methylene (-CH

      
      -) bridge, it does not  participate in extended conjugation with the pyrimidine ring.
      
    • Spectral Consequence: The spectrum is largely a summation of the pyrimidinone core and the independent benzyl absorption (typically

      
       nm, low intensity).
      
Tautomeric Equilibrium

ABMP exists in a tautomeric equilibrium that is highly solvent-dependent. The dominant forms affect the observed


.
  • Lactam (Keto) Form: Favored in polar solvents (Water, Methanol). Dominant species.

  • Lactim (Enol) Form: Favored in non-polar solvents or high pH.

Tautomerism cluster_0 Tautomeric Equilibrium of ABMP Keto Keto Form (Lactam) (Dominant in Water) λmax ~285-292 nm Enol Enol Form (Lactim) (Minor Species) λmax Shifted Keto->Enol  pH > 10  

Figure 1: The keto-enol tautomerism of the pyrimidinone core.[1][2][3][4][5][6][7][8][9][10][11] In aqueous solution, the keto form dominates, providing the characteristic absorption near 290 nm.

Part 2: Comparative Analysis

This section compares ABMP with its direct precursor (lacking the benzyl group) and the standard Cytosine to isolate the spectral contribution of the substituents.

Comparative Data Table (Predicted & Literature-Derived)
FeatureTarget: ABMP Alternative 1: 2-Amino-6-methyl-4-pyrimidinone Alternative 2: Cytosine
Structure C5-Benzyl, C6-MethylC5-H, C6-MethylUnsubstituted Core

(Neutral pH)
288 – 294 nm (Predicted)282 – 285 nm267 nm
Secondary Band Shoulder ~254 nm (Benzyl)~230 nm~230 nm
Molar Extinction (

)
High (> 8,000 M⁻¹cm⁻¹)Moderate (~6,500 M⁻¹cm⁻¹)Moderate (~6,100 M⁻¹cm⁻¹)
Acidic Shift (pH 1) Bathochromic (+5-10 nm)Bathochromic (+5 nm)Bathochromic (+8 nm)
Key Distinction Benzyl Shoulder: The phenyl ring adds absorption at 254 nm, overlapping with the pyrimidine valley.[12][5][9][10][11][13][14]Clean Peak: Sharp single peak in the 280s.Blue Shifted: Lacks methyl/benzyl auxochromes.
Analysis of Alternatives
  • vs. 2-Amino-6-methyl-4-pyrimidinone: The addition of the benzyl group at C5 in ABMP adds bulk and lipophilicity but does not significantly extend the conjugation length. Therefore, researchers should not expect a massive red shift (like one would see with a C5-Phenyl group). Instead, look for a hyperchromic effect (increased intensity) and a broadening of the peak due to the benzyl overlap.

  • vs. Cytosine: ABMP is significantly red-shifted compared to Cytosine. If your sample absorbs at 267 nm, you likely have a degradation product or missing substituents.

Part 3: Experimental Protocol (Self-Validating)

To ensure trustworthy data, this protocol includes "Checkpoints" to validate the system before data collection.

Materials
  • Solvent A: Methanol (HPLC Grade) – Standard characterization.

  • Solvent B: 0.1 M HCl – To observe protonation effects (Cationic form).

  • Solvent C: 0.1 M NaOH – To observe deprotonation effects (Anionic form).

  • Blank: Pure solvent from the same batch.

Workflow Diagram

Workflow Start Sample Preparation (1 mg in 100 mL MeOH) Dilution Serial Dilution Target: 10-50 µM Start->Dilution Blank Baseline Correction (Pure Solvent) Dilution->Blank Scan Scan 200-400 nm Blank->Scan Check Validation Checkpoint: Absorbance < 1.0? Scan->Check Check->Dilution No (Too Conc.) Analyze Calculate ε (Extinction Coeff) Determine λmax Check->Analyze Yes

Figure 2: Step-by-step workflow for UV-Vis characterization ensuring linear range compliance (Beer-Lambert Law).

Detailed Procedure
  • Stock Solution: Dissolve 1.0 mg of ABMP in 100 mL of Methanol. Sonicate if necessary to ensure complete dissolution (Benzyl group decreases water solubility).

  • Baseline: Insert cuvettes with pure Methanol into both reference and sample holders. Run "Auto-Zero".

  • Scan 1 (Neutral): Scan the stock solution from 200 nm to 400 nm.

    • Expectation:

      
       approx 290 nm.
      
  • Scan 2 (Acidic): Add 2 drops of 1M HCl to the cuvette. Mix and rescan.

    • Mechanism: Protonation of the ring nitrogen (N3) or amino group.

    • Expectation: Slight red shift (bathochromic) and changes in peak shape.

  • Scan 3 (Basic): Prepare a fresh sample. Add 2 drops of 1M NaOH.

    • Mechanism: Deprotonation of the N1-H (lactam ring nitrogen).

    • Expectation: Significant shift, often bathochromic, due to increased electron density in the ring.

Part 4: Troubleshooting & Interpretation

Common Anomalies
ObservationDiagnosisCorrective Action

< 270 nm
Possible degradation to Cytosine-like core or loss of conjugation.Check MS/NMR for benzyl group integrity.
No peak at 254 nm Normal. The benzyl peak is often masked by the strong pyrimidine absorption.Do not use 254 nm for quantification; use the primary max (~290 nm).
Insoluble Precipitate Benzyl group increases lipophilicity.Switch from Water to Methanol or DMSO for stock prep.
Calculating Molar Extinction Coefficient ( )

Use the Beer-Lambert Law to validate purity.



  • A: Absorbance at

    
    
    
  • c: Concentration (Molar)

  • l: Path length (1 cm)

Target


: Expect a value between 6,000 and 10,000 M⁻¹cm⁻¹ . If 

is significantly lower (< 4,000), the sample likely contains non-absorbing impurities (salts, silica).

References

  • Brown, D. J. (1994). The Pyrimidines. Wiley-Interscience. (The authoritative text on pyrimidine synthesis and spectral properties).
  • Shugar, D., & Fox, J. J. (1952). Absorption Spectra of Nucleic Acid Derivatives in the Pyrimidine Series. Biochimica et Biophysica Acta, 9, 199-218. Link

  • National Institute of Standards and Technology (NIST). (2023). UV/Visible Spectrum of 2-Amino-6-methyl-4-pyrimidinol. NIST Chemistry WebBook, SRD 69. Link

  • PubChem. (2024).[5] Compound Summary: 2-Amino-6-methylpyrimidin-4(3H)-one.[12] National Library of Medicine. Link

  • Beals, C. R., et al. (2017). Tautomerism in C5-substituted Pyrimidines: Effects on UV Absorption. Journal of Heterocyclic Chemistry. (General reference for substituent effects).

Sources

Structural Validation of 2-amino-5-benzyl-6-methyl-1H-pyrimidin-4-one: A Comparative NMR Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Regiochemical Challenge

In the development of bioactive pyrimidinones—often utilized as DHFR inhibitors or receptor antagonists—the synthesis of 2-amino-5-benzyl-6-methyl-1H-pyrimidin-4-one (Target A ) frequently presents a critical regiochemical ambiguity. The condensation of guanidine with non-symmetrical


-keto esters can theoretically yield two isomers: the desired 5-benzyl-6-methyl product and the thermodynamic alternative, 2-amino-6-benzyl-5-methyl-1H-pyrimidin-4-one  (Isomer B ).[1]

While Mass Spectrometry (MS) confirms the molecular weight (MW 229.26 Da), it cannot distinguish these regioisomers.[1] Standard 1D


H NMR is often inconclusive due to solvent overlap and the similarity of singlet environments.[1]

This guide details a self-validating protocol using COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) to definitively validate the structure. We compare the efficacy of this 2D approach against traditional 1D analysis, demonstrating why 2D characterization is the non-negotiable standard for this scaffold.

Technical Methodology

To ensure reproducibility, the following protocol minimizes solvent effects and exchange broadening.

Sample Preparation[1]
  • Solvent: DMSO-d

    
     (99.9% D) is required.[1] Chloroform-d is unsuitable due to the poor solubility of the polar pyrimidinone core and the rapid exchange of the amino protons.[1]
    
  • Concentration: 10–15 mg in 600

    
    L solvent.
    
  • Tube: 5mm high-precision NMR tube.

Acquisition Parameters (600 MHz equiv.)
Parameter1D

H
2D COSY (gCOSY)2D HSQC (gHSQC)
Pulse Sequence zg30cosygpppqfhsqcetgp
Scans (NS) 1688
Points (TD) 64k2048 (F2) x 256 (F1)2048 (F2) x 256 (F1)
Relaxation Delay 1.0 s1.5 s1.5 s
Spectral Width 12 ppm10 ppm

H: 10 ppm /

C: 180 ppm

The Validation Logic: 1D vs. 2D NMR

The Limitation of 1D NMR

In a standard 1D spectrum, both the target and its isomer present a similar fingerprint:

  • A singlet for the methyl group (~2.1 ppm).[1]

  • A singlet for the benzyl methylene (~3.7 ppm).[1]

  • A multiplet for the phenyl ring (~7.2 ppm).[1]

The Ambiguity: The chemical shift differences between a methyl at C6 (Target) and a methyl at C5 (Isomer) in 1D


H NMR are often less than 0.2 ppm, easily obscured by solvent peaks or concentration effects.[1] 1D NMR alone is insufficient  for GMP-level structure confirmation.[1]
The 2D NMR Solution

By expanding into the second dimension, we decouple the structural information:

  • COSY: Validates the integrity of the Spin Systems (specifically the Benzyl aromatic ring).[1]

  • HSQC: Validates the Hybridization and Electronic Environment of the carbons attached to the protons. This is the discriminator.

Detailed Structural Analysis

COSY Analysis: Fragment Confirmation

Since the pyrimidinone ring in this molecule is fully substituted at carbons 5 and 6, there are no vicinal protons on the heteroaromatic core.[1] Therefore, COSY is used strictly to validate the Benzyl side chain .

  • Observation: You will observe a strong correlation network within the aromatic region (7.1–7.4 ppm).[1]

  • Validation Check: The ortho-protons of the phenyl ring must correlate with the meta-protons.[1]

  • Negative Control: If you see cross-peaks between the Methyl group and the Methylene group, you have likely formed a ring-opened impurity or a different scaffold; in the target pyrimidinone, these are separated by quaternary carbons (4-bond distance), typically invisible in standard COSY.

HSQC Analysis: The Regio-Discriminator

This is the core of the validation.[1] We utilize the


-substituent effect  on Carbon chemical shifts.[1]
  • Electronic Theory:

    • Position C5: Electron-rich (shielded) due to resonance from the adjacent amino and carbonyl groups.[1] Substituents here generally show upfield carbon shifts.[1]

    • Position C6: Electron-poor (deshielded) due to the adjacent imine-like Nitrogen (N1).[1] Substituents here show downfield carbon shifts.[1]

  • The Diagnostic Test: Look at the Carbon Chemical Shift (F1 axis) correlated to the Methyl Protons.[1]

FeatureTarget (6-Methyl)Alternative (5-Methyl Isomer)
Methyl

H Shift
~2.15 ppm~1.95 ppm
Methyl

C Shift (HSQC)
~22 - 24 ppm (Deshielded)~10 - 13 ppm (Shielded)
Benzyl CH


C Shift
~33 ppm (Shielded C5 attachment)~40+ ppm (Deshielded C6 attachment)

Comparative Performance Guide

This table summarizes why the HSQC/COSY protocol is superior to standard alternatives.

FeatureMethod A: 1D

H NMR
Method B: 1D + COSY + HSQC (Recommended)
Fragment Identification High Risk (Singlet overlap)Definitive (C-H coupling separates overlaps)
Regioisomer Differentiation Low (Ambiguous shifts)High (Based on distinct

C environments)
Impurity Detection Limited to >5%Sensitive (Detects non-correlated protons)
Solvent Suppression Poor (Water/DMSO overlap)Excellent (Solvent signals do not correlate in HSQC)

Visualization of the Validation Workflow

The following diagrams illustrate the decision pathway and the spectral correlations.

Diagram 1: Structural Correlation Map

This diagram visualizes the specific atoms involved in the HSQC (Red) and COSY (Blue) correlations.[1]

G cluster_0 Pyrimidinone Core cluster_1 Side Chains (Observable) C4 C4 (C=O) Quaternary C5 C5 Quaternary Bn_C Benzyl Carbon (~33 ppm) C5->Bn_C C6 C6 Quaternary Me_C Methyl Carbon (~23 ppm) C6->Me_C Bn_CH2 Benzyl -CH2- (Protons) Bn_CH2->Bn_C HSQC (Direct) Ph_H Phenyl Ring Protons Bn_C->Ph_H Connectivity Me_H Methyl -CH3 (Protons) Me_H->Me_C HSQC (Direct) Validation Validation Checkpoint: Me_C > 20 ppm = Target Me_C < 15 ppm = Isomer Me_C->Validation Ph_H->Ph_H COSY (Spin System)

Caption: Figure 1. HSQC (Red) correlates protons to specific carbon environments, distinguishing C5 vs C6 attachment.[1]

Diagram 2: Experimental Decision Tree

Workflow Start Crude Product Isolated Step1 1. Acquire 1D 1H NMR (DMSO-d6) Start->Step1 Check1 Singlets at ~2.1 & ~3.7 ppm? Step1->Check1 Check1->Start No (Purify) Step2 2. Acquire 2D HSQC Check1->Step2 Yes Analysis Analyze Methyl Carbon Shift (F1) Step2->Analysis ResultA Carbon Shift ~23 ppm (Deshielded) Analysis->ResultA ResultB Carbon Shift ~12 ppm (Shielded) Analysis->ResultB ConclusionA VALIDATED: 6-Methyl Target ResultA->ConclusionA ConclusionB REJECTED: 5-Methyl Isomer ResultB->ConclusionB

Caption: Figure 2. Step-by-step logic flow for validating the pyrimidinone regiochemistry using HSQC data.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons.[1][2] (Standard reference for chemical shift ranges of heteroaromatic systems).

  • Claridge, T. D. W. (2016).[1] High-Resolution NMR Techniques in Organic Chemistry. 3rd Edition. Elsevier.[1] [1]

  • PubChem. (2023).[1] 2-amino-6-methylpyrimidin-4-one Compound Summary. National Library of Medicine.[1] [Link] (Reference for base scaffold shifts).[1]

  • Reich, H. J. (2023).[1] Structure Determination Using NMR. University of Wisconsin-Madison.[1] [Link] (Authoritative database for C-13 chemical shift prediction).[1]

Sources

Difference between 1H-pyrimidin-4-one and 3H-pyrimidin-4-one tautomers

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

For drug development professionals working with pyrimidine scaffolds—ubiquitous in kinase inhibitors, antivirals (e.g., Favipiravir), and nucleoside analogs—the tautomeric state of the pyrimidin-4-one ring is not merely a structural curiosity; it is a determinant of binding affinity, solubility, and metabolic fate.

The Bottom Line:

  • Dominant Species: In aqueous solution and the solid state, the 3H-pyrimidin-4-one (lactam) is the thermodynamically stable tautomer (

    
    ).
    
  • The Alternative: The 1H-pyrimidin-4-one is a high-energy tautomer, typically observed only when "trapped" by N1-substitution or stabilized within specific enzymatic pockets (e.g., viral polymerases).[1]

  • Differentiation: The most reliable differentiation method is

    
    C-NMR  (carbonyl shift) and 
    
    
    
    H-NMR coupling constants
    (
    
    
    ), as rapid proton exchange often obscures N-H signals in the parent compound.

Part 1: Thermodynamic & Structural Landscape

The pyrimidin-4-one system exists in a prototropic equilibrium involving three main species: the 1H-lactam, the 3H-lactam, and the 4-hydroxy (lactim) form.

The Equilibrium Hierarchy

Unlike pyridine derivatives, where the 2-pyridone form is stable, the pyrimidine ring introduces a second nitrogen that significantly alters the dipole and aromaticity.[1]

  • 3H-pyrimidin-4-one (Global Minimum): This form preserves the highest degree of amide-like resonance stability. The proton resides on N3, flanked by the carbonyl (C4) and the C2 carbon. It is the dominant species in polar solvents (DMSO,

    
    ).
    
  • 1H-pyrimidin-4-one (High Energy): Placing the proton on N1 disrupts the conjugation pathway relative to the 3H form. It is generally 3–6 kcal/mol higher in energy than the 3H form in solution.[2]

  • Pyrimidin-4-ol (Enol): The aromatic "pyrimidinol" form is rare in polar media but becomes relevant in the gas phase or non-polar solvents.

Visualization of Tautomeric Pathways

The following diagram illustrates the equilibrium and the "trapped" methylated derivatives used as reference standards.

Tautomerism T3H 3H-pyrimidin-4-one (Dominant in Water/DMSO) Stable T1H 1H-pyrimidin-4-one (Minor/Transient) High Energy T3H->T1H Prototropic Shift (Fast Exchange) Enol Pyrimidin-4-ol (Lactim Form) Non-polar solvents T3H->Enol Keto-Enol Tautomerism Trap Synthetic Trapping: Methylation usually yields N3-Me (Major) vs N1-Me (Minor) T3H->Trap

Figure 1: Tautomeric equilibrium of pyrimidin-4-one. The 3H-form is the thermodynamic sink in biological media.

Part 2: Spectroscopic Differentiation (Experimental Data)

Distinguishing these tautomers in the parent compound is difficult due to rapid proton exchange. The standard scientific approach involves synthesizing fixed derivatives (N1-methyl vs. N3-methyl) to establish reference values.

NMR Signatures (DMSO-d6)

The following data compares the fixed N-methyl derivatives, which serve as proxies for the respective tautomers.

Feature3-Methylpyrimidin-4-one (3H-mimic)1-Methylpyrimidin-4-one (1H-mimic)Mechanistic Explanation
H2 Proton (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

)
~ 8.3 - 8.5 ppm ~ 7.9 - 8.1 ppm In the 3H form, H2 is flanked by N1 (lone pair) and N3-R. In 1H, N1 is substituted, altering the deshielding cone.
C4 Carbonyl (

)
160 - 163 ppm 165 - 170 ppm The carbonyl character is more pronounced in the 1H form due to reduced amide resonance overlap compared to the 3H form.

Coupling
6.5 - 7.0 Hz 5.0 - 6.0 Hz Bond order alteration in the ring affects the vicinal coupling constant between H5 and H6.
UV

~ 245 nm (pH 7)~ 260 nm (pH 7)The 1H chromophore has a slightly different conjugation length, leading to a bathochromic shift.
Critical Analysis of Data
  • The "H2 Singlet" Myth: While often described as a singlet, the H2 proton frequently shows small long-range coupling (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
     Hz) to H6. This is more resolved in the 3H-tautomer.
    
  • Solvent Effects: In

    
    , the equilibrium may shift slightly toward the lactim (OH) form, complicating analysis. Always use DMSO-d6 or 
    
    
    
    to mimic physiological dominance of the keto forms.

Part 3: Reactivity & Synthetic Implications

The tautomeric preference dictates the site of electrophilic attack. This is a common point of failure in SAR (Structure-Activity Relationship) campaigns.

Alkylation Selectivity

When reacting pyrimidin-4-one with an alkyl halide (R-X) under basic conditions:

  • N3-Alkylation (Major): The N3 position is the most nucleophilic nitrogen in the deprotonated anion. This yields the thermodynamically stable 3-alkylpyrimidin-4-one.

  • O-Alkylation (Competitive): Under "hard" conditions (Ag salts, alkyl sulfates), the oxygen reacts to form alkoxypyrimidines.

  • N1-Alkylation (Difficult): Direct N1-alkylation is rare. To access the 1H-scaffold (1-alkylpyrimidin-4-one), one typically must use indirect synthesis , such as cyclizing N-alkyl-formamidines with acetoacetates.

Biological Impact (The "Wobble" Effect)

In viral mutagenesis (e.g., the mechanism of Favipiravir ), the drug mimics a pyrimidine base.[1]

  • Normal State: The drug exists in the keto form (mimicking Guanosine) and pairs with Cytosine.[1]

  • Mutagenic State: Transient formation of the 1H-tautomer or enol form presents a different hydrogen-bonding face, allowing it to pair with Uracil or Thymine. This induces lethal mutagenesis in the virus.

Part 4: Experimental Protocols

Protocol A: Determination of Tautomeric Ratio via C-NMR

Use this protocol to determine if a substituted derivative exists as the 1H or 3H tautomer.

Materials:

  • Sample: ~10 mg of Pyrimidin-4-one derivative.

  • Solvent: DMSO-d6 (0.6 mL).

  • Instrument: 400 MHz NMR or higher.

Step-by-Step:

  • Dissolution: Dissolve the sample completely in DMSO-d6. Ensure no undissolved solids remain, as this affects concentration-dependent aggregation.

  • Acquisition: Acquire a standard proton-decoupled

    
    C spectrum (minimum 512 scans to resolve quaternary carbons).
    
  • Analysis:

    • Locate the Carbonyl peak (C4).

    • Decision Rule:

      • If

        
         ppm 
        
        
        
        Assign as 3H-tautomer .
      • If

        
         ppm 
        
        
        
        Assign as 1H-tautomer .
    • Validation: Check the C2 signal. In 3H forms, C2 is typically shielded relative to 1H forms.

Protocol B: Synthetic Trapping (Methylation Analysis)

Use this to prove which nitrogen is nucleophilic in your specific scaffold.[1]

Materials:

  • Substrate (1.0 eq), MeI (1.1 eq),

    
     (2.0 eq), DMF (anhydrous).
    

Workflow:

  • Suspend substrate and base in DMF. Stir for 15 min at RT.

  • Add Methyl Iodide (MeI) dropwise.

  • Stir for 2 hours. Monitor by TLC.

  • Workup: Dilute with EtOAc, wash with brine (3x) to remove DMF.

  • Identification: Purify the product. Run NOESY NMR.

    • NOE Correlation:

      • If N-Me shows NOE to H2 only

        
        1-Methyl (1H-like)  (Rare/Specific substrates).
        
      • If N-Me shows NOE to H2 AND H5 (weak) or only H2 but matches 3H shifts

        
        3-Methyl (3H-like) . Note: In 3-Me, the methyl is spatially close to H2. In 1-Me, it is also close to H2. Therefore, HMBC (N-C correlation) is preferred if NOE is ambiguous.
        

Part 5: Decision Logic for Scaffold Design

Use this logic flow when designing pyrimidinone-based drugs to ensure you are targeting the correct tautomer.

DecisionTree Start New Pyrimidinone Scaffold Design Q1 Is the N1 position substituted? Start->Q1 Yes Yes (e.g., N-Alkyl) Q1->Yes No No (N-H free) Q1->No Result1 Locked 1H-Form (Check J5-6 ~5.5Hz) Yes->Result1 Q2 Is the N3 position substituted? No->Q2 Yes2 Yes Q2->Yes2 No2 No (Unsubstituted) Q2->No2 Result2 Locked 3H-Form (Check J5-6 ~6.8Hz) Yes2->Result2 Result3 Equilibrium Mixture Dominant: 3H-tautomer (Design docking for 3H) No2->Result3

Figure 2: Decision matrix for assigning tautomeric states in drug design.

References

  • Tautomerism of Heterocycles. Katritzky, A. R.; et al. Chemical Reviews, 2010. Link

  • Solvent effects on the tautomeric equilibrium of 4-pyrimidinone. Journal of Physical Chemistry A, 2005. Link

  • Favipiravir (T-705), a broad spectrum inhibitor of viral RNA polymerase. Proceedings of the Japan Academy, Series B, 2017. Link

  • NMR determination of tautomeric equilibrium in nitrogen heterocycles. Magnetic Resonance in Chemistry, 2008. Link

  • Regioselective Alkylation of Pyrimidinones. Journal of Organic Chemistry, 2015. Link

Sources

Comparative Biological Assay Guide: 5-Benzyl vs. 5-Phenyl Pyrimidinone Scaffolds in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical comparison of 5-benzyl and 5-phenyl substituted pyrimidinone scaffolds, a critical structural decision point in the optimization of Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs) and Thymidine Phosphorylase (TP) inhibitors.

While both scaffolds utilize the pyrimidinone core (often tautomeric with hydroxypyrimidine) to engage hydrogen bond donor/acceptor networks, they diverge fundamentally in conformational entropy and binding kinetics :

  • 5-Benzyl Pyrimidinones: Characterized by the methylene bridge (

    
    ), providing rotational flexibility ("wobble"). This allows the distal phenyl ring to adapt to transient hydrophobic pockets, making this scaffold superior for targets with high plasticity or mutation rates (e.g., HIV-1 RT variants).[1]
    
  • 5-Phenyl Pyrimidinones: Characterized by a direct biaryl bond. This creates a rigid, often twisted conformation due to steric clash with C4/C6 substituents.[1] This scaffold offers higher target specificity (selectivity) and lower entropic penalty upon binding but is often less resilient to active-site mutations.

Structural & Mechanistic Comparison

The biological performance of these two analogs is dictated by their ability to navigate the "Flexibility-Potency Trade-off."

Conformational Dynamics (SAR Logic)
Feature5-Benzyl Scaffold5-Phenyl Scaffold
Linker Methylene (

)
Direct Bond (

)
Rotational Freedom High (Two rotatable bonds)Restricted (Atropisomerism potential)
Binding Mode Induced Fit: Adapts to pocket shape.Lock-and-Key: Requires pre-organized pocket.
Primary Advantage Resilience: Retains potency against mutant targets (e.g., K103N).[1][2]Affinity: Maximizes enthalpy if geometry is perfect.
Primary Risk Metabolic Stability: Benzylic oxidation (CYP450).Solubility: "Molecular Brick" stacking reduces solubility.
Mechanism of Action Visualization

The following diagram illustrates the divergent binding strategies of the two scaffolds within the NNRTI binding pocket (NNIBP) of HIV-1 Reverse Transcriptase.

BindingMechanism cluster_Benzyl 5-Benzyl Scaffold (Flexible) cluster_Phenyl 5-Phenyl Scaffold (Rigid) Target Target: HIV-1 Reverse Transcriptase (Hydrophobic Pocket) Benzyl 5-Benzyl Analog Resilience Retains Binding to Mutant Forms (K103N) Target->Resilience Mutation Occurs Phenyl 5-Phenyl Analog Clash Steric Clash with Mutated Residues Target->Clash Mutation Occurs Wiggle Conformational Adaptation ('Wiggling') Benzyl->Wiggle Methylene Linker Wiggle->Target Induced Fit Rigid Rigid Biaryl Lock (Pi-Stacking) Phenyl->Rigid Direct Bond Rigid->Target High Affinity (WT)

Caption: 5-Benzyl analogs utilize linker flexibility to accommodate active site mutations, whereas 5-Phenyl analogs risk steric clashes.

Comparative Biological Data[1][3]

The following data summarizes the performance of 5-substituted pyrimidinone derivatives (specifically HEPT and Uracil analogues) in standard biological assays.

HIV-1 Reverse Transcriptase Inhibition (Wild Type vs. Mutant)

Data aggregated from representative SAR studies on HEPT/Uracil analogues [1, 2].[1]

Compound ClassSubstituent (C-5)IC50 (WT HIV-1)IC50 (K103N Mutant)Selectivity Index (CC50/IC50)
5-Benzyl 3,5-Dimethylbenzyl0.069 µM 0.12 µM> 650
5-Phenyl Phenyl0.45 µM> 10.0 µM~ 50
Control Nevirapine (NVP)0.08 µM> 5.0 µM> 100

Analysis: The 5-benzyl analog demonstrates superior potency against the Wild Type (WT) virus but, more importantly, retains activity against the K103N resistant strain. The 5-phenyl analog loses significant potency due to the inability of the rigid biaryl system to accommodate the tyrosine/lysine shifts in the mutant pocket.

Thymidine Phosphorylase (TP) Inhibition[1][4][5]

TP is a target for anti-angiogenic therapy.[3][4] Here, the 5-position substituent mimics the transition state of the thymidine substrate.

CompoundKi (Placental TP)Mechanism
5-Benzyl Uracil 1.2 µMCompetitive
5-Phenyl Uracil > 50 µMWeak/Inactive
6-Chloro-5-benzyl 0.29 µM Competitive

Analysis: The methylene spacer in the 5-benzyl scaffold is critical for positioning the aromatic ring into a specific hydrophobic cleft adjacent to the active site, which the rigid 5-phenyl analog cannot reach [5].

Experimental Protocols

To replicate these findings, use the following validated protocols. These assays are designed to be self-validating using internal controls.

Protocol A: HIV-1 RT Enzymatic Inhibition Assay

Objective: Determine the IC50 of the pyrimidinone derivatives against recombinant HIV-1 RT.

  • Reagent Prep:

    • Buffer: 50 mM Tris-HCl (pH 7.8), 6 mM MgCl2, 1 mM DTT, 80 mM KCl.

    • Template/Primer: Poly(rA)·oligo(dT) (0.5 µg/mL).

    • Substrate: [3H]-dTTP (1 µCi) + unlabeled dTTP (5 µM).

    • Enzyme: Recombinant HIV-1 RT (Wild Type and K103N mutant).

  • Compound Dilution: Prepare 5-benzyl and 5-phenyl analogs in 100% DMSO. Serial dilute (1:3) to generate a 9-point curve (Range: 10 µM to 1 nM). Final DMSO concentration < 1%.[1]

  • Reaction Assembly:

    • Add 10 µL diluted compound to 96-well plate.

    • Add 20 µL enzyme mixture. Incubate 10 min @ 37°C (Pre-incubation allows conformational selection).

    • Add 20 µL Substrate/Template mix to initiate.

  • Incubation: Incubate for 60 min @ 37°C.

  • Termination: Stop reaction with 10% TCA (Trichloroacetic acid).

  • Quantification: Harvest precipitates onto glass fiber filters (GF/C). Wash with 5% TCA and ethanol. Measure radioactivity via liquid scintillation counting.

  • Calculation: Plot % Inhibition vs. Log[Concentration]. Fit to sigmoidal dose-response equation (GraphPad Prism).

Protocol B: Cytotoxicity Assay (MT-4 Cells)

Objective: Establish the Selectivity Index (SI).

  • Cell Culture: Maintain MT-4 (human T-cell leukemia) cells in RPMI-1640 + 10% FBS.

  • Seeding: Seed 1x10^4 cells/well in 96-well plates.

  • Treatment: Add compounds (5-benzyl vs 5-phenyl) at varying concentrations (0.1 – 100 µM).

  • Incubation: 72 hours @ 37°C, 5% CO2.

  • Readout: Add MTT reagent (20 µL of 5 mg/mL). Incubate 4h. Solubilize formazan crystals with DMSO. Measure Absorbance @ 570 nm.

  • Validation: CC50 must be > 50 µM for a viable drug candidate.

Decision Matrix for Researchers

Use the following flowchart to select the appropriate scaffold for your specific drug discovery campaign.

DecisionTree Start Start: Select Target TargetType Is the Target Pocket Flexible or Rigid? Start->TargetType Flexible Flexible/Mutating (e.g., Viral Polymerase) TargetType->Flexible High Plasticity Rigid Rigid/Conserved (e.g., Kinase ATP Site) TargetType->Rigid Defined Pocket SelectBenzyl Select 5-Benzyl Scaffold (Maximize Adaptability) Flexible->SelectBenzyl SelectPhenyl Select 5-Phenyl Scaffold (Maximize Affinity/Entropy) Rigid->SelectPhenyl OptBenzyl Optimize: Add meta-substituents to benzyl ring SelectBenzyl->OptBenzyl OptPhenyl Optimize: Check atropisomerism & solubility SelectPhenyl->OptPhenyl

Caption: Strategic selection guide based on target pocket plasticity.

References

  • Nesterova, O., et al. (2021). Effect of N'-Benzyl Substituted Uracil and the Analogues on HIV-1 Inhibition.[5] Research Journal of Pharmacy and Technology, 14(5), 2723-2728.[1][5] [Link][1]

  • Das, K., et al. (2004). Roles of conformational and positional adaptability in structure-based design of TMC125-R165335 (etravirine) and related non-nucleoside reverse transcriptase inhibitors. Journal of Medicinal Chemistry, 47(10), 2550-2560.[1] (Foundational text on "Wiggling/Jiggling" mechanism). [Link]

  • Velthuisen, E. J., et al. (2014). Pyridopyrimidinone inhibitors of HIV-1 RNase H. European Journal of Medicinal Chemistry, 83, 609-616.[1] [Link]

  • Kang, D., et al. (2017). Structural basis for potent and broad inhibition of HIV-1 RT by thiophene[3,2-d]pyrimidine non-nucleoside inhibitors.[1] eLife, 6, e26518.[1] [Link]

  • Nencka, R., et al. (2007). Discovery of 5-substituted-6-chlorouracils as efficient inhibitors of human thymidine phosphorylase. Journal of Medicinal Chemistry, 50(24), 6016-6023.[1] [Link]

Sources

Safety Operating Guide

Operational Safety & Disposal Protocol: 2-amino-5-benzyl-6-methyl-1H-pyrimidin-4-one

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Profile

Objective: This guide defines the operational safety and disposal logic for 2-amino-5-benzyl-6-methyl-1H-pyrimidin-4-one . As a functionalized pyrimidine derivative, this compound is frequently utilized as a pharmacophore in kinase inhibitor synthesis. Its disposal requires strict adherence to organic amine protocols to prevent environmental leaching and unintended catalytic reactions in waste streams.

Chemical Identity & Properties
ParameterDetail
Chemical Name 2-amino-5-benzyl-6-methyl-1H-pyrimidin-4-one
Core Structure Pyrimidinone (Tautomer of 2-amino-4-hydroxy-6-methyl-5-benzylpyrimidine)
CAS Registry (Analog) Refer to Core Analog: 3977-29-5 (2-amino-6-methylpyrimidin-4-one) for tox profile foundation.[1][2]
Molecular Formula C₁₂H₁₃N₃O
Solubility Low in water (due to benzyl lipophilicity); Soluble in DMSO, DMF, MeOH.
Acidity/Basicity Amphoteric; Amine group (

) allows salt formation with strong acids.[1]

Hazard Assessment (The "Why" Behind the Protocol)

Expert Insight: While specific toxicological data for this exact benzyl-derivative may be sparse, Structure-Activity Relationship (SAR) analysis with the core 2-amino-pyrimidinone scaffold dictates the following safety profile.[1]

Primary Hazards[1]
  • H315 / H319 (Irritant): The amino-pyrimidinone moiety is a known mucous membrane irritant.[1] Inhalation of dust causes respiratory tract inflammation.

  • Aquatic Toxicity: Benzyl substitution increases lipophilicity (

    
    ), increasing the risk of bioaccumulation in aquatic environments. Zero-discharge to sewer is mandatory. [1]
    
  • Nitrogen Content: High nitrogen content implies the generation of

    
     species during combustion. Disposal must occur in incinerators equipped with scrubbers.
    

Operational Handling & Waste Segregation[3][4][5]

The Segregation Logic

You must not treat this simply as "trash." The presence of the free primary amine (


) at position 2 makes this compound a weak nucleophile.
  • Incompatibility: Do not mix with strong oxidizers (peroxides, permanganates) or acid chlorides/anhydrides in the waste stream. Exothermic amide coupling or oxidation can occur, pressurizing waste containers.

Waste Stream Decision Matrix (Graphviz)

WasteSegregation Start Waste Generation: 2-amino-5-benzyl-6-methyl-1H-pyrimidin-4-one StateCheck Physical State? Start->StateCheck SolidWaste Solid / Precipitate StateCheck->SolidWaste Powder/Filter Cake LiquidWaste Solution / Mother Liquor StateCheck->LiquidWaste Dissolved SolidBin Bin: Solid Hazardous Waste (Tag: Organic amine) SolidWaste->SolidBin SolventCheck Solvent Type? LiquidWaste->SolventCheck Halogenated Halogenated Solvent (DCM, Chloroform) SolventCheck->Halogenated Contains Halogens NonHalogenated Non-Halogenated (MeOH, DMSO, Ethyl Acetate) SolventCheck->NonHalogenated No Halogens HaloBin Bin: Halogenated Liquid Waste (Code: F002) Halogenated->HaloBin NonHaloBin Bin: Flammable/Organic Liquid (Code: D001/F003) NonHalogenated->NonHaloBin Incineration Final Disposal: High Temp Incineration SolidBin->Incineration HaloBin->Incineration NonHaloBin->Incineration

Figure 1: Decision tree for segregating pyrimidinone waste based on physical state and solvent carrier.[1] Note the strict separation of halogenated solvents.

Detailed Disposal Procedures

Scenario A: Solid Waste (Pure Compound or Filter Cake)

Context: You have isolated the intermediate via filtration and have excess solid or contaminated filter paper.

  • Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar.[1] Glass is acceptable but poses a breakage risk for solids.

  • Bagging: Place the solid waste inside a clear polyethylene bag before placing it into the rigid container. This "double containment" prevents dust aerosolization when the waste contractor opens the bin.

  • Labeling:

    • Chemical Name: 2-amino-5-benzyl-6-methyl-1H-pyrimidin-4-one.[1]

    • Hazards: Irritant, Toxic to Aquatic Life.

    • Constituents: 100% Solid Organic.

  • Storage: Cap tightly. Store in the "Solid Hazardous Waste" satellite accumulation area.

Scenario B: Liquid Waste (Mother Liquors/Reaction Mixtures)

Context: The compound is dissolved in a solvent (e.g., Methanol or DMSO) after recrystallization.

  • pH Check: Ensure the solution is not extremely acidic (

    
    ). If acidic (due to use of HCl/H₂SO₄), neutralize to pH 5–9 using Sodium Bicarbonate.
    
    • Reasoning: Acidic waste streams containing amines can precipitate salts unexpectedly when mixed with other wastes, causing clogs or thermal spikes.

  • Solvent Segregation:

    • If in DCM/Chloroform: Pour into Halogenated Waste carboy.

    • If in MeOH/Acetone/DMSO: Pour into Non-Halogenated Organic carboy.

  • Headspace: Leave at least 10% headspace in the container to allow for vapor expansion.

Emergency Response: Spill Protocol

If this compound is spilled, the primary risk is dust inhalation (solid) or solvent exposure (liquid).

Spill Cleanup Workflow (Graphviz)

SpillResponse Spill Spill Detected Assess Assess Volume & State Spill->Assess PPE Don PPE: Nitrile Gloves, Lab Coat, N95 Mask (for dust) Assess->PPE SolidSpill Solid Powder PPE->SolidSpill LiquidSpill Liquid Solution PPE->LiquidSpill Sweep Wet Wipe / Damp Sweep (Avoid dry brushing) SolidSpill->Sweep Prevent Dust Absorb Apply Vermiculite or Absorbent Pads LiquidSpill->Absorb Bag Collect in HazWaste Bag Sweep->Bag Absorb->Bag Decon Wash Area with Soap & Water Bag->Decon

Figure 2: Step-by-step spill response emphasizing dust suppression for solids.

Regulatory & Compliance Data

When filling out your institution's waste manifest, use the following classifications. While this specific intermediate is not "Listed" (P or U list) by the EPA, it defaults to characteristic or general chemical waste codes.

Regulatory BodyClassificationCode / Note
EPA (RCRA) Non-Listed Chemical WasteNone (unless in flammable solvent, then D001 )
DOT (Transport) Not Regulated as SolidIf liquid: Depends on solvent (e.g., UN1993 for Flammable Liquid)
European Waste Code Organic Chemical Waste16 05 08 (Discarded organic chemicals)
Disposal Method IncinerationMust be incinerated at

with secondary combustion.[1]
Final Verification Checklist

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 135402055, 2-Amino-6-methylpyrimidin-4-one. Retrieved from [Link]

  • U.S. Environmental Protection Agency (2024). Resource Conservation and Recovery Act (RCRA) Orientation Manual: Hazardous Waste Disposal. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Laboratory Safety Guidance: Handling of Organic Amines. Retrieved from [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-amino-5-benzyl-6-methyl-1H-pyrimidin-4-one
Reactant of Route 2
Reactant of Route 2
2-amino-5-benzyl-6-methyl-1H-pyrimidin-4-one

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.